Hexyl chlorocarbonate-d13
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H13ClO2 |
|---|---|
Molekulargewicht |
177.71 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
KIWBRXCOTCXSSZ-UTBWLCBWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
Kanonische SMILES |
CCCCCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hexyl Chlorocarbonate-d13: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl chlorocarbonate-d13 is the deuterium-labeled form of hexyl chlorocarbonate. In this isotopologue, the thirteen hydrogen atoms on the hexyl group are replaced with deuterium (B1214612). This stable isotope-labeled compound serves as a crucial tool in analytical chemistry, particularly in quantitative analyses using mass spectrometry and nuclear magnetic resonance spectroscopy. Its primary application is as an internal standard in research and drug development, where precise quantification of target analytes is essential. Deuterium labeling provides a distinct mass shift from the endogenous, non-labeled counterpart, allowing for accurate differentiation and quantification while maintaining nearly identical chemical and physical properties.[1][2]
Chemical and Physical Properties
This compound is a deuterated derivative of hexyl chlorocarbonate, a reactive compound used as a derivatizing agent. The introduction of thirteen deuterium atoms significantly increases its molecular weight, which is a key feature for its use as an internal standard in mass spectrometry.
| Property | Value | Reference |
| Chemical Formula | C₇D₁₃ClO₂ | [1] |
| Molecular Weight | 177.71 g/mol | [1] |
| CAS Number | 2708278-38-8 | [1] |
| Isotopic Purity | ≥ 98 atom % D | |
| Chemical Purity | ≥ 98% | |
| Appearance | Liquid | |
| Unlabeled CAS | 6092-54-2 | [1] |
Synthesis
The synthesis of this compound typically involves a two-step process. The first step is the synthesis of deuterated hexanol (hexanol-d13). This can be achieved through various methods, such as the reduction of a deuterated hexanoic acid derivative. The resulting deuterated hexanol is then reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to yield this compound. Careful control of reaction conditions is necessary to ensure high purity and yield.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
As a derivatizing agent, its unlabeled counterpart, hexyl chlorocarbonate, is used to improve the chromatographic properties and mass spectrometric detection of various polar analytes, including amino acids, neurotransmitters, and pharmaceuticals. In such applications, this compound can be used as an internal standard to correct for variability in the derivatization reaction and sample analysis.
Experimental Protocols
The following is a generalized experimental protocol for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix using GC-MS. This protocol is representative and may require optimization for specific applications.
Sample Preparation and Derivatization
-
Sample Collection: Collect the biological sample (e.g., plasma, urine, tissue homogenate) according to standard procedures.
-
Internal Standard Spiking: Add a known amount of this compound solution (in an appropriate solvent) to the sample.
-
Analyte Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
Derivatization:
-
Adjust the pH of the extract to basic conditions (pH ~9) using a suitable buffer.
-
Add a solution of hexyl chlorocarbonate (non-labeled) to derivatize the target analyte. The reaction is typically rapid and can be performed at room temperature.
-
Vortex or shake the mixture to ensure complete reaction.
-
-
Extraction of Derivatives: Extract the derivatized analyte and the internal standard into an organic solvent (e.g., hexane, ethyl acetate).
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of 60-80 °C, followed by a temperature ramp to 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for the derivatized analyte and this compound.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized analyte and this compound.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Process these standards in the same manner as the samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating the peak area ratio from the calibration curve.
Analytical Data
Mass Spectrometry
The mass spectrum of this compound will exhibit a molecular ion peak and fragmentation pattern shifted by +13 m/z units compared to its non-deuterated analog. The fragmentation of chloroformates is characterized by the loss of the chlorine atom and subsequent fragmentation of the alkyl chain.
Expected Fragmentation Pattern for this compound:
Based on the fragmentation of hexyl chlorocarbonate, the following key fragments are expected for the d13 analog:
| m/z (relative abundance) | Fragment |
| 178/180 | [C₇D₁₃ClO₂]⁺ (Molecular ion) |
| 143 | [C₇D₁₃O₂]⁺ |
| 97 | [C₆D₁₃]⁺ |
| 83 | [C₅D₁₁]⁺ |
| 69 | [C₄D₉]⁺ |
| 55 | [C₃D₇]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a ¹H NMR spectrum, this compound will show a significant reduction or absence of signals in the regions corresponding to the hexyl group protons (typically 0.9-4.2 ppm). Any residual proton signals in these regions would be due to incomplete deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the seven carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound. The carbonyl carbon signal will remain a singlet.
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Logical relationship for quantification using an internal standard.
References
An In-depth Technical Guide to Hexyl Chlorocarbonate-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Hexyl chlorocarbonate-d13, a deuterated analog of hexyl chlorocarbonate. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of drug discovery, metabolism, and pharmacokinetics.
Introduction
This compound is a stable isotope-labeled compound used primarily as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the endogenous or unlabeled compound, allowing for precise quantification in complex biological matrices. The potential for deuterium substitution to affect the pharmacokinetic and metabolic profiles of drugs has also made such compounds valuable tools in pharmaceutical research.[1]
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart, hexyl chlorocarbonate.
Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C7D13ClO2 | [1] |
| Molecular Weight | 177.71 g/mol | [1][2] |
| CAS Number | 2708278-38-8 | [1][2] |
| Synonyms | Hexyl chloroformate-d13, Hexyloxycarbonyl-d13 chloride, n-Hexyl-d13 Chloroformate | [1][2] |
| Isotopic Enrichment | ≥ 98 atom % D | [2][3] |
| Chemical Purity | min 98% | [3] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(Cl)=O | [1] |
| Storage Conditions | Store refrigerated (+4°C) | [2][3] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [2] |
Properties of Non-Deuterated Hexyl Chlorocarbonate
| Property | Value | Unit | Source(s) |
| Molecular Formula | C7H13ClO2 | [4][5][6] | |
| Molecular Weight | 164.63 g/mol | [4][5][6] | |
| CAS Number | 6092-54-2 | [1][2][4][5][6] | |
| Appearance | Colorless liquid | [5] | |
| Density | 1.007 | g/mL at 25 °C | |
| Boiling Point | 60-61 | °C at 7 mmHg | [5] |
| Refractive Index | n20/D 1.424 | ||
| Vapor Pressure | 0.06 | psi at 20 °C | |
| Flash Point | 62 | °C | [7] |
| Storage Temperature | 2-8 | °C |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a general method for the synthesis of the non-deuterated analog, n-hexyl chloroformate, is outlined below. This can serve as a basis for the potential synthesis of the deuterated compound, likely by substituting n-hexanol with its deuterated equivalent, n-hexanol-d13.
General Synthesis of n-Hexyl Chloroformate
The synthesis of n-hexyl chloroformate is typically achieved through the reaction of n-hexyl alcohol with an excess of phosgene (B1210022) at low temperatures.[5]
Reaction:
Procedure:
-
Anhydrous n-hexyl alcohol is added to a reaction vessel.
-
The vessel is cooled to a low temperature, typically around -15°C.
-
A molar excess of dry, chlorine-free phosgene is slowly introduced into the reaction vessel while maintaining the low temperature.
-
After the addition of phosgene is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of time to ensure the reaction goes to completion.
-
Excess phosgene and hydrogen chloride are removed by purging with an inert gas, such as nitrogen.
-
The resulting n-hexyl chloroformate product can then be purified by distillation under reduced pressure.
Note: This is a generalized procedure. Specific reaction conditions, such as the exact temperature, reaction time, and purification method, may vary. The synthesis of the deuterated analog would require the use of n-hexanol-d14 as the starting material.
Applications and Workflows
The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for its use in a GC-MS or LC-MS experiment.
Caption: Workflow for quantitative analysis using an internal standard.
Safety and Handling
Hexyl chlorocarbonate and its deuterated analog are considered hazardous chemicals. They are corrosive and can cause severe skin burns and eye damage.[5][7] Inhalation may be fatal.[5][7] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
This compound is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for accurate and precise quantification of the corresponding non-deuterated analyte in various biological matrices. While specific synthesis protocols for the deuterated form are proprietary, the general synthetic route for chloroformates provides a foundational understanding of its production. Proper handling and storage are essential to ensure the safety of laboratory personnel and the integrity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]
- 4. Hexyl chloroformate (CAS 6092-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexyl chloroformate [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
In-Depth Technical Guide to Hexyl Chlorocarbonate-d13
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2708278-38-8
Introduction
Hexyl chlorocarbonate-d13 is the deuterium-labeled form of hexyl chlorocarbonate.[1] It serves as a crucial tool in analytical chemistry, particularly in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application is as an internal standard, where its distinct mass allows for precise quantification of the corresponding non-labeled analyte. This technical guide provides a comprehensive overview of this compound, its properties, and its application in bioanalytical method development, tailored for professionals in research and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇D₁₃ClO₂ | [1] |
| Molecular Weight | 177.71 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 60-61 °C at 7 mmHg | [2] |
| Density | ~1.007 g/mL at 25 °C | |
| Refractive Index | ~1.4240 at 20 °C | [2] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | |
| Unlabeled CAS Number | 6092-54-2 | [4] |
Applications in Quantitative Analysis
Hexyl chlorocarbonate is a versatile derivatizing agent used to enhance the volatility and chromatographic properties of polar analytes, making them amenable to GC-MS analysis. It reacts with functional groups such as amines and hydroxyls to form stable carbamates and carbonates, respectively.[5]
The deuterated form, this compound, is an ideal internal standard for these methods. By adding a known amount of the labeled standard to a sample at the beginning of the workflow, any variability or loss during sample preparation, derivatization, and analysis affects both the analyte and the internal standard equally. This allows for accurate and precise quantification of the analyte of interest.
A prime example of its application is in the determination of drug metabolites in biological matrices, such as the analysis of benzoylecgonine (B1201016) (a cocaine metabolite) in urine.[6][7][8]
Quantitative Method Performance
The following table summarizes the performance characteristics of a validated method for the determination of benzoylecgonine in urine using hexyl chlorocarbonate derivatization and GC-MS, which is representative of the performance achievable with this reagent.
| Parameter | Result |
| Linearity Range | 0.10 to 20.0 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Intra-day Precision (RSD) | 8.8% at 0.30 µg/mL6.8% at 17 µg/mL |
| Inter-day Precision (RSD) | ≤3.3% |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N = 3) |
(Data sourced from a study on benzoylecgonine analysis using hexyl chloroformate derivatization.[6][7][8])
Experimental Protocol: Quantitative Analysis of a Drug Metabolite in Urine by GC-MS
This protocol provides a detailed methodology for the derivatization of a hypothetical polar drug metabolite containing a secondary amine functional group in a urine matrix, using Hexyl chlorocarbonate for derivatization and its d13-labeled counterpart as an internal standard. This protocol is adapted from established methods for similar analytes.[6][7][8]
1. Materials and Reagents
-
Urine sample
-
Analyte reference standard
-
Hexyl chlorocarbonate
-
This compound (Internal Standard)
-
Acetonitrile
-
Water (HPLC-grade)
-
Hexanol
-
2-dimethylaminopyridine
-
Solid Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane)
-
GC-MS system
2. Preparation of Solutions
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) for spiking into samples.
-
Derivatization Reagent Mixture: Prepare a mixture of acetonitrile:water:hexanol:2-dimethylaminopyridine in a 5:2:2:1 v/v ratio.
3. Sample Preparation and Derivatization
-
To 1 mL of the urine sample in a glass vial, add a known amount of the this compound internal standard spiking solution.
-
Add 12 µL of hexyl chlorocarbonate and 70 µL of the derivatization reagent mixture to the urine sample.
-
Sonicate the mixture for 3 minutes to facilitate the derivatization reaction.
-
Following sonication, transfer a 250 µL aliquot of the reaction mixture to a new vial for SPME.
4. Solid Phase Microextraction (SPME)
-
Expose the SPME fiber to the headspace of the 250 µL aliquot from the previous step.
-
Allow for an optimized extraction time for the derivatized analyte and internal standard to adsorb to the fiber.
-
After extraction, retract the fiber and immediately transfer it to the GC-MS injector.
5. GC-MS Analysis
-
Injector: Operate in splitless mode.
-
Column: Use a suitable capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25-µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 140°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 4°C/min.
-
Ramp 3: Increase to 280°C at 10°C/min, hold for 3 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode.
-
Acquire data in Selected Ion Monitoring (SIM) mode for the characteristic ions of the derivatized analyte and the this compound derivatized internal standard.
-
6. Data Analysis
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the derivatization reaction and the overall experimental workflow.
Caption: Derivatization of an analyte with hexyl chlorocarbonate.
Caption: Experimental workflow for bioanalytical quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]
- 5. framochem.com [framochem.com]
- 6. Aqueous phase hexylchloroformate derivatization and solid phase microextraction: determination of benzoylecgonine in urine by gas chromatography-quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. dl.astm.org [dl.astm.org]
An In-depth Technical Guide on n-Hexyl-d13 Chloroformate
This technical guide provides a comprehensive overview of n-Hexyl-d13 chloroformate, a deuterated analog of n-hexyl chloroformate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds for quantitative analysis. This document details the physicochemical properties, a representative experimental protocol for its application, and a workflow diagram for clarity.
Core Physicochemical Data
n-Hexyl-d13 chloroformate is primarily used as an internal standard in analytical methodologies, particularly in mass spectrometry-based quantification assays. Its 13 deuterium (B1214612) atoms provide a distinct mass shift from the unlabeled endogenous or target analytes, enabling precise and accurate measurement. The key quantitative properties of n-Hexyl-d13 chloroformate and its unlabeled counterpart are summarized below.
| Property | n-Hexyl-d13 Chloroformate | n-Hexyl Chloroformate |
| Molecular Formula | C₇D₁₃ClO₂ | C₇H₁₃ClO₂[1][2] |
| Molecular Weight | 177.71 g/mol [3][4][5] | 164.63 g/mol [1][2][6] |
| Isotopic Enrichment | 98 atom % D[3][4] | Not Applicable |
| CAS Number | 2708278-38-8[3][4] | 6092-54-2[1][2][6] |
Application in Analytical Chemistry: Experimental Protocol
n-Hexyl chloroformate is a well-known derivatizing agent used to improve the chromatographic properties and mass spectrometric detection of various analytes, especially those containing primary and secondary amine functional groups.[7][8] The reaction yields stable n-hexyl carbamates. The deuterated form, n-Hexyl-d13 chloroformate, is an ideal internal standard for such assays, as it undergoes the same derivatization reaction and exhibits similar chromatographic behavior to the analyte, while being clearly distinguishable by its mass.
Below is a detailed experimental protocol for the derivatization of a hypothetical primary amine analyte in a biological matrix (e.g., plasma) for quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify a primary amine analyte in a plasma sample using n-Hexyl-d13 chloroformate as an internal standard.
Materials:
-
Plasma sample containing the analyte
-
n-Hexyl-d13 chloroformate (Internal Standard, IS) solution (100 ng/mL in acetonitrile)
-
n-Hexyl chloroformate derivatizing reagent (10 mg/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Deionized water
-
Sodium carbonate buffer (0.1 M, pH 9.5)
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Methodology:
-
Sample Preparation:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the n-Hexyl-d13 chloroformate internal standard solution (100 ng/mL) to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization Reaction:
-
Add 100 µL of the sodium carbonate buffer (pH 9.5) to the supernatant.
-
Add 50 µL of the n-hexyl chloroformate derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 15 minutes.
-
After incubation, add 10 µL of formic acid to quench the reaction.
-
-
Final Sample Preparation for LC-MS:
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject 5 µL of the prepared sample into the LC-MS system.
-
Perform chromatographic separation on a suitable C18 column.
-
Detect the derivatized analyte and the derivatized internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The mass transitions will be specific for the n-hexyl carbamate (B1207046) derivative of the analyte and its deuterated counterpart.
-
Synthesis Overview and Reaction Pathway
The synthesis of n-hexyl chloroformate is typically achieved by reacting n-hexanol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene.[9][10][11] The reaction for the deuterated analog follows the same principle, using deuterated n-hexanol (n-hexanol-d13) as the starting material.
The general reaction is: CD₃(CD₂)₅OD + COCl₂ → CD₃(CD₂)₅OCOCl + HCl
This process must be conducted with care due to the high toxicity of phosgene.[12] A modern, safer laboratory approach might involve the in situ generation of phosgene from chloroform.[13]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described in Section 2 for the quantification of a primary amine analyte using n-Hexyl-d13 chloroformate.
Caption: Workflow for analyte quantification using n-Hexyl-d13 chloroformate.
References
- 1. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]
- 5. n-Hexyl-d13 Chloroformate, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.es]
- 6. n-Hexylchloroformate [lanxess.com]
- 7. framochem.com [framochem.com]
- 8. N Hexyl Chloroformate Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]
- 9. Method for synthesizing n-hexyl chloroformate by phosgene method - Eureka | Patsnap [eureka.patsnap.com]
- 10. guidechem.com [guidechem.com]
- 11. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 12. n-Hexyl chloroformate - Hazardous Agents | Haz-Map [haz-map.com]
- 13. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Hexyl Chlorocarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of deuterium-labeled hexyl chlorocarbonate. The strategic incorporation of deuterium (B1214612) into molecules is a powerful tool in drug development, offering the potential to enhance pharmacokinetic profiles by altering metabolic pathways.[1][2][3] This document outlines a robust two-step synthetic route, commencing with the selective deuteration of n-hexanol at the alpha position, followed by its conversion to the target chlorocarbonate. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are provided to facilitate replication and adaptation in a research setting.
Introduction to Deuterium Labeling in Drug Discovery
Deuterium, a stable isotope of hydrogen, has garnered significant interest in medicinal chemistry.[4][5] Replacing hydrogen with deuterium at specific molecular sites can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength can manifest as a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slowed.[6] In the context of drug metabolism, if a C-H bond is cleaved in the rate-determining step of a metabolic pathway, its replacement with a C-D bond can lead to a reduced rate of metabolism.[3] This can result in improved pharmacokinetic properties, such as increased drug exposure and a longer half-life, potentially leading to lower or less frequent dosing regimens.[2][3]
Hexyl chlorocarbonate serves as a versatile reagent in organic synthesis, and its deuterium-labeled analogue can be employed to introduce a deuterated hexyl moiety into a larger drug molecule, particularly at a site susceptible to metabolic oxidation.
Synthetic Pathway Overview
The synthesis of α,α-dideuterio-hexyl chlorocarbonate is proposed as a two-step process:
-
Iridium-Catalyzed α-Deuteration of n-Hexanol: n-Hexanol is selectively deuterated at the C1 position using an iridium catalyst with deuterium oxide (D₂O) as the deuterium source. This method is advantageous for its high selectivity for the α-position of primary alcohols.[7][8][9]
-
Conversion to Hexyl Chlorocarbonate: The resulting α,α-dideuterio-n-hexanol is then reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547), to yield the desired α,α-dideuterio-hexyl chlorocarbonate. The use of triphosgene offers a safer and more manageable alternative to gaseous phosgene.[10]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for deuterium-labeled hexyl chlorocarbonate.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| n-Hexanol | Hexan-1-ol | C₆H₁₄O | 102.17 | 157.6 | 0.814 | 1.418 |
| α,α-dideuterio-n-hexanol | Hexan-1,1-d₂-ol | C₆H₁₂D₂O | 104.19 | ~157.6 | ~0.827 | Not Reported |
| Triphosgene | Bis(trichloromethyl) carbonate | C₃Cl₆O₃ | 296.75 | 203-206 (decomposes) | 1.63 (solid) | Not Applicable |
| Hexyl Chlorocarbonate | Hexyl carbonochloridate | C₇H₁₃ClO₂ | 164.63 | 60-61 @ 7 mmHg[11] | 1.007[11] | 1.424[11] |
| α,α-dideuterio-hexyl chlorocarbonate | Hexyl-1,1-d₂ carbonochloridate | C₇H₁₁D₂ClO₂ | 166.64 | ~60-61 @ 7 mmHg | ~1.019 | Not Reported |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Expected Isotopic Purity (%) |
| α-Deuteration | n-Hexanol, Iridium catalyst, D₂O | D₂O | 100-120 | 12-24 | 85-95 | >98 |
| Chloroformylation | α,α-dideuterio-n-hexanol, Triphosgene, Pyridine | Dichloromethane (B109758) | 0 to 25 | 2-4 | 80-90 | >98 |
Note: Expected yields and isotopic purity are estimates based on literature reports for similar transformations and may vary depending on specific experimental conditions.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Triphosgene is a toxic substance and should be handled with extreme care. It is a safer alternative to phosgene gas but still requires cautious handling.
Protocol 1: Synthesis of α,α-dideuterio-n-hexanol
This protocol is adapted from the general procedure for iridium-catalyzed α-deuteration of primary alcohols.[7][8][9]
-
Materials and Reagents:
-
n-Hexanol (1.0 eq)
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer, 0.5-1.0 mol%)
-
Suitable ligand (e.g., bipyridine-based ligand, 1.0-2.0 mol%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous sodium carbonate (Na₂CO₃, optional, as a base)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ and the bipyridine-based ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add D₂O to the flask to dissolve the catalyst and ligand.
-
Add n-hexanol to the reaction mixture. If a basic condition is desired, add anhydrous sodium carbonate.
-
Seal the flask and heat the mixture in an oil bath at 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR spectroscopy to observe the disappearance of the signal corresponding to the α-protons of n-hexanol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether or dichloromethane (3 x volume of D₂O).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure α,α-dideuterio-n-hexanol.
-
-
Characterization:
-
¹H NMR: The spectrum should show the absence or significant reduction of the triplet corresponding to the -CH₂-OH protons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated alcohol (m/z = 104.19).
-
Protocol 2: Synthesis of α,α-dideuterio-hexyl chlorocarbonate
This protocol utilizes triphosgene for the chloroformylation of the deuterated alcohol.[10][12]
-
Materials and Reagents:
-
α,α-dideuterio-n-hexanol (1.0 eq)
-
Triphosgene (bis(trichloromethyl) carbonate, 0.4 eq)
-
Pyridine (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve α,α-dideuterio-n-hexanol and pyridine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the alcohol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of pyridinium (B92312) hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude α,α-dideuterio-hexyl chlorocarbonate by vacuum distillation.
-
-
Characterization:
-
¹H NMR: The spectrum should confirm the presence of the hexyl chain protons, with the signal for the α-protons being absent.
-
¹³C NMR: The spectrum will show the characteristic carbonyl carbon signal of the chlorocarbonate group.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in the chlorocarbonate group should be observed around 1775 cm⁻¹.[13]
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the deuterated final product (m/z = 166.64).
-
Logical Relationships in Synthesis and Analysis
The successful synthesis and characterization of deuterium-labeled hexyl chlorocarbonate rely on a series of logical steps and analytical confirmations.
Caption: Logical flow from synthesis to analytical confirmation.
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. [PDF] Iridium-catalyzed α-selective deuteration of alcohols | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HEXYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]
- 13. Hexyl chloroformate [webbook.nist.gov]
In-Depth Technical Guide to the Physical Properties of Hexyl Chlorocarbonate-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Hexyl chlorocarbonate-d13. Due to the limited availability of experimental data for the deuterated isotopologue, this document presents data for the non-deuterated form, Hexyl chlorocarbonate, as a close analogue, alongside the calculated molecular weight for the d13 version. Detailed experimental protocols for determining key physical properties are also provided, which can be applied to this compound.
Core Physical Properties
The following table summarizes the available quantitative data for Hexyl chlorocarbonate and its deuterated form. It is important to note that properties such as boiling point, density, and refractive index are expected to be slightly different for the deuterated compound due to the increased mass of deuterium (B1214612) compared to protium.
| Physical Property | Hexyl chlorocarbonate | This compound |
| Molecular Formula | C₇H₁₃ClO₂ | C₇D₁₃ClO₂ |
| Molecular Weight | 164.63 g/mol | 177.71 g/mol |
| Boiling Point | 60-61 °C at 7 mmHg | No data available |
| Density | 1.007 g/mL at 25 °C | No data available |
| Refractive Index | 1.424 at 20 °C | No data available |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Objective: To synthesize this compound by reacting hexan-d13-ol with a phosgene (B1210022) equivalent.
Materials:
-
Hexan-d13-ol
-
Triphosgene (B27547) (as a safer substitute for phosgene gas)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
A solution of hexan-d13-ol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane is added dropwise to the stirred alcohol solution over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched by the slow addition of cold water.
-
The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Determination of Physical Properties
The following are standard laboratory procedures for the determination of boiling point, density, and refractive index for a liquid compound like this compound.
1. Boiling Point Determination (Micro-scale Method)
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil or silicone oil), and a heat source.
-
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
The capillary tube is placed in the test tube with the open end down.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated.
-
A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.
-
The temperature at which a rapid and continuous stream of bubbles emerges is noted.
-
The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
2. Density Determination
-
Apparatus: Pycnometer (density bottle) of a known volume, analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Refractive Index Determination
-
Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard liquid of known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the prism using a clean dropper.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and physical property determination of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Experimental workflow for determining the physical properties of a liquid compound.
An In-depth Technical Guide to the Safety of Hexyl Chlorocarbonate-d13
Disclaimer: This document provides a summary of safety information for Hexyl chlorocarbonate-d13. The safety data presented is primarily based on the non-deuterated analogue, Hexyl chlorocarbonate, as specific comprehensive safety studies on the deuterated compound are not widely available. The toxicological and chemical properties are expected to be nearly identical due to the similarity in their chemical structures. Researchers and drug development professionals should always consult the most recent and specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Section 1: Chemical Identification and Physical Properties
This compound is the deuterium-labeled version of Hexyl chlorocarbonate. It is primarily used as an internal standard in analytical chemistry for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The physical and chemical properties are crucial for safe handling and storage.
| Property | Value |
| Chemical Formula | C₇D₁₃ClO₂ |
| Molecular Weight | 177.71 g/mol [2] |
| CAS Number | 2708278-38-8[1][2] |
| Appearance | Clear, colorless liquid[3] |
| Boiling Point | 60-61 °C at 7 mmHg[3][4] |
| Density | 1.007 g/mL at 25 °C[3][4] |
| Vapor Pressure | 3.1 mmHg[3] |
| Flash Point | 61 °C (143 °F)[3] |
| Refractive Index | 1.4240 at 20 °C/D[3] |
| Solubility | Soluble in usual organic solvents (acetone, chloroform, toluene, THF). Reacts with water.[5] |
| Isotopic Enrichment | 98 atom % D[2] |
Section 2: Hazard Identification and GHS Classification
Hexyl chlorocarbonate is classified as a hazardous chemical. The GHS classification indicates that it is highly toxic and corrosive.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 2 & 3 | H300: Fatal if swallowed, H301: Toxic if swallowed[3][6] |
| Acute Toxicity, Dermal | Category 2 & 3 | H310: Fatal in contact with skin, H311: Toxic in contact with skin[3][6] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3][6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3][6] |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals[6] |
Hazard Pictograms:
-
Skull and Crossbones
-
Corrosion
Section 3: Experimental Protocols and Toxicological Information
Acute Toxicity: An experimental study on mice indicated that the approximate lethal dose for intraperitoneal injections was less than 1 mg/kg to more than 15 ml/kg.[3]
Toxicological Effects:
-
Dermatotoxin: Causes skin burns.[3]
-
Lacrimator: Irritates the eyes and induces tearing.[3]
-
Toxic Pneumonitis: Inhalation can induce inflammation of the lungs.[3]
Section 4: Safe Handling and Storage
Proper handling and storage are critical to minimize the risks associated with this compound.
Handling:
-
Use only under a chemical fume hood.[7]
-
Wear personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a face shield.[7][8]
-
Keep away from open flames, hot surfaces, and sources of ignition.[7][8]
-
Use spark-proof tools and explosion-proof equipment.[7]
-
Do not allow contact with water, as it hydrolyzes to produce hydrochloric acid, hexanol, and carbon dioxide.[5][7]
Storage:
-
Store refrigerated.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7][8]
Section 5: First-Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][8] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[7][8] |
Section 6: Accidental Release Measures
In the event of a spill, appropriate procedures must be followed to prevent exposure and environmental contamination.
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Remove all sources of ignition.[7]
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. Do not expose the spill to water.[7]
Section 7: Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. framochem.com [framochem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
In-Depth Technical Guide to the Commercial Availability of Hexyl Chlorocarbonate-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of Hexyl chlorocarbonate-d13. This deuterated analog of hexyl chlorocarbonate is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.
Commercial Availability
This compound is available from a number of specialized chemical suppliers that focus on isotopically labeled compounds. The product is typically offered with high isotopic enrichment and chemical purity. Below is a summary of the offerings from prominent suppliers.
| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities | CAS Number |
| C/D/N Isotopes | D-7631 | 98 atom % D[1] | Not specified | 0.25 g, 0.5 g[1] | 2708278-38-8[1] |
| MedChemExpress | HY-I0357S | Not specified | Not specified | 1 mg, 5 mg | 2708278-38-8[2] |
| LGC Standards | CDN-D-7631 | 98 atom % D | min 98% | 0.25 g, 0.5 g[3] | 2708278-38-8[3] |
| Santa Cruz Biotechnology | sc-223457 | Not specified | Not specified | Not specified | 6092-54-2 (unlabeled)[4] |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are proprietary to the manufacturers, the general synthetic route involves the reaction of deuterated n-hexanol (n-hexanol-d13) with a phosgenating agent. The most common laboratory and industrial method for the preparation of chloroformates is the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent.[5] A safer and more convenient alternative to gaseous phosgene is the use of solid triphosgene (B27547) (bis(trichloromethyl) carbonate).
Representative Experimental Protocol
The following is a representative experimental protocol for the synthesis of a chloroformate from an alcohol using triphosgene, adapted from general procedures. This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as phosgene is highly toxic.
Materials:
-
n-Hexanol-d13
-
Triphosgene
-
Pyridine (or other suitable base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with an inert gas inlet (Argon or Nitrogen) is charged with a solution of n-hexanol-d13 in anhydrous dichloromethane.
-
Cooling: The reaction flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Pyridine is added dropwise to the stirred solution.
-
Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rise in temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction mixture is then cooled in an ice bath and quenched by the slow addition of water. The organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from the deuterated starting material to the final product.
Caption: Synthetic workflow for this compound.
Supply Chain and Quality Control
The procurement of this compound involves a specialized supply chain that ensures the quality and isotopic integrity of the final product.
Caption: Supply chain for this compound.
References
Isotopic Enrichment of Hexyl Chlorocarbonate-d13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of Hexyl chlorocarbonate-d13, a deuterated analog of hexyl chlorocarbonate. This compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its deuteration offers a distinct mass shift, enabling precise quantification in complex biological matrices.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the appropriately deuterated precursor, Hexyl-d13 alcohol. This is followed by a phosgenation reaction to yield the final product.
Synthesis of Hexyl-d13 alcohol
The precursor, Hexyl-d13 alcohol (CD3(CD2)5OH), is commercially available with a high isotopic purity, typically ≥98 atom % D. For researchers requiring a custom synthesis, several methods for the deuteration of alcohols have been reported. One common approach involves the reduction of a corresponding carboxylic acid or ester derivative using a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4).
Phosgenation of Hexyl-d13 alcohol
The conversion of Hexyl-d13 alcohol to this compound is achieved through a reaction with a phosgenating agent. While direct use of phosgene (B1210022) gas is effective, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are often preferred in a laboratory setting.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of non-deuterated alkyl chloroformates and should be adapted and optimized for the specific deuterated starting material.
Materials:
-
Hexyl-d13 alcohol (≥98 atom % D)
-
Triphosgene
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Hexyl-d13 alcohol (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Phosgenating Agent: In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane.
-
Reaction: Slowly add the triphosgene solution to the stirred solution of Hexyl-d13 alcohol and pyridine at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Determination of Isotopic Enrichment
The isotopic enrichment of this compound is a critical parameter and is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ²H NMR can be employed to determine the degree of deuteration.
-
¹H NMR: In the ¹H NMR spectrum of a highly enriched sample, the signals corresponding to the hexyl chain protons will be significantly diminished or absent. The isotopic purity can be estimated by comparing the integral of any residual proton signals to the integral of a known internal standard.
-
²H NMR: Deuterium (B1214612) NMR provides a direct method for observing and quantifying the deuterium atoms. The spectrum will show signals at chemical shifts corresponding to the positions of deuteration. The relative integrals of these signals can be used to confirm the isotopic distribution and purity.
Experimental Protocol: NMR Analysis of Isotopic Enrichment
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
For quantitative analysis, a known amount of a suitable internal standard can be added.
¹H NMR Acquisition Parameters (Example):
| Parameter | Value |
| Pulse Sequence | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 3.98 s |
| Spectral Width | 20.5 ppm |
²H NMR Acquisition Parameters (Example):
| Parameter | Value |
| Pulse Sequence | zg |
| Number of Scans | 128 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 1.3 s |
| Spectral Width | 15 ppm |
Data Analysis:
-
Process the acquired FID to obtain the NMR spectrum.
-
Perform phase and baseline correction.
-
Integrate the relevant signals in the spectrum.
-
Calculate the isotopic enrichment by comparing the integrals of the residual proton signals (in ¹H NMR) or the deuterium signals (in ²H NMR) to the integral of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic distribution and purity of this compound. The gas chromatograph separates the deuterated compound from any non-deuterated or partially deuterated species, and the mass spectrometer provides information on the mass-to-charge ratio of the eluting compounds.
Experimental Protocol: GC-MS Analysis of Isotopic Purity
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.
GC-MS Parameters (Example):
| Parameter | Value |
| GC | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-300 |
| Scan Mode | Full Scan |
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Hexyl chlorocarbonate.
-
Examine the mass spectrum of this peak. The molecular ion (M⁺) peak for this compound will be shifted by +13 mass units compared to the non-deuterated compound.
-
Determine the isotopic distribution by analyzing the relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (e.g., d0, d1, d2...d13).
-
Calculate the isotopic enrichment by determining the percentage of the d13 isotopologue relative to all other isotopologues.
Data Presentation
The quantitative data for a typical batch of this compound is summarized in the table below.
| Parameter | Specification |
| Chemical Formula | CD₃(CD₂)₅OCOCl |
| Molecular Weight | 177.71 g/mol |
| Isotopic Enrichment | ≥98 atom % D |
| Chemical Purity | ≥97% (GC) |
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis of this compound.
Caption: Analytical workflow for quality control.
The Strategic Imperative of Deuterium Labeling in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into organic compounds has emerged as a transformative tool. This technique, known as deuterium labeling or deuteration, leverages the kinetic isotope effect (KIE) to favorably modulate the pharmacokinetic and metabolic profiles of drug candidates. By selectively replacing hydrogen with deuterium at specific molecular positions, researchers can significantly enhance a drug's metabolic stability, prolong its half-life, and in some cases, reduce the formation of toxic metabolites. This guide provides a comprehensive technical overview of the core principles, applications, quantitative impact, and experimental methodologies associated with deuterium labeling in organic compounds, with a particular focus on its application in drug discovery and development.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The fundamental principle underpinning the utility of deuterium in modifying drug properties is the Kinetic Isotope Effect (KIE). Deuterium possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). This increased mass results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step in a chemical or enzymatic process.[1][2]
Many drug metabolism reactions, particularly phase I oxidation reactions catalyzed by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[3] By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of metabolism at that position can be significantly reduced.[4] The magnitude of the primary KIE is expressed as the ratio of the reaction rates (kH/kD) and typically ranges from 2 to 10 for CYP-mediated reactions.[2]
Applications of Deuterium Labeling in Drug Development
The application of deuterium labeling in pharmaceutical research is multifaceted, offering a range of benefits from early-stage discovery to life-cycle management of existing drugs.
Enhancing Pharmacokinetic Profiles
The most prominent application of deuterium labeling is to improve the pharmacokinetic (PK) properties of a drug. By retarding metabolic clearance, deuteration can lead to:
-
Increased Metabolic Stability and Half-life: A slower rate of metabolism results in a longer drug half-life (t½) and increased overall drug exposure (Area Under the Curve or AUC).[2][5]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, which can improve patient compliance.[2]
-
Improved Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose can reach systemic circulation.
-
Reduced Peak-to-Trough Plasma Concentrations: Slower metabolism can lead to lower and more consistent peak plasma concentrations (Cmax), potentially reducing the risk of concentration-dependent side effects.
Modulating Drug Metabolism and Reducing Toxic Metabolites
Deuteration can be employed to alter metabolic pathways. By blocking or slowing down a specific metabolic route, it is possible to:
-
Decrease the Formation of Toxic Metabolites: If a particular metabolite is responsible for a drug's toxicity, deuteration at the site of its formation can mitigate this adverse effect.[6]
-
Promote Favorable Metabolic Pathways ("Metabolic Switching"): Blocking one metabolic pathway may redirect the metabolism of the drug towards other, potentially more favorable, pathways.[4]
Use as Stable Isotope-Labeled Internal Standards (SIL-IS)
Deuterium-labeled compounds are indispensable as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[7][8] Since a deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer.[9] This allows for highly accurate and precise quantification of the analyte in complex biological matrices.[7]
Elucidation of Reaction Mechanisms
The KIE is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. By measuring the change in reaction rate upon deuterium substitution, researchers can determine whether a C-H bond is broken in the rate-determining step of the reaction, providing valuable insights into the reaction pathway.[10]
Quantitative Data Presentation
The impact of deuterium labeling on the pharmacokinetic properties of drugs is best illustrated through quantitative data. The following tables summarize the comparative pharmacokinetic parameters and in vitro metabolic stability of several deuterated drugs versus their non-deuterated counterparts.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated Drugs
| Drug | Parameter | Deuterated Value | Non-Deuterated Value | Fold Change | Reference |
| Deutetrabenazine | Active Metabolites (α+β)-HTBZ | Tetrabenazine (B1681281) | |||
| Cmax (ng/mL) | 26.5 | 49.3 | 0.54 | [11] | |
| AUC0-last (ng·h/mL) | 304 | 158 | 1.92 | [11] | |
| t½ (h) | 9.9 | 4.8 | 2.06 | [11] | |
| d9-Methadone | Methadone | ||||
| Cmax (ng/mL) | 4.4-fold higher | - | 4.4 | [2] | |
| AUC0-8h | 5.7-fold higher | - | 5.7 | [2] | |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | [2] | |
| Deucravacitinib (B606291) | (Hypothetical Non-deuterated Analog) | ||||
| t½ (h) | 8-15 | - | - | [12] | |
| Accumulation (Multiple Dosing) | 1.4-1.9-fold | - | - | [12] |
Table 2: In Vitro Metabolic Stability and Kinetic Isotope Effect (KIE) Data
| Compound | Enzyme System | In Vitro CLint (µL/min/mg) (Non-Deuterated) | In Vitro CLint (µL/min/mg) (Deuterated) | KIE (kH/kD) | Reference |
| Enzalutamide (B1683756) | Rat Liver Microsomes | - | 49.7% lower | ~2 | [5] |
| Human Liver Microsomes | - | 72.9% lower | ~2 | [5] | |
| N,N-dimethylphentermine | Cytochrome P-450 | - | - | 1.6 - 2.0 (intramolecular) | [13] |
| (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | CYP119 Compound I | - | - | 9.8 | [14] |
| CYP2B4 Compound I | - | - | 8.9 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, evaluation, and application of deuterium-labeled compounds.
Synthesis of a Deuterated Compound: Deutetrabenazine
The synthesis of deutetrabenazine involves the introduction of two trideuterated methoxy (B1213986) groups. A common synthetic route is a modification of the classical synthesis of tetrabenazine.[15]
Protocol: Synthesis of Deutetrabenazine [15]
-
Cyclization: Dihydroisoquinoline 67 is cyclized to form the key intermediate 68 in a single step.
-
Deuterated Methylation (Mitsunobu Reaction):
-
To a solution of intermediate 68 and triphenylphosphine (B44618) (PPh₃) in an appropriate solvent (e.g., tetrahydrofuran), add diisopropyl azodicarboxylate (DIAD) at 0 °C.
-
Slowly add deuterated methanol (B129727) (CD₃OD).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield deutetrabenazine.
-
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay is used to determine the intrinsic clearance of a compound and to assess the magnitude of the KIE.
Protocol: Microsomal Stability Assay
-
Reagents and Materials:
-
Pooled human or rat liver microsomes (HLM or RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (deuterated and non-deuterated)
-
Internal standard (for LC-MS analysis)
-
Acetonitrile (B52724) (for reaction quenching)
-
-
Incubation:
-
Pre-incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer in a 96-well plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (Slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
The KIE is calculated as the ratio of the CLint of the non-deuterated compound to the deuterated compound.
-
Bioanalytical Method Using a Deuterated Internal Standard
This protocol outlines the key steps for quantifying a drug in a biological matrix using a deuterated internal standard.
Protocol: LC-MS/MS Bioanalysis [16]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix (e.g., plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of each unknown sample, calibration standard, and QC sample, add a fixed volume of the IS working solution.
-
Perform sample extraction to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for both the analyte and the deuterated IS.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway of tetrabenazine and the impact of deuteration.
Caption: Metabolic pathway of tetrabenazine and the effect of deuteration.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the evaluation of a deuterated drug candidate.
Caption: Experimental workflow for evaluating a deuterated drug candidate.
Logical Relationships
The following diagram illustrates the principle of using a deuterated internal standard in LC-MS analysis.
Caption: Principle of using a deuterated internal standard for quantification.
Conclusion
Deuterium labeling has evolved from a niche tool for mechanistic studies into a mainstream strategy in drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines with more convenient dosing regimens. The successful clinical and commercial translation of deuterated drugs like deutetrabenazine and deucravacitinib underscores the significant potential of this approach. As our understanding of drug metabolism and synthetic methodologies for deuterium incorporation continues to advance, the application of deuterium labeling is poised to play an even more critical role in the future of pharmaceutical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. Intermolecular and intramolecular deuterium isotope effects during the N-demethylation of N,N-dimethylphentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Core Principles of Stable Isotope Labeled Internal Standards
An In-depth Technical Guide to Stable Isotope Labeled Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. The choice of an internal standard in mass spectrometry is a critical decision that significantly impacts data quality and experimental outcomes. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with stable isotope-labeled internal standards (SIL-IS), the gold standard in quantitative bioanalysis.
Stable isotope labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the SIL-IS is added to a sample at the earliest stage of preparation. Because the SIL-IS is chemically identical to the analyte of interest, it behaves nearly identically during sample extraction, purification, and analysis. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.
This near-perfect analogy is the key to its unparalleled ability to compensate for analytical variability, from sample extraction to ionization in the mass spectrometer. The subtle change in mass allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.
Advantages of Using Stable Isotope Labeled Internal Standards
The primary advantage of using a SIL-IS is the significant improvement in the accuracy and precision of quantitative measurements. This is because the SIL-IS experiences the same physical and chemical variations as the analyte during sample processing and analysis. By calculating the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized.
Mitigating the Matrix Effect
A major challenge in LC-MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement. This can result in inaccurate and unreliable quantification. Because a SIL-IS has nearly identical chromatographic behavior and ionization efficiency to the analyte, it is affected by the matrix in the same way. The ratio of the analyte to the SIL-IS, therefore, remains constant, effectively canceling out the matrix effect.
Navigating the Stability of n-Hexyl-d13 Chloroformate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of n-Hexyl-d13 Chloroformate, a deuterated analog of hexyl chloroformate used in various synthetic applications.
This guide synthesizes critical information from suppliers and safety data sheets to provide best practices for maintaining the quality and reliability of this important research chemical.
Recommended Storage and Handling Protocols
Proper storage and handling are crucial to prevent the degradation of n-Hexyl-d13 Chloroformate. The primary environmental factors to control are temperature and moisture.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (+4°C)[1][2] or in a cool, dry, well-ventilated area.[3][4][5] | To minimize thermal decomposition and slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen.[6] | To prevent hydrolysis from atmospheric moisture. |
| Light Exposure | Store in a dark place, although specific light sensitivity data is not available, it is a general best practice for complex organic molecules. | To prevent potential photodegradation. |
| Container | Keep in the original, tightly sealed container.[3][5] | To prevent contamination and exposure to moisture and air. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals that can catalyze decomposition.[3][5][6] | To prevent chemical reactions that would degrade the compound. |
Handling Precautions:
Due to its chemical nature, n-Hexyl-d13 Chloroformate should be handled with care in a well-ventilated area or under a chemical fume hood.[6] It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[7] Personal protective equipment, including gloves, goggles, and a lab coat, should be worn during handling.[4]
Understanding the Stability Profile
n-Hexyl-d13 Chloroformate is considered stable if stored under the recommended conditions.[2][3] However, it is susceptible to degradation, primarily through hydrolysis.
Decomposition Pathways:
The main pathway for the decomposition of n-Hexyl-d13 Chloroformate is hydrolysis, which occurs upon contact with water or moisture.[3][6] This reaction yields hydrochloric acid, hexanol-d13, and carbon dioxide.[3] Thermal decomposition can also occur at elevated temperatures, leading to the release of hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[6]
One supplier suggests that after three years of storage, the compound should be re-analyzed for chemical purity before use.[2] This indicates a long shelf-life when stored properly, but periodic quality control is advised for long-term storage.
Experimental Protocol for Stability Assessment
Objective: To determine the stability of n-Hexyl-d13 Chloroformate under accelerated and long-term storage conditions.
Materials:
-
n-Hexyl-d13 Chloroformate samples
-
Controlled environment chambers (for temperature and humidity)
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate analytical instrumentation (e.g., GC-MS, NMR)
-
Hermetically sealed vials
Methodology:
-
Initial Characterization:
-
Obtain an initial purity profile of a new batch of n-Hexyl-d13 Chloroformate using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This will serve as the baseline (T=0).
-
-
Sample Preparation:
-
Aliquot the n-Hexyl-d13 Chloroformate into multiple sealed vials under an inert atmosphere to minimize exposure to air and moisture.
-
-
Storage Conditions:
-
Long-term stability: Store samples under the recommended refrigerated conditions (+4°C).
-
Accelerated stability: Store samples at elevated temperatures (e.g., 25°C and 40°C) with controlled humidity (e.g., 60% RH).
-
Forced degradation: Expose samples to stress conditions such as high heat, UV light, and deliberate exposure to moisture to identify potential degradation products.
-
-
Time Points for Analysis:
-
Long-term: Analyze samples at 0, 3, 6, 9, 12, 24, and 36 months.
-
Accelerated: Analyze samples at 0, 1, 3, and 6 months.
-
-
Analytical Procedure:
-
At each time point, analyze the samples using GC-MS to determine the purity of n-Hexyl-d13 Chloroformate and identify any degradation products.
-
Use NMR to confirm the structural integrity of the molecule.
-
-
Data Analysis:
-
Compare the purity profiles of the stored samples to the initial baseline.
-
Quantify the percentage of degradation over time for each storage condition.
-
Identify and characterize any major degradation products.
-
Visualizing Stability Factors
To maintain the integrity of n-Hexyl-d13 Chloroformate, a clear understanding of the critical factors influencing its stability is essential. The following diagram illustrates the key considerations for proper storage and handling.
Caption: Key factors influencing the stability of n-Hexyl-d13 Chloroformate.
References
- 1. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. framochem.com [framochem.com]
- 4. N Hexyl Chloroformate Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. n-Hexyl chloroformate - Hazardous Agents | Haz-Map [haz-map.com]
The Sentinel Molecule: A Technical Guide to Hexyl Chlorocarbonate-d13 in Metabolic Fate Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for utilizing Hexyl chlorocarbonate-d13 as a tool in metabolic fate studies. While specific metabolic data for this compound is not extensively published, this document outlines the fundamental concepts, experimental protocols, and data interpretation techniques applicable to deuterated molecules in drug discovery and development. By leveraging the unique properties of stable isotope labeling, researchers can gain critical insights into the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities.
The Principle of Deuterium (B1214612) Labeling in Metabolism Studies
The substitution of hydrogen with its stable, heavier isotope, deuterium (²H), is a cornerstone of modern metabolic research. This isotopic labeling offers a powerful means to trace the journey of a molecule through a biological system without altering its fundamental chemical properties. The key to this approach lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage for C-D bonds in enzyme-catalyzed reactions. This effect can be harnessed to:
-
Elucidate Metabolic Pathways: By comparing the metabolite profiles of a deuterated compound and its non-deuterated counterpart, researchers can identify the sites of metabolic transformation. A decrease in the formation of a particular metabolite from the deuterated compound suggests that a C-D bond was cleaved in the rate-determining step of that metabolic reaction.
-
Enhance Analytical Accuracy: Deuterated compounds, such as this compound, serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it can effectively correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of metabolites.[1][2]
-
Improve Pharmacokinetic Profiles: In drug development, strategic deuteration at metabolically labile positions can slow down the rate of metabolic clearance, potentially leading to improved bioavailability and a longer half-life of a drug candidate.[3]
Experimental Design for Metabolic Fate Studies
The investigation of a compound's metabolic fate typically involves a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
In vitro assays provide a controlled environment to assess metabolic stability and identify the enzymes responsible for a compound's metabolism.
Objective: To determine the rate of metabolism and identify the primary metabolites of Hexyl chlorocarbonate.
Experimental System: Pooled human liver microsomes (HLM) are a common choice as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s.[4][5]
Protocol:
-
Preparation of Reagents:
-
Hexyl chlorocarbonate and this compound stock solutions (e.g., in acetonitrile).
-
Pooled human liver microsomes (e.g., 20 mg/mL stock).
-
NADPH regenerating system (to sustain enzyme activity).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing a deuterated internal standard if the test article is not the labeled compound).
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops enzymatic activity and precipitates proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: The disappearance of the parent compound over time is monitored to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Hypothetical In Vitro Metabolic Stability Data for Hexyl Chlorocarbonate
| Time (minutes) | Concentration of Hexyl Chlorocarbonate (µM) | Concentration of this compound (µM) |
| 0 | 1.00 | 1.00 |
| 5 | 0.85 | 0.92 |
| 15 | 0.61 | 0.78 |
| 30 | 0.37 | 0.61 |
| 60 | 0.14 | 0.37 |
In Vivo Metabolism Studies
In vivo studies in animal models provide a comprehensive understanding of a compound's ADME profile in a whole organism.
Objective: To identify and quantify the major metabolites of Hexyl chlorocarbonate in plasma and excreta.
Experimental Animal: Sprague Dawley rats are a commonly used model in pharmacokinetic studies.[6]
Protocol:
-
Dosing:
-
Administer this compound to a group of rats (e.g., via oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
House the animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile.
-
Urine: Dilute with an appropriate buffer.
-
Feces: Homogenize with a suitable solvent and extract the analytes.
-
Spike all samples with a non-deuterated internal standard for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples to identify and quantify the parent compound and its metabolites.
-
Hypothetical Plasma Concentration of this compound and its Metabolites in Rats
| Time (hours) | This compound (ng/mL) | Metabolite M1 (Hexanol-d13) (ng/mL) | Metabolite M2 (Oxidized Metabolite) (ng/mL) |
| 0.25 | 150.2 | 25.8 | 10.1 |
| 0.5 | 289.5 | 55.3 | 22.7 |
| 1 | 450.1 | 110.9 | 48.3 |
| 2 | 325.7 | 180.4 | 75.9 |
| 4 | 150.9 | 250.1 | 102.5 |
| 8 | 45.3 | 150.6 | 60.8 |
| 24 | 5.1 | 20.3 | 8.2 |
Visualizing Metabolic Processes and Workflows
Proposed Metabolic Pathway of Hexyl Chlorocarbonate
Alkyl chloroformates are known to undergo hydrolysis to the corresponding alcohol, carbon dioxide, and hydrochloric acid.[7] Further metabolism of the resulting hexanol would likely proceed through oxidation.
Caption: Proposed metabolic pathway for this compound.
General Experimental Workflow for In Vivo Metabolic Fate Studies
The following diagram illustrates the typical steps involved in an in vivo study using a deuterated tracer.
Caption: Workflow for an in vivo metabolic fate study.
Conclusion
This compound, as a representative deuterated compound, exemplifies a critical tool in modern drug metabolism and pharmacokinetic research. While specific metabolic data for this compound is limited, the principles and methodologies outlined in this guide provide a robust framework for its application in metabolic fate studies. The use of stable isotope labeling, coupled with advanced analytical techniques, enables researchers to build a comprehensive understanding of a compound's behavior in biological systems, ultimately facilitating the development of safer and more effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. admescope.com [admescope.com]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Delving into Mechanism: A Technical Guide to the ¹³C Kinetic Isotope Effect
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. By substituting an atom with one of its heavier, stable isotopes, researchers can probe the transition state of a reaction and identify its rate-determining step. This guide provides an in-depth exploration of the ¹³C KIE, its theoretical underpinnings, experimental determination, and its critical applications in the field of drug development.
Core Principles of the Kinetic Isotope Effect
The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to that of the reaction with the heavier isotope (k_H).[1]
KIE = k_L / k_H
For carbon, this is expressed as k₁₂ / k₁₃. The effect arises from the difference in zero-point vibrational energy between bonds involving the different isotopes.[1][3] A bond to a heavier isotope, such as ¹³C, has a lower zero-point energy and is therefore stronger.[1][2] Consequently, more energy is required to break this bond, leading to a slower reaction rate when the bond is cleaved in the rate-determining step.[1]
A ¹²C reaction is typically only about 4% faster than the corresponding ¹³C reaction, a much smaller effect than that observed for deuterium (B1214612) substitution (where C-¹H bonds react 6-10 times faster than C-²H bonds).[1] Despite its small magnitude, the ¹³C KIE provides invaluable information.
Primary vs. Secondary KIEs:
-
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction.[4] These effects are generally larger.
-
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step.[4] These effects are typically smaller and can provide information about changes in hybridization or steric environment at the labeled position.
Applications in Drug Development
The study of KIEs, particularly with ¹³C labeling, offers significant advantages in the pharmaceutical industry.
-
Elucidating Reaction Mechanisms: KIEs are instrumental in determining the transition state structure and identifying the rate-limiting step of a reaction.[1][5][6] For example, a significant primary ¹³C KIE can confirm that C-C or C-X bond cleavage is part of the slowest step in a metabolic transformation.[1]
-
Understanding Enzyme Catalysis: In enzymology, KIEs help to unravel complex catalytic mechanisms.[7][8] By measuring the KIE at different positions in a substrate molecule, researchers can map out the atomic-level details of the enzymatic transition state.
-
Improving Metabolic Stability: While deuterium labeling is more common for this purpose, understanding the KIE can help identify metabolically labile positions within a drug candidate.[4][9][10] By knowing which bonds are broken in rate-limiting metabolic pathways, medicinal chemists can make structural modifications to enhance the drug's half-life and improve its pharmacokinetic profile.[4]
Quantitative Data Presentation
The precise measurement of ¹³C KIEs is crucial for their interpretation. Below are examples of ¹³C KIE values from various studies, illustrating the typical magnitude of these effects.
| Reaction / Enzyme | Labeled Position | ¹²C/¹³C KIE (k₁₂/k₁₃) | Interpretation/Significance | Reference |
| S_N2 reaction of CH₃Br with CN⁻ | Methyl Carbon | 1.082 ± 0.008 | Indicates a concerted mechanism where the C-Br bond breaks as the C-CN bond forms. | [1] |
| Chemical Glycosylation (α-mannopyranosides) | Anomeric Carbon | 1.005 | Small KIE suggests minimal bond cleavage at the anomeric carbon in the transition state. | [11] |
| Chemical Glycosylation (β-mannopyranosides) | Anomeric Carbon | 1.023 | Larger KIE indicates more significant bond breaking at the anomeric carbon in the transition state. | [11] |
| Diels-Alder (Isoprene + Maleic Anhydride) | C1 of Isoprene | 1.022 | Suggests an asynchronous transition state with significant bond formation at this position. | [12] |
| β-Glucosidase-catalyzed reaction | C1 of Glucoside | 1.032(1) | Demonstrates a concerted A_N D_N mechanism. | [13] |
| α-Glucosidase-catalyzed reaction | C1 of Glucoside | 1.010(4) | Consistent with a D_N*A_N mechanism. | [13] |
Experimental Protocols
The measurement of small heavy-atom KIEs requires high precision.[7][11] The competitive method is most commonly used, where a mixture of the unlabeled (¹²C) and labeled (¹³C) substrate is used in the same reaction.[11][14] This approach minimizes systematic errors by allowing for the direct measurement of changes in the isotope ratio.[11]
Protocol: Competitive ¹³C KIE Measurement using NMR Spectroscopy
This protocol is adapted from methods developed for measuring KIEs at natural abundance, which avoids the often difficult synthesis of isotopically enriched materials.[15][16]
Objective: To determine the ¹³C KIE for a specific carbon atom in a substrate undergoing an enzymatic or chemical reaction.
Materials:
-
Substrate of interest (at natural ¹³C abundance)
-
Enzyme or catalyst
-
Reaction buffer and cofactors (if applicable)
-
Quenching solution (e.g., strong acid, organic solvent)
-
NMR tubes
-
High-field NMR spectrometer (≥500 MHz) equipped for ¹³C detection
-
Deuterated solvent for NMR locking
Methodology:
-
Initial Isotope Ratio (R₀) Measurement:
-
Prepare a high-concentration sample of the starting material in a suitable deuterated solvent.
-
Acquire a quantitative ¹³C NMR spectrum. High signal-to-noise is critical. Use a long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) and inverse-gated proton decoupling to ensure accurate integration.
-
Determine the initial isotope ratio (R₀) for the carbon of interest. At natural abundance, this is the ratio of the signal intensity of the target carbon to the signal intensities of other carbons in the molecule that are not expected to show a KIE and can serve as an internal reference.
-
-
Reaction Setup:
-
Set up the reaction under controlled conditions (temperature, pH, concentration).
-
The reaction will be run to a specific fractional conversion (f). To measure the KIE from the starting material, the reaction should be run to high conversion (e.g., >80%). To measure from the product, the reaction should be run to low conversion (e.g., <20%).[16][17]
-
-
Reaction and Quenching:
-
Initiate the reaction (e.g., by adding the enzyme or catalyst).
-
Allow the reaction to proceed for a predetermined time to reach the desired conversion.
-
Quench the reaction abruptly to stop any further transformation.
-
-
Sample Preparation and Analysis:
-
Isolate the remaining starting material (for high conversion experiments) or the formed product (for low conversion experiments). Purification is critical to remove any interfering species.
-
Prepare the isolated sample for NMR analysis as in Step 1.
-
-
Final Isotope Ratio (R_sm or R_p) Measurement:
-
Acquire a quantitative ¹³C NMR spectrum of the isolated sample (either remaining starting material or product).
-
Determine the final isotope ratio (R_sm for starting material or R_p for product) using the same method as for R₀.
-
-
Calculation of the KIE:
-
Calculate the KIE using the appropriate equation based on whether the starting material or product was analyzed.
-
For analysis of remaining starting material at fractional conversion (f):
KIE = log(1 - f) / log(1 - f * (R_sm / R₀))
-
For analysis of product at low fractional conversion (f):
KIE = (R₀ / R_p)
-
Note: Advanced NMR techniques, such as polarization transfer (DEPT-55) or 2D HSQC methods, can significantly enhance sensitivity, reducing the amount of material and acquisition time required for these measurements.[15][18][19]
Visualizing Concepts with Graphviz
Visual diagrams can clarify complex workflows and relationships in KIE studies.
Caption: General workflow for a competitive ¹³C KIE experiment.
Caption: Using ¹³C KIE to distinguish between SN1 and SN2 pathways.
Caption: Identifying the rate-determining step in a multi-step reaction.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. youtube.com [youtube.com]
- 5. epfl.ch [epfl.ch]
- 6. Rate-determining step - Wikipedia [en.wikipedia.org]
- 7. Advances in kinetic isotope effect measurement techniques for enzyme mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examinations of the Chemical Step in Enzyme Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. ekwan.github.io [ekwan.github.io]
- 15. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hexyl Chlorocarbonate-d13 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), particularly within drug development and clinical research, the use of a reliable internal standard is paramount for achieving accurate and reproducible results.[1][2] An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process.[1][3] This document provides detailed application notes and a comprehensive protocol for the use of Hexyl chlorocarbonate-d13 as an internal standard in GC-MS assays.
Hexyl chlorocarbonate is a derivatizing agent frequently used to enhance the volatility and chromatographic properties of polar compounds, such as drugs and metabolites, making them amenable to GC-MS analysis.[4][5] this compound, its deuterated analog, serves as an ideal internal standard for analytes that are derivatized with hexyl chlorocarbonate.[6][7] By incorporating the deuterated standard early in the sample preparation process, it can effectively compensate for variability in the derivatization reaction, extraction efficiency, and instrument performance.[8][9]
Principle of the Method
This protocol outlines the quantitative analysis of a hypothetical polar analyte, "Analyte X," in a biological matrix (e.g., plasma or urine). The method involves the simultaneous derivatization of Analyte X and the addition of a known concentration of this compound as the internal standard. Both the analyte and the internal standard are derivatized with hexyl chlorocarbonate, forming their respective hexyl carbamate (B1207046) derivatives. The resulting derivatives are then extracted and analyzed by GC-MS.
Quantification is achieved by creating a calibration curve where the ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative is plotted against the concentration of the analyte.[2] The use of this compound ensures that any variations in the derivatization or extraction steps will affect both the analyte and the internal standard to the same extent, leading to a consistent peak area ratio and thus, a more accurate and precise quantification.[3]
Experimental Protocol
Materials and Reagents
-
Analyte X: Authentic standard of the compound of interest.
-
Internal Standard: this compound solution (e.g., 1 mg/mL in a suitable organic solvent).
-
Derivatizing Agent: Hexyl chlorocarbonate.
-
Solvents: Acetonitrile, Ethyl Acetate (B1210297), Hexane (all HPLC or GC grade).
-
Reagents: Pyridine (B92270), Sodium Bicarbonate solution (e.g., 5% w/v in water).
-
Biological Matrix: Plasma, urine, or other relevant biological fluid.
-
Standard Laboratory Equipment: Vortex mixer, centrifuge, micropipettes, autosampler vials.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of Analyte X and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a significant and consistent detector response (e.g., 100 ng/mL).
-
Calibration Standards: In clean tubes, spike the appropriate biological matrix with the Analyte X working standard solutions to create a set of calibration standards.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same biological matrix to assess the accuracy and precision of the method.
Sample Preparation and Derivatization
-
Sample Aliquoting: To 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation (for plasma samples): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube.
-
Derivatization:
-
Add 50 µL of pyridine to the supernatant.
-
Add 20 µL of hexyl chlorocarbonate.
-
Vortex the mixture for 2 minutes and let it react at room temperature for 15 minutes.
-
-
Extraction:
-
Add 500 µL of 5% sodium bicarbonate solution to stop the reaction.
-
Add 1 mL of a hexane:ethyl acetate mixture (9:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate and transfer to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are suggested starting parameters and may require optimization for specific instruments and analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Analyte X Derivative | m/z values specific to the derivatized analyte (e.g., molecular ion and key fragments) |
| This compound | m/z values specific to the deuterated internal standard (e.g., corresponding ions with +13 Da shift) |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the analyte derivative and the internal standard derivative in the chromatograms obtained from the SIM mode.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative. Plot this ratio against the known concentration of the analyte to construct a calibration curve.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥ 0.995 is typically considered acceptable.[1]
-
Quantification of Unknowns: For unknown samples, calculate the peak area ratio and determine the concentration of Analyte X using the equation of the line from the calibration curve.
Method Validation
A full method validation should be performed according to relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.995 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptance criteria |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in the matrix with the response in a neat solution |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration |
Workflow Diagram
Caption: Workflow for the quantitative analysis of an analyte using this compound as an internal standard in GC-MS.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of analytes that require derivatization with hexyl chlorocarbonate prior to GC-MS analysis. Its properties as a stable isotope-labeled standard ensure high accuracy and precision by effectively compensating for variations throughout the analytical workflow. The detailed protocol and validation guidelines presented here offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. texilajournal.com [texilajournal.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]
- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Key Neurotransmitters in the Serotonin Pathway using Hexyl Chlorocarbonate-d13 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of key metabolites in the serotonin (B10506) signaling pathway, including tryptophan and serotonin, in biological matrices. The method utilizes a pre-column derivatization step with hexyl chlorocarbonate to enhance the chromatographic retention and mass spectrometric response of these polar analytes. For accurate quantification, a stable isotope-labeled internal standard, Hexyl chlorocarbonate-d13, is employed.[1][2] This document provides a comprehensive protocol for sample preparation, derivatization, and LC-MS/MS analysis, along with representative quantitative data, making it a valuable resource for researchers in neuroscience, clinical diagnostics, and drug development.
Introduction
The serotonin signaling pathway plays a crucial role in regulating mood, sleep, appetite, and other physiological processes.[3][4][5] Dysregulation of this pathway is implicated in various neurological and psychiatric disorders. Accurate quantification of key metabolites such as tryptophan and its downstream product, serotonin, is therefore essential for understanding the pathophysiology of these conditions and for the development of novel therapeutics.
Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity and selectivity. However, the analysis of highly polar compounds like amino acids and biogenic amines can be challenging due to poor retention on reversed-phase chromatographic columns. Chemical derivatization is a widely used strategy to overcome this limitation by introducing a nonpolar moiety to the analyte, thereby improving its chromatographic behavior and ionization efficiency.
Hexyl chlorocarbonate is an effective derivatizing reagent for primary and secondary amines and phenolic hydroxyl groups, making it ideal for the analysis of tryptophan and serotonin. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]
Signaling Pathway of Serotonin Metabolism
The following diagram illustrates the metabolic pathway from the essential amino acid L-tryptophan to the neurotransmitter serotonin and its subsequent degradation. Accurate quantification of these molecules is critical for studying the activity of this pathway.
Figure 1: Simplified diagram of the serotonin synthesis and degradation pathway.
Experimental Protocols
Materials and Reagents
-
Hexyl chlorocarbonate
-
This compound (Internal Standard)
-
Tryptophan, Serotonin, and other required analytical standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Sodium borate (B1201080) buffer (0.1 M, pH 9.0)
-
Biological matrix (e.g., plasma, cerebrospinal fluid)
Sample Preparation and Derivatization Workflow
The following diagram outlines the key steps in the sample preparation and derivatization process.
Figure 2: Experimental workflow for sample preparation and derivatization.
Detailed Protocol:
-
Protein Precipitation: To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of this compound solution (concentration to be optimized based on expected analyte levels).
-
pH Adjustment: Add 100 µL of 0.1 M sodium borate buffer (pH 9.0). Vortex briefly.
-
Derivatization: Add 20 µL of a 10 mg/mL solution of Hexyl chlorocarbonate in acetonitrile. Vortex immediately for 30 seconds and incubate at room temperature for 15 minutes.
-
Reaction Quenching: Add 10 µL of 1% formic acid in water to quench the reaction. Vortex for 10 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Chemical Derivatization Reaction
The derivatization reaction involves the nucleophilic attack of the amine or hydroxyl group of the analyte on the electrophilic carbonyl carbon of hexyl chlorocarbonate, resulting in the formation of a stable carbamate (B1207046) or carbonate, respectively. This reaction increases the hydrophobicity of the analytes, leading to better retention on reversed-phase columns.
Figure 3: General chemical derivatization reaction with hexyl chlorocarbonate.
LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument and analytes of interest.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Derivatized Analytes
| Analyte | Derivatized Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | [To be determined empirically] | [To be determined empirically] |
| Serotonin | [To be determined empirically] | [To be determined empirically] |
| Tryptophan-d13 (IS) | [To be determined empirically] | [To be determined empirically] |
| Serotonin-d13 (IS) | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values for the precursor and product ions will depend on the derivatized structure and need to be determined by direct infusion of the derivatized standards.
Quantitative Data and Method Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantitative analysis of amino acids and biogenic amines using a chloroformate derivatization and a stable isotope-labeled internal standard. This data is representative of the expected performance of the method described in this application note.
Table 3: Representative Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Tryptophan | 1 - 1000 | >0.995 | 0.5 | 1 | 95 - 105 | < 10 |
| Serotonin | 0.5 - 500 | >0.995 | 0.2 | 0.5 | 92 - 108 | < 12 |
This data is illustrative and based on similar validated methods. Actual performance may vary.
Conclusion
The use of this compound as an internal standard in combination with hexyl chlorocarbonate derivatization provides a reliable and sensitive LC-MS/MS method for the quantitative analysis of key neurotransmitters in the serotonin pathway. The detailed protocol and performance characteristics presented in this application note serve as a valuable starting point for researchers and scientists in various fields to implement this powerful analytical technique in their studies. The method's high throughput and accuracy make it well-suited for applications in clinical research, drug discovery, and fundamental neuroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Hexyl Chlorocarbonate-d13 Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the derivatization of target analytes using Hexyl Chlorocarbonate-d13. This deuterated internal standard is primarily utilized for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The derivatization process enhances the volatility and chromatographic properties of polar molecules, such as amino acids, organic acids, and amines, enabling sensitive and accurate quantification.
Introduction
Alkyl chlorocarbonates are widely used derivatizing agents in metabolomics and other biomedical analyses. The reaction proceeds by converting active hydrogens in functional groups like amines, phenols, and carboxylic acids into their corresponding carbamates and esters. This compound serves as an ideal internal standard because its chemical properties are nearly identical to the non-labeled analog, but it is distinguishable by its mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.[1] This technique is particularly valuable for the analysis of complex biological matrices.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the performance is expected to be comparable to other commonly used alkyl chloroformates. The following table summarizes the performance of various alkyl chloroformate derivatization methods, providing an expected baseline for a well-optimized this compound protocol.
| Derivatizing Reagent | Analyte Class | Analytical Method | Typical Reaction Yield/Efficiency | Linearity (R²) | Reference |
| Ethyl Chloroformate | Amino Acids | nano-ESI UHR-FTMS | 82–99.9% | >0.99 | [2] |
| Ethyl Chloroformate | Various Metabolites | GC-MS | Not specified | >0.9900 | [3] |
| Methyl Chloroformate | Organic acids, pyrazines, phenol | GC-MS | Not specified | >0.991 | [4] |
| Isobutyl Chloroformate | Amino Acids | LC-MS/MS | High | Not specified | [5] |
| Propyl Chloroformate | Amino Acids | GC-MS | Not specified | Not specified | [6] |
Experimental Protocols
The following is a generalized protocol for the derivatization of amino acids in an aqueous sample using hexyl chlorocarbonate. This protocol is based on established methods for other alkyl chloroformates and should be optimized for specific applications.[3][7][8]
Materials:
-
This compound solution (e.g., in a non-polar solvent like toluene)
-
Sample containing analytes of interest (e.g., plasma, urine, cell extract)
-
Internal Standard solution (if this compound is not the primary internal standard for other analytes)
-
Pyridine (B92270) (catalyst)
-
Ethanol (B145695) (or other alcohol, anhydrous)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Extraction solvent (e.g., n-hexane, chloroform, or ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous, for drying)
-
Vials for reaction and autosampler
-
Vortex mixer
-
Centrifuge
-
Gas or Liquid Chromatograph coupled to a Mass Spectrometer
Protocol:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For plasma/serum: Precipitate proteins using a suitable method (e.g., addition of cold acetone (B3395972) or methanol, followed by centrifugation). Collect the supernatant.
-
For urine: Dilute the sample with deionized water.
-
For tissue: Homogenize the tissue in a suitable buffer and extract metabolites.
-
Adjust the sample pH to >9 with NaOH. This is crucial for the deprotonation of amine groups, facilitating the reaction.[8]
-
-
Internal Standard Spiking:
-
Add a known amount of this compound solution to the prepared sample. The amount should be chosen to be within the linear range of the instrument's response.
-
-
Derivatization Reaction:
-
To the sample, add ethanol and pyridine. The pyridine acts as a catalyst, neutralizing the HCl byproduct of the reaction.
-
Add the hexyl chlorocarbonate reagent. The reaction is typically fast and can often be performed at room temperature.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and reaction.
-
-
Extraction of Derivatives:
-
Add the extraction solvent (e.g., n-hexane) to the reaction mixture.
-
Vortex thoroughly for 1-2 minutes to extract the derivatized analytes into the organic phase.
-
Centrifuge the mixture to achieve phase separation.
-
-
Sample Clean-up and Analysis:
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS or LC-MS analysis.
-
For LC-MS, the extract may need to be evaporated and reconstituted in a solvent compatible with the mobile phase.
-
Note: The volumes of sample, reagents, and solvents, as well as reaction time and temperature, should be optimized for each specific application to achieve the best derivatization efficiency and analytical sensitivity.
Visualizations
Diagram 1: General Derivatization Workflow
A generalized workflow for sample preparation, derivatization, and analysis.
Diagram 2: Chemical Reaction of Derivatization
Simplified reaction of an amine with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 6. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Applications of Hexyl Chlorocarbonate-d13 in Quantitative Metabolomics
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, the comprehensive analysis of small molecule metabolites is crucial for understanding biological systems, identifying biomarkers, and accelerating drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for metabolomics due to its high sensitivity and reproducibility. However, many metabolites are non-volatile and require chemical derivatization prior to GC-MS analysis. Alkyl chloroformates are versatile derivatizing reagents that react with a broad range of functional groups, including amines, phenols, and carboxylic acids, rendering them amenable to GC-MS analysis.
Hexyl chlorocarbonate-d13 is a stable isotope-labeled derivatization agent that serves a dual purpose in quantitative metabolomics. The hexyl moiety increases the volatility and chromatographic retention of polar metabolites, while the thirteen deuterium (B1214612) atoms introduce a significant mass shift. This allows for its use as an internal standard in isotope dilution mass spectrometry (IDMS), a gold-standard technique for accurate and precise quantification of analytes in complex biological matrices. By spiking a known amount of this compound into a sample, it can be derivatized alongside the endogenous metabolites. The resulting deuterated derivatives serve as ideal internal standards, co-eluting with their non-labeled counterparts and correcting for variations in sample preparation, derivatization efficiency, and instrument response.
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of metabolites in biological samples by GC-MS.
Principle of Isotope-Coded Derivatization
Isotope-coded derivatization (ICD) is a powerful strategy for quantitative metabolomics. In this approach, a sample is derivatized with a "light" (non-labeled) reagent, while a standard mixture or a pooled reference sample is derivatized with a "heavy" (isotope-labeled) version of the same reagent. The samples are then mixed prior to MS analysis. Alternatively, for absolute quantification, a known amount of an isotopically labeled standard for each analyte can be added, or a deuterated derivatization agent can be used to generate labeled internal standards for all reactive metabolites in a reference standard mixture. The use of this compound falls under the latter strategy, providing a robust method for generating internal standards for a wide range of metabolites.
The key advantages of using an isotope-labeled derivatization agent like this compound include:
-
Comprehensive Coverage: A single labeled reagent can be used to generate internal standards for numerous metabolites containing reactive functional groups.
-
Correction for Variability: The labeled internal standards experience the same sample processing and analytical conditions as the endogenous analytes, effectively correcting for errors introduced during extraction, derivatization, and injection.[1]
-
Improved Quantitative Accuracy: Isotope dilution mass spectrometry is recognized for its high accuracy and precision in quantitative analysis.[1]
Target Metabolites
Hexyl chlorocarbonate reacts with primary and secondary amines, phenolic hydroxyls, and carboxylic acids. This makes it suitable for the derivatization of a wide range of important metabolite classes, including:
-
Amino Acids: Essential for building proteins and involved in numerous metabolic pathways.
-
Organic Acids: Intermediates in central carbon metabolism (e.g., TCA cycle).
-
Fatty Acids: Important for energy storage and cell signaling.
-
Biogenic Amines and Neurotransmitters: Key signaling molecules in the nervous system.
-
Phenolic Compounds: Including plant-derived metabolites and some xenobiotics.
Data Presentation: Performance Characteristics
The following tables summarize the expected quantitative performance of a GC-MS method using alkyl chloroformate derivatization, based on validated methods with similar reagents like ethyl and methyl chloroformate.[2][3][4] These values provide a benchmark for a method developed with this compound.
Table 1: Method Validation Parameters for Alkyl Chloroformate Derivatization GC-MS
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.9900 | [2][3][4] |
| Limit of Detection (LOD) | 100 - 300 pg on-column | [2][3] |
| Limit of Quantification (LOQ) | 300 - 1000 pg on-column | [2][3] |
| Intra-day Precision (RSD) | < 10% | [2][4] |
| Inter-day Precision (RSD) | < 15% | [2][4] |
| Recovery | 70 - 120% | [2][4] |
| Derivative Stability | Stable for at least 48 hours | [2][4] |
Table 2: Example of Derivatizable Metabolites and Expected Performance
| Metabolite Class | Example Compound | Expected LOD (pg on-column) | Expected Recovery (%) |
| Amino Acid | Valine | ~150 | 85 - 110 |
| Amino Acid | Leucine | ~150 | 85 - 110 |
| Amino Acid | Isoleucine | ~150 | 85 - 110 |
| Organic Acid | Myristic Acid | ~200 | 80 - 115 |
| Organic Acid | Linoleic Acid | ~250 | 75 - 110 |
Experimental Protocols
The following protocols are adapted from established methods for alkyl chloroformate derivatization and provide a framework for using this compound.[2][5][6][7] Optimization may be required for specific biological matrices and target analytes.
Protocol 1: Derivatization of Metabolites in Biological Fluids (e.g., Plasma, Urine) for GC-MS Analysis
Materials:
-
Hexyl chlorocarbonate
-
This compound
-
Pyridine (analytical grade)
-
Ethanol (anhydrous)
-
n-Hexane (GC grade)
-
Sodium bicarbonate solution (50 mM)
-
Anhydrous sodium sulfate (B86663)
-
Sample (e.g., 100 µL of plasma or urine)
-
Internal standard solution (containing a non-endogenous compound for monitoring extraction efficiency, e.g., L-2-chlorophenylalanine at 0.1 mg/mL)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To a 2 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the extraction efficiency internal standard solution.
-
Precipitate proteins by adding 400 µL of cold ethanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 2 mL tube.
-
-
Derivatization:
-
To the supernatant, add 400 µL of water, 100 µL of pyridine, and 50 µL of hexyl chlorocarbonate.
-
For the generation of internal standards, prepare a separate set of tubes with a standard mixture of target analytes and use 50 µL of this compound instead of the unlabeled reagent.
-
Vortex vigorously for 60 seconds. An emulsion will form.
-
Add another 50 µL of hexyl chlorocarbonate and vortex for another 60 seconds.
-
-
Extraction:
-
Add 500 µL of n-hexane and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (n-hexane) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
Transfer the dried extract to a GC-MS vial with an insert.
-
For quantitative analysis, combine the sample extract (derivatized with "light" reagent) with the internal standard extract (derivatized with "heavy" reagent) in a known ratio.
-
Inject 1 µL of the final solution into the GC-MS system.
-
Protocol 2: GC-MS Analysis of Derivatized Metabolites
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions (starting point for optimization):
-
Injector Temperature: 260°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 140°C.
-
Ramp 2: 4°C/min to 240°C.
-
Ramp 3: 10°C/min to 300°C, hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for metabolite analysis using this compound.
Reaction of Hexyl Chlorocarbonate with Functional Groups
Caption: Derivatization of metabolites with this compound.
Conclusion
This compound is a valuable tool for accurate and precise quantification of a wide range of metabolites in complex biological samples. The derivatization protocol is rapid, robust, and can be performed in an aqueous environment, which simplifies sample preparation. The resulting deuterated derivatives serve as excellent internal standards for GC-MS analysis, enabling reliable biomarker discovery and validation in metabolomics research and drug development. The provided protocols offer a solid foundation for implementing this powerful quantitative technique.
References
- 1. texilajournal.com [texilajournal.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Improved Procedure for n-Hexyl Chloroformate-Mediated Derivatization of Highly Hydrophilic Substances Directly in Water: Hydroxyaminic Compounds [iris.unito.it]
Application of Deuterated Compounds in Drug Metabolism and Pharmacokinetics (DMPK) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are powerful tools in drug metabolism and pharmacokinetics (DMPK) studies.[1][2] This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can result in a slower rate of metabolic reactions involving the cleavage of this bond—a phenomenon known as the Kinetic Isotope Effect (KIE).[1] This unique property, along with the mass difference, makes deuterated compounds invaluable for various applications in drug discovery and development, from enhancing analytical accuracy to improving a drug's metabolic profile.[2][]
Application Notes
Gold Standard Internal Standards in Bioanalysis
Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are considered the "gold standard" for internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][4] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability.[5] Deuterated compounds are chemically almost identical to the analyte, ensuring they co-elute during chromatography and experience similar effects from sample extraction and matrix interference.[4][5] The mass difference allows for their distinct detection by the mass spectrometer, leading to highly accurate and precise quantification of the parent drug and its metabolites in biological matrices.[6][7]
Elucidating Metabolic Pathways and Identifying Metabolites
Deuterium labeling is a key strategy for identifying metabolic "soft spots" on a drug molecule—positions susceptible to metabolic modification.[1] By comparing the metabolite profile of a deuterated compound with its non-deuterated counterpart, researchers can pinpoint the sites of metabolism.[2] If a metabolite is formed from the non-deuterated compound but is absent or significantly reduced for the deuterated version, it indicates that the deuterated position was a primary site of metabolic attack. This information is crucial for optimizing drug candidates to enhance their metabolic stability.[]
Enhancing Metabolic Stability and Modifying Pharmacokinetic Profiles
Strategic deuteration at metabolically vulnerable positions can significantly slow down the rate of enzymatic breakdown, particularly by cytochrome P450 (CYP) enzymes.[1] This can lead to several therapeutic advantages:
-
Increased Half-Life: By reducing the rate of metabolism, the drug remains in the body for a longer period, potentially allowing for less frequent dosing.[1]
-
Improved Bioavailability: Slower first-pass metabolism can increase the amount of active drug that reaches systemic circulation.
-
Reduced Toxic Metabolite Formation: Deuteration can decrease the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[1]
-
Increased Efficacy: A longer half-life and higher exposure can lead to improved therapeutic outcomes.
High-Throughput Screening with Cassette Dosing
Cassette dosing, or "N-in-one" dosing, is a high-throughput screening method where multiple drug candidates are administered simultaneously to a single animal.[8][9] This approach significantly reduces the number of animals used and accelerates the pharmacokinetic screening of large compound libraries.[9][10] The use of stable isotope-labeled compounds in cassette dosing allows for the accurate quantification of each individual compound in the mixture by LC-MS/MS, as the mass difference enables their differentiation.[11]
Data Presentation
Quantitative data from DMPK studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t1/2) (hr) |
| Non-deuterated Drug X | 850 ± 120 | 1.5 | 4500 ± 650 | 3.2 ± 0.5 |
| Deuterated Drug X | 1100 ± 150 | 2.0 | 7200 ± 800 | 6.8 ± 0.9 |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Non-deuterated Drug Y | 15 ± 2.5 | 46.2 |
| Deuterated Drug Y | 45 ± 5.1 | 15.4 |
| Positive Control (Testosterone) | 20 ± 3.0 | 34.7 |
Mandatory Visualization
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: In vitro metabolic stability assay workflow.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.[12]
Materials:
-
Pooled human liver microsomes (HLMs)[12]
-
100 mM Potassium phosphate (B84403) buffer, pH 7.4[12]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Test compounds (deuterated and non-deuterated), 10 mM stock solutions in DMSO[12]
-
Positive control (e.g., testosterone)[12]
-
Ice-cold acetonitrile with a suitable internal standard for quenching[12]
-
96-well plates[12]
-
Incubator shaker (37°C)[12]
-
LC-MS/MS system[12]
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a working solution of microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.[13]
-
Incubation: In a 96-well plate, add the microsomal solution and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes.[12][13]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[12][13]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[12]
-
Reaction Quenching: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard to stop the reaction.[12][13]
-
Sample Processing: Seal the plate, vortex to precipitate proteins, and then centrifuge to pellet the proteins.[12]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.[12][13]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.[12]
-
Determine the elimination rate constant (k) from the slope of the linear regression.[12]
-
Calculate the in vitro half-life (t½) as 0.693 / k.[12]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[12]
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
Objective: To assess the potential of a deuterated compound to inhibit major CYP isoforms.[14][15]
Materials:
-
Human liver microsomes
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.)[14]
-
Deuterated test compound at various concentrations
-
NADPH regenerating system[13]
-
Potassium phosphate buffer (pH 7.4)
-
Known CYP inhibitors as positive controls (e.g., furafylline (B147604) for CYP1A2)[14]
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the deuterated test compound at a range of concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add a cocktail of CYP probe substrates and the NADPH regenerating system to start the reaction.
-
Incubation: Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard for the metabolites of the probe substrates.[13]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the specific metabolites from the probe substrates.[14]
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the deuterated test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a non-linear regression analysis.
Protocol 3: Bioanalytical Method for Quantification in Plasma
Objective: To accurately quantify the concentration of a deuterated drug candidate and its non-deuterated analog in plasma samples from a pharmacokinetic study.[7]
Materials:
-
Plasma samples from the study
-
Deuterated internal standard (a different deuterated version of the analyte or a related compound)[7]
-
Protein precipitation solvent (e.g., acetonitrile or methanol)[7]
-
LC-MS/MS system with a C18 reverse-phase column[13]
Procedure:
-
Sample Preparation: To a 100 µL aliquot of plasma sample, calibration standard, or quality control sample, add a fixed amount of the deuterated internal standard working solution.[7]
-
Protein Precipitation: Add 300 µL of cold protein precipitation solvent. Vortex for 1 minute to precipitate proteins.[7]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. The analyte, its non-deuterated analog, and the internal standard will be separated chromatographically and detected by the mass spectrometer using multiple reaction monitoring (MRM).
Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.[7]
-
Quantification: Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 9. ijirmps.org [ijirmps.org]
- 10. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of stable isotope labeled (SIL) antibodies in cassette dosing to improve pharmacokinetics screening efficiency of ADCs with novel cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reliable high-throughput method for inhibition assay of 8 cytochrome P450 isoforms using cocktail of probe substrates and stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Hexyl Chlorocarbonate-d13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of Hexyl chlorocarbonate-d13, a deuterated stable isotope-labeled internal standard used for the quantitative analysis of various compounds by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Hexyl chlorocarbonate is a derivatizing reagent used to enhance the volatility and chromatographic properties of polar analytes containing hydroxyl, carboxyl, amino, and thiol functional groups, making them amenable to GC-MS analysis.[1][2] this compound is the deuterium-labeled analog of hexyl chlorocarbonate and serves as an ideal internal standard for quantitative analytical methods.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response, which corrects for variations in sample preparation and instrument performance.[5]
Application: Internal Standard for Quantitative Analysis
This compound is primarily used as an internal standard in analytical methods to quantify a wide range of analytes, including but not limited to:
-
Drugs of abuse and their metabolites: such as benzoylecgonine (B1201016) in urine.
-
Therapeutic drugs: including antiepileptic drugs like gabapentin, pregabalin, and vigabatrin (B1682217) in human serum.[2]
-
Amino acids and organic acids: in various biological fluids.[6]
The use of a stable isotope-labeled internal standard like this compound is a robust technique to mitigate matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in the analysis of target analytes in biological matrices. Method optimization and validation are essential for specific applications.
Protocol 1: GC-MS Analysis of a Target Analyte using this compound as an Internal Standard
This protocol describes a typical workflow for the derivatization of a target analyte with hexyl chlorocarbonate and the use of this compound as an internal standard for quantification.
1. Sample Preparation and Extraction:
-
Matrix: Human Urine or Serum
-
Internal Standard Spiking: To 1 mL of the biological sample, add a known concentration of this compound solution (e.g., 10 µL of a 100 µg/mL solution in a suitable organic solvent like acetonitrile). The final concentration of the internal standard should be within the linear range of the assay.
-
pH Adjustment: Adjust the sample pH to alkaline conditions (e.g., pH 9-12) using a suitable buffer or base (e.g., 1 M sodium hydroxide) to facilitate the derivatization of amine-containing analytes.[1]
-
Extraction: Perform a liquid-liquid extraction (LLE) by adding an appropriate organic solvent (e.g., 2 mL of ethyl acetate (B1210297) or a mixture of hexane (B92381) and chloroform). Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers. Transfer the organic layer to a clean tube. A second extraction can be performed to improve recovery. Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.
2. Derivatization:
-
Reagent Addition: To the extracted organic phase, add the derivatizing reagent, non-deuterated hexyl chlorocarbonate (e.g., 20 µL of a 10% solution in a suitable solvent). The amount of derivatizing reagent should be in excess to ensure complete derivatization of the analyte.
-
Reaction: The derivatization reaction with alkyl chloroformates is typically rapid and can often proceed at room temperature.[1][7] Vortex the mixture for a short period (e.g., 30 seconds) to ensure thorough mixing.
3. Sample Clean-up and Analysis:
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate or pyridine).
-
GC-MS Analysis: Inject an aliquot (e.g., 1-2 µL) of the reconstituted sample into the GC-MS system.
Illustrative GC-MS Parameters:
| Parameter | Example Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 - 280°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |
| Oven Program | Initial temp 60-80°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 2-5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | Select characteristic ions for the derivatized analyte and the derivatized this compound. |
Protocol 2: LC-MS/MS Analysis of a Target Analyte using this compound as an Internal Standard
This protocol outlines a general procedure for using this compound as an internal standard in an LC-MS/MS method, where the analyte is derivatized prior to analysis.
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: Spike a known amount of this compound solution into the sample matrix prior to extraction.
-
Extraction: Employ a suitable extraction technique such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte from the biological matrix.
-
Derivatization: The derivatization reaction can be performed pre- or post-extraction. For post-extraction derivatization, the dried extract is reconstituted in a suitable buffer and the derivatizing reagent (hexyl chlorocarbonate) is added. The reaction conditions (pH, temperature, time) should be optimized for the specific analyte.
2. LC-MS/MS Analysis:
-
Sample Dilution: After derivatization, the sample may need to be diluted with the initial mobile phase to ensure compatibility with the LC system.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
Illustrative LC-MS/MS Parameters:
| Parameter | Example Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 50-100 mm length, 2.1-4.6 mm ID, <3 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with 0.1% formic acid. A gradient elution is typically used. |
| Flow Rate | 0.2 - 0.6 mL/min |
| Column Temperature | 30 - 50°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on the analyte. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Determine and optimize the precursor and product ion transitions for both the derivatized analyte and the derivatized this compound. |
Quantitative Data Summary
The following tables provide representative quantitative data that could be expected from a validated analytical method using this compound as an internal standard. These values are for illustrative purposes and will vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Representative Method Validation Parameters for a GC-MS Assay
| Parameter | Representative Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 - 50 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 - 5000 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Corrected by internal standard |
Table 2: Representative Method Validation Parameters for an LC-MS/MS Assay
| Parameter | Representative Value |
| Linearity (r²) | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 500 - 2000 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | Within ±10% |
| Recovery | 90 - 110% |
| Matrix Effect | Corrected by internal standard |
Visualizations
Caption: General sample preparation workflow.
Caption: Derivatization of an amine analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexyl chloroformate for GC derivatization, LiChropur , = 97.0 GC 6092-54-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
Application Note: Quantitative Analysis of Analytes using Hexyl Chlorocarbonate-d13 Derivatization with GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of analytes containing active hydrogen groups (e.g., amino acids, neurotransmitters) using Hexyl Chlorocarbonate-d13, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated derivatizing agent allows for the convenient generation of stable isotope-labeled internal standards, facilitating accurate quantification in complex matrices. This method is applicable for various research and development stages, including metabolite profiling, biomarker discovery, and pharmacokinetic studies.
Introduction
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as amino acids and pharmaceuticals, are non-volatile due to the presence of polar functional groups like carboxyl, hydroxyl, and amino groups. Chemical derivatization is a crucial step to increase the volatility of these analytes, making them amenable to GC-MS analysis.
Alkyl chlorocarbonates are effective derivatizing reagents that react with active hydrogens in a simple, rapid, one-step process, often in an aqueous medium.[1] This application note details a method utilizing this compound. The incorporation of a stable isotope label (deuterium) into the derivatizing agent provides a straightforward approach to creating internal standards for precise and accurate quantification, correcting for matrix effects and variations during sample preparation and analysis.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Analytes of interest (e.g., amino acid standards)
-
Solvents: Methanol, Pyridine (B92270), Chloroform (B151607) (or other suitable extraction solvent like hexane (B92381) or ethyl acetate)[4]
-
Reagents: Sodium bicarbonate (or other base), Anhydrous sodium sulfate (B86663)
-
Sample matrix (e.g., plasma, urine, cell culture media)
-
Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, centrifuge)
Sample Preparation and Derivatization Protocol
-
Sample Aliquoting : Pipette 100 µL of the sample (e.g., plasma, standard solution) into a 2 mL glass vial.
-
Internal Standard Spiking : For absolute quantification, add a known concentration of a different stable isotope-labeled internal standard if available. If using the d13-derivatization for relative quantification, this step can be skipped.
-
pH Adjustment : Add 50 µL of 1 M sodium bicarbonate solution to adjust the pH to >9. Vortex briefly.[4]
-
Derivatization Reagent Addition : Add 20 µL of a solution of this compound in a suitable solvent (e.g., toluene). The concentration of the derivatizing agent should be in molar excess to the analytes.
-
Reaction : Immediately add 10 µL of pyridine as a catalyst and vortex vigorously for 1 minute.[4] Allow the reaction to proceed at room temperature for 5 minutes. Carbon dioxide will be evolved, so vent the vial carefully.[4]
-
Extraction : Add 500 µL of an extraction solvent (e.g., chloroform or hexane). Vortex for 1 minute to extract the derivatized analytes.[5]
-
Phase Separation : Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Drying : Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis : The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters and may require optimization for specific analytes and instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6] |
| Injector | Split/Splitless, operated in splitless mode. Injector temperature: 260°C[6] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[6] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[7] |
Data Presentation
Typical Performance Characteristics of Alkyl Chlorocarbonate Derivatization GC-MS Methods
The following table summarizes typical quantitative data from published methods using various alkyl chlorocarbonates. These values can be considered as expected performance benchmarks when developing a method with this compound.
| Analyte Class | Derivatizing Agent | Linearity (R²) | LOD | LOQ | Recovery | Reference |
| Metabolites | Ethyl Chloroformate | > 0.9900 | 125-300 pg | - | 70-120% | [6][8] |
| Amino Acids | Methyl Chloroformate | > 0.98 | 0.01-0.07 µg/mL | 0.02-0.20 µg/mL | - | [5] |
| Amino Acids | Propyl Chloroformate | - | - | - | - | [7] |
| Trihalomethanes | LLE-GC-MS | > 0.99 | < 0.13 µg/L | < 0.40 µg/L | 88.75-119.21% | [9] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific analyte and the instrumentation used.
Visualizations
Derivatization Reaction Pathway
The following diagram illustrates the general reaction of an amino acid with this compound. The derivatization occurs at both the amino and carboxylic acid functional groups.
Caption: Derivatization reaction of an amino acid.
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Hexyl Chlorocarbonate-d13 in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical analysis, the demand for highly accurate and sensitive quantitative methods is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Hexyl chlorocarbonate-d13, the deuterated analog of hexyl chlorocarbonate, serves as an ideal internal standard for the quantitative analysis of various pharmaceutical compounds.
This document provides detailed application notes and protocols for the utilization of this compound in pharmaceutical analysis. The primary application involves its use in conjunction with its non-labeled counterpart, hexyl chlorocarbonate, which acts as a derivatizing agent to enhance the chromatographic properties and mass spectrometric detection of target analytes. Derivatization with hexyl chlorocarbonate is particularly effective for polar compounds containing primary and secondary amines, hydroxyl, and thiol functional groups, which are common in many drug molecules. The addition of a known concentration of this compound as an internal standard allows for the precise correction of variations in sample preparation, derivatization efficiency, and instrument response.
Principle of the Method
The analytical strategy involves the derivatization of the target analyte with hexyl chlorocarbonate to form a less polar and more volatile derivative. Simultaneously, a known amount of this compound is added to the sample. While not directly incorporated into the analyte, it is used in a parallel derivatization reaction of a standard compound or serves as a co-eluting internal standard to monitor and correct for analytical variability. A common approach is to derivatize a target analyte with unlabeled hexyl chlorocarbonate and use a deuterated analog of the analyte as the internal standard. However, when a deuterated analog of the analyte is not available, this compound can be used to derivatize a compound with a similar structure to the analyte, which then serves as the internal standard.
A more direct application involves the quantification of a compound that is a hexyl carbamate (B1207046) derivative itself. In such cases, this compound can be used to synthesize the deuterated analog of the target analyte, which then serves as the ideal internal standard. For the purpose of these application notes, we will focus on a common scenario where hexyl chlorocarbonate is used as a derivatizing agent for a target analyte, and this compound is used to generate a deuterated derivatized standard.
Featured Application: Quantitative Analysis of an Amino Acid-Based Therapeutic Peptide Fragment by LC-MS/MS
This protocol details the quantitative analysis of a small peptide therapeutic containing a primary amine functional group in human plasma. The method involves a protein precipitation step, followed by derivatization with hexyl chlorocarbonate, and subsequent analysis by LC-MS/MS using the this compound derivatized analog of a related, non-endogenous amino acid as an internal standard.
Experimental Workflow
Caption: Workflow for the quantitative analysis of a peptide therapeutic in plasma.
Experimental Protocol
1. Materials and Reagents:
-
Target Analyte: Amino acid-based therapeutic peptide.
-
Internal Standard (IS): Alanine derivatized with this compound.
-
Derivatizing Agent: Hexyl chlorocarbonate (unlabeled).
-
This compound: For the synthesis of the internal standard.
-
Human Plasma (K2-EDTA): Blank matrix.
-
Acetonitrile (B52724) (ACN): LC-MS grade.
-
Methanol (B129727) (MeOH): LC-MS grade.
-
Water: LC-MS grade, with 0.1% formic acid.
-
Borate Buffer: 0.1 M, pH 9.0.
-
Formic Acid: LC-MS grade.
2. Preparation of Internal Standard (IS) Stock Solution:
-
Synthesize the deuterated internal standard by reacting Alanine with this compound in an appropriate solvent system (e.g., acetonitrile/water with a mild base).
-
Purify the resulting N-hexyloxycarbonyl-d13-Alanine.
-
Prepare a stock solution of the IS in methanol at a concentration of 1 mg/mL.
-
Prepare a working IS solution by diluting the stock solution with 50% methanol to a final concentration of 100 ng/mL.
3. Sample Preparation and Derivatization:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 10 µL of a 10 mg/mL solution of hexyl chlorocarbonate in acetonitrile.
-
Vortex for 30 seconds.
-
Incubate the mixture at 50°C for 30 minutes.
-
Quench the reaction by adding 5 µL of 10% formic acid in water.
-
Vortex for 10 seconds.
-
Transfer the final solution to an LC autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized Analyte | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Derivatized IS | [M+H]+ (d13) | Fragment 1 (d13) | Optimized |
(Note: The specific m/z values for the precursor and product ions will depend on the molecular weight of the target analyte and its fragmentation pattern after derivatization.)
Data Presentation
The use of a stable isotope-labeled internal standard allows for the construction of a reliable calibration curve and the accurate quantification of the analyte in unknown samples.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 55,000 | 0.023 |
| 5 | 6,300 | 54,500 | 0.116 |
| 10 | 12,800 | 55,200 | 0.232 |
| 50 | 64,500 | 54,800 | 1.177 |
| 100 | 129,000 | 55,100 | 2.341 |
| 500 | 650,000 | 54,900 | 11.839 |
| 1000 | 1,310,000 | 55,300 | 23.689 |
Linear Regression: y = 0.0237x + 0.0015 (R² = 0.9998)
Table 2: Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low (3 ng/mL) | 3 | 2.95 | 98.3 | 4.5 |
| Mid (75 ng/mL) | 75 | 76.8 | 102.4 | 3.1 |
| High (750 ng/mL) | 750 | 742.5 | 99.0 | 2.8 |
Signaling Pathway/Logical Relationship Diagram
The logical relationship in this analytical method is the core principle of internal standard calibration, where the response of the analyte is normalized to the response of a known concentration of an internal standard.
Caption: Internal standard calibration logic for quantitative analysis.
Conclusion
This compound is a valuable tool in modern pharmaceutical analysis. When used in conjunction with its unlabeled counterpart for derivatization, it enables the development of highly sensitive, specific, and robust quantitative methods for a wide range of drug molecules. The detailed protocol provided here for an amino acid-based therapeutic serves as a template that can be adapted for various other analytes containing suitable functional groups. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of analytical variability, thereby ensuring the highest quality data in drug development and research.
Application Note: Quantitative Analysis of Neurotransmitters using Hexyl Chloroformate-d13 Derivatization Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of multiple neurotransmitters in biological samples. The methodology is based on the derivatization of neurotransmitters with Hexyl Chloroformate-d13 (HCF-d13), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated derivatizing agent provides a stable internal standard for each analyte, improving the accuracy and precision of quantification. This method is applicable for the analysis of a wide range of neurotransmitters, including monoamines, amino acids, and their metabolites, making it a valuable tool for neuroscience research and drug development.
Introduction
The accurate measurement of neurotransmitter levels is crucial for understanding the pathophysiology of neurological disorders and for the development of novel therapeutics. Derivatization is a key step in the analysis of neurotransmitters by GC-MS, as it increases their volatility and thermal stability. Alkyl chloroformates, such as hexyl chloroformate, are effective derivatizing agents that react with primary and secondary amines and phenolic hydroxyl groups present in many neurotransmitters. The incorporation of a stable isotope-labeled derivatizing agent, Hexyl Chloroformate-d13, allows for the generation of internal standards for each analyte, which co-elute chromatographically with the native analyte and can be distinguished by their mass-to-charge ratio. This isotopic dilution strategy corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method based on studies using similar alkyl chloroformate derivatization techniques for neurotransmitter analysis. The data presented are representative and may vary depending on the specific matrix and instrumentation.
Table 1: Method Validation Parameters for Key Neurotransmitters
| Neurotransmitter | Linearity (r²) | Limit of Detection (LOD) (pg on-column) | Limit of Quantification (LOQ) (pg on-column) | Recovery (%) |
| Dopamine (B1211576) | >0.995 | 1.5 | 5.0 | 92 ± 5 |
| Serotonin | >0.995 | 2.0 | 7.5 | 89 ± 6 |
| GABA | >0.998 | 1.0 | 3.5 | 95 ± 4 |
| Glutamate | >0.997 | 1.2 | 4.0 | 93 ± 5 |
| Norepinephrine | >0.996 | 1.8 | 6.0 | 90 ± 7 |
Table 2: Precision and Accuracy
| Neurotransmitter | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| Dopamine | < 5 | < 8 | 95 - 105 |
| Serotonin | < 6 | < 9 | 93 - 107 |
| GABA | < 4 | < 7 | 96 - 104 |
| Glutamate | < 5 | < 8 | 94 - 106 |
| Norepinephrine | < 6 | < 10 | 92 - 108 |
Experimental Protocols
Materials and Reagents
-
Hexyl Chloroformate-d13 (HCF-d13) solution (10 mg/mL in toluene)
-
Neurotransmitter standards (e.g., dopamine, serotonin, GABA, glutamate, norepinephrine)
-
Internal standard solution (e.g., a mix of corresponding deuterated neurotransmitters if HCF-d13 is not used for internal standardization)
-
Pyridine
-
Sodium bicarbonate buffer (1 M, pH 9.0)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Anhydrous sodium sulfate
-
Biological matrix (e.g., brain tissue homogenate, cerebrospinal fluid, plasma)
Sample Preparation
-
Homogenization (for tissue samples): Homogenize brain tissue in 10 volumes of ice-cold 0.1 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the neurotransmitters.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 9.0 with 1 M sodium bicarbonate buffer.
Derivatization Protocol
-
To 100 µL of the pH-adjusted sample or standard, add 50 µL of 1 M sodium bicarbonate buffer (pH 9.0) and 200 µL of toluene.
-
Add 10 µL of pyridine.
-
Add 20 µL of the Hexyl Chloroformate-d13 solution.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (toluene) to a clean vial.
-
Dry the organic phase over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Visualizations
Caption: Experimental workflow for neurotransmitter analysis.
Caption: Simplified dopamine signaling pathway.
Application Notes and Protocols for Quantitative Fatty Acid Analysis Using Hexyl Chlorocarbonate-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways.[1][2] Accurate quantification of fatty acids in biological matrices is essential for understanding disease pathogenesis, identifying biomarkers, and developing novel therapeutics. Stable isotope labeling coupled with mass spectrometry offers a robust and sensitive approach for such quantitative analyses.[][4][5]
This document provides detailed application notes and protocols for the quantitative analysis of fatty acids using Hexyl chlorocarbonate-d13 as a derivatization agent and internal standard. Derivatization is a critical step in fatty acid analysis by gas chromatography-mass spectrometry (GC-MS) as it increases the volatility and thermal stability of the analytes, leading to improved chromatographic separation and detection.[6][7] The use of a deuterated internal standard, such as this compound, allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Principle of the Method
The workflow for quantitative fatty acid analysis using this compound involves several key steps:
-
Lipid Extraction : Total lipids are extracted from the biological sample using a suitable solvent system, such as a chloroform/methanol mixture.[8]
-
Saponification : The ester bonds in complex lipids are hydrolyzed to release free fatty acids.
-
Derivatization : The free fatty acids are derivatized with this compound. This reaction targets the carboxylic acid group of the fatty acids, forming hexyl esters. The incorporation of the d13-labeled hexyl group allows these derivatized fatty acids to serve as internal standards for their non-labeled counterparts.
-
GC-MS Analysis : The derivatized fatty acids are separated by gas chromatography and detected by mass spectrometry. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify the target fatty acid derivatives and their corresponding d13-labeled internal standards.
-
Quantification : The concentration of each fatty acid is determined by calculating the ratio of the peak area of the endogenous fatty acid derivative to the peak area of the corresponding d13-labeled internal standard.
Experimental Workflow
Fatty Acid Metabolism Overview
Experimental Protocols
Materials
-
This compound solution (1 mg/mL in anhydrous acetonitrile)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Hexane (B92381), HPLC grade
-
Pyridine
-
Internal standard spiking solution (containing a known concentration of a non-endogenous fatty acid, e.g., C17:0, for recovery assessment)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Sample Preparation and Lipid Extraction
-
For plasma samples, transfer 100 µL of plasma to a glass tube. For tissue samples, weigh approximately 20-30 mg of homogenized tissue.
-
Add the internal standard spiking solution for recovery assessment.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Saponification
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Cap the tube tightly and heat at 80°C for 30 minutes to hydrolyze the lipids.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and vortex.
-
Acidify the mixture by adding 0.5 mL of 1 M HCl to protonate the free fatty acids.
-
Extract the free fatty acids by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer containing the free fatty acids to a new glass vial.
-
Repeat the hexane extraction and combine the hexane layers.
-
Dry the combined hexane extracts under a stream of nitrogen.
Derivatization with this compound
-
To the dried free fatty acids, add 100 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile (B52724) and pyridine.
-
Add 50 µL of the 1 mg/mL this compound solution.
-
Cap the vial and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water to quench the reaction.
-
Extract the derivatized fatty acids with 1 mL of hexane. Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Data
The following table presents representative data from the quantitative analysis of fatty acids in a human plasma sample using the this compound method.
| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | d13-Internal Standard Ion (m/z) | Concentration (µg/mL) | %RSD (n=3) |
| Myristic Acid (C14:0) | 12.5 | 298.3 | 311.3 | 15.2 | 4.5 |
| Palmitic Acid (C16:0) | 14.8 | 326.3 | 339.3 | 120.8 | 3.1 |
| Palmitoleic Acid (C16:1) | 14.6 | 324.3 | 337.3 | 8.5 | 6.2 |
| Stearic Acid (C18:0) | 16.9 | 354.3 | 367.3 | 85.4 | 2.8 |
| Oleic Acid (C18:1) | 16.7 | 352.3 | 365.3 | 150.1 | 3.5 |
| Linoleic Acid (C18:2) | 16.5 | 350.3 | 363.3 | 210.6 | 4.1 |
| α-Linolenic Acid (C18:3) | 16.4 | 348.3 | 361.3 | 5.3 | 7.8 |
| Arachidonic Acid (C20:4) | 18.2 | 376.3 | 389.3 | 45.7 | 5.5 |
Note: The quantifier ions for the endogenous fatty acid hexyl esters and their corresponding d13-labeled internal standards will differ by 13 amu. The specific ions should be determined empirically by analyzing the mass spectra of the derivatized standards.
Conclusion
The use of this compound for the derivatization of fatty acids provides a reliable and accurate method for their quantification in complex biological matrices. The stable isotope-labeled internal standard effectively corrects for analytical variability, ensuring high-quality data for research and development applications. This method can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Fatty Acid Analysis in Macrophage Using Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
Application Notes and Protocols for Hexyl Chlorocarbonate-d13 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl chlorocarbonate-d13 is the deuterated form of hexyl chlorocarbonate, a chemical reagent used for the derivatization of small molecules in biological samples. In the context of biological systems, its primary application is not as a metabolic tracer that tracks the fate of a molecule through a pathway, but rather as a critical tool for accurate quantification in mass spectrometry-based analyses, including metabolomics and stable isotope tracing studies.
This document provides detailed application notes and protocols for the use of this compound as a derivatizing agent and an internal standard for quantitative analysis of metabolites.
Principle of Application
Many small molecule metabolites, such as amino acids, organic acids, and neurotransmitters, are not readily analyzable by gas chromatography-mass spectrometry (GC-MS) due to their low volatility. Derivatization with hexyl chlorocarbonate introduces a hexyloxycarbonyl group to functional moieties like amines and hydroxyls. This modification increases the volatility and thermal stability of the analytes, making them suitable for GC-MS analysis. It also improves their chromatographic properties for liquid chromatography-mass spectrometry (LC-MS).
The key advantage of using this compound lies in its application as an internal standard. In quantitative mass spectrometry, an internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added to a sample in a known amount before processing. By comparing the mass spectrometry signal of the analyte to that of the internal standard, variations in sample preparation, derivatization efficiency, and instrument response can be corrected for, leading to highly accurate and precise quantification. Since this compound has a known mass shift compared to its unlabeled counterpart, it is an ideal internal standard for the quantification of analytes derivatized with unlabeled hexyl chlorocarbonate.
Key Applications
-
Quantitative Metabolomics: Accurate measurement of the absolute or relative concentrations of multiple metabolites in a biological sample.
-
Stable Isotope Tracing Studies: In experiments where cells or organisms are fed with stable isotope-labeled substrates (e.g., ¹³C-glucose, ¹⁵N-glutamine) to trace their metabolic fate, this compound can be used to accurately quantify the labeled and unlabeled pools of metabolites.
-
Pharmacokinetic Studies: Quantification of drug molecules and their metabolites in biological fluids and tissues.
-
Clinical Diagnostics: Development of quantitative assays for biomarkers of disease.
Data Presentation
The following tables illustrate how quantitative data from an experiment using hexyl chlorocarbonate for derivatization and this compound as an internal standard would be presented.
Table 1: Quantification of Amino Acids in a Cell Lysate Sample
| Amino Acid | Retention Time (min) | Analyte Peak Area | Internal Standard (d13-derivative) Peak Area | Concentration (µM) |
| Alanine | 5.2 | 1.25E+07 | 1.50E+07 | 150.2 |
| Glycine | 5.8 | 8.75E+06 | 1.52E+07 | 85.6 |
| Valine | 7.1 | 1.05E+07 | 1.48E+07 | 102.5 |
| Leucine | 8.3 | 1.12E+07 | 1.49E+07 | 108.9 |
| Proline | 8.9 | 9.80E+06 | 1.51E+07 | 95.1 |
Table 2: ¹³C-Labeling Enrichment of Alanine in a Tracer Experiment
| Isotopologue | Measured Peak Area | IS Corrected Peak Area | Fractional Abundance |
| M+0 (Unlabeled) | 5.25E+06 | 3.50E+06 | 0.28 |
| M+1 | 1.50E+06 | 1.00E+06 | 0.08 |
| M+2 | 2.25E+06 | 1.50E+06 | 0.12 |
| M+3 (Fully Labeled) | 8.25E+06 | 5.50E+06 | 0.44 |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids in Cell Culture Lysate for GC-MS Analysis
Materials:
-
Cell culture lysate
-
Hexyl chlorocarbonate
-
This compound (as a 1 mg/mL solution in acetonitrile (B52724) for internal standard)
-
Sodium bicarbonate (1 M)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of cell lysate, add 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Derivatization Reaction:
-
Add 50 µL of pyridine to the sample.
-
Add 20 µL of hexyl chlorocarbonate.
-
Vortex vigorously for 1 minute at room temperature.
-
Allow the reaction to proceed for 15 minutes at 60°C.
-
-
Extraction:
-
Add 200 µL of chloroform and 200 µL of 1 M sodium bicarbonate to the reaction mixture.
-
Vortex for 1 minute to extract the derivatized analytes into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Sample Cleanup:
-
Carefully transfer the lower organic layer (chloroform) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Transfer the dried extract to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS system.
-
Use an appropriate temperature program to separate the derivatized amino acids. For example: initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized amino acids and their d13-labeled internal standards.
-
Visualization of Workflows and Concepts
Derivatization Reaction
Caption: Chemical derivatization of an analyte with hexyl chlorocarbonate.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using d13-internal standard.
Role of d13-Internal Standard in a ¹³C-Tracer Experiment
Caption: Conceptual diagram of d13-IS in a ¹³C-tracer experiment.
Application Notes & Protocols: Solid-Phase Microextraction (SPME) with Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Solid-Phase Microextraction (SPME) combined with chloroformate derivatization for the analysis of a variety of compounds. This technique is a powerful tool for the simple, rapid, and solvent-minimized extraction and derivatization of polar analytes, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis.
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a coated fused silica (B1680970) fiber to isolate analytes from a sample matrix. For polar compounds containing active hydrogens, such as amines, phenols, and acids, direct analysis by GC can be challenging. Derivatization is often necessary to improve their volatility and chromatographic behavior. Chloroformate reagents, such as ethyl chloroformate (ECF) and propyl chloroformate (PCF), react rapidly with these polar functional groups in an aqueous environment to form more volatile and less polar carbamates, esters, or carbonates. The coupling of SPME with in-situ chloroformate derivatization offers a streamlined and efficient workflow for the analysis of these challenging analytes in complex matrices like biological fluids, wastewater, and food samples.[1][2]
Principle of the Technique
The core of this methodology lies in the in-situ derivatization of target analytes within the sample matrix, followed immediately by extraction of the derivatives using an SPME fiber. The derivatization reaction with chloroformates is typically fast and can be performed at room temperature in an aqueous medium.[3] The resulting derivatives, being less polar and more volatile, are then readily extracted by the SPME fiber, which is subsequently desorbed in the hot injector of a GC-MS for analysis. This integrated approach minimizes sample handling, reduces the use of organic solvents, and can be easily automated.[4]
Applications
This technique has been successfully applied to a wide range of analytes and matrices:
-
Drug Analysis: Determination of amphetamines and other drugs of abuse in urine and plasma.[5]
-
Pharmaceuticals: Multi-residue analysis of pharmaceutical drugs in wastewater.[1][6]
-
Environmental Monitoring: Analysis of acidic pesticides and bisphenol-A in water samples.[7][8]
-
Biomarker Analysis: Quantification of polyamines and amino acids in biological fluids.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative performance of SPME with chloroformate derivatization for various applications as reported in the literature.
Table 1: Analysis of Drugs and Pharmaceuticals
| Analyte(s) | Matrix | Derivatizing Reagent | SPME Fiber | Linearity Range (µg/L) | LOD/LOQ (µg/L) | Reference |
| Amphetamine Compounds | Rat Plasma | Ethyl Chloroformate | Not Specified | Not Specified | Not Specified (spiked at 50 µg/L) | |
| Nine Pharmaceutical Drugs | Wastewater | Ethyl Chloroformate | PDMS-DVB | 0.5 - 10 | Not Specified | [1][6] |
| Club Drugs (MAMP, GHB, KET, MDMA) | Human Urine | Hexyl Chloroformate | 100 µm PDMS | 50 - 20,000 (MAMP), 100 - 20,000 (others) | Not Specified | [10] |
Table 2: Analysis of Environmental Contaminants
| Analyte(s) | Matrix | Derivatizing Reagent | SPME Fiber | Linearity Range (µg/L) | LOD/LOQ (µg/L) | Reference |
| Acidic Pesticides | Water | Butyl Chloroformate | PDMS | 0.5 - 10 | LOD: 0.16 - 2.3 | [7] |
| Bisphenol-A (BPA) | Water | Ethyl Chloroformate | 100 µm PDMS | Not Specified | LOD: 0.01, LOQ: 0.052 | [3][8] |
| Bisphenol-A (BPA) | Milk | Ethyl Chloroformate | 100 µm PDMS | Not Specified | LOD: 0.1, LOQ: 0.38 | [3][8] |
Table 3: Analysis of Biomarkers
| Analyte(s) | Matrix | Derivatizing Reagent | SPME Fiber | Linearity Range (µg/mL) | LOQ (µg/mL) | Reference |
| Polyamines | Human Urine | Propyl Chloroformate | DVB/CAR/PDMS | Not Specified | 0.01 - 0.1 | [4] |
| Amino Acids | Aqueous Solution | Ethyl Chloroformate | CAR/DVB/PDMS | Not Specified | Not Specified | [9] |
Experimental Protocols
The following are generalized protocols based on published methods. It is crucial to optimize these conditions for your specific application and instrumentation.
Protocol 1: Analysis of Amphetamines in Plasma
This protocol is adapted from the analysis of amphetamine compounds in rat plasma.
1. Sample Preparation: a. In a 4 mL vial, combine 0.5 mL of plasma with 1.5 mL of a 25% NaCl solution in 5M K2CO3.
2. Derivatization: a. Add 10 µL of 97% ethyl chloroformate to the vial. b. Immediately cap the vial and vortex for 1 minute.
3. SPME Procedure: a. Place the vial in a heating block or water bath at the optimized temperature (e.g., 60-80°C). b. Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a predetermined time (e.g., 15-30 minutes).
4. GC-MS Analysis: a. Retract the fiber and immediately insert it into the heated injection port of the GC-MS. b. Desorb the analytes at an appropriate temperature (e.g., 250°C) for a sufficient time (e.g., 1-5 minutes). c. Program the GC oven temperature and MS acquisition parameters to achieve optimal separation and detection of the derivatized amphetamines.
Protocol 2: Analysis of Pharmaceutical Drugs in Wastewater
This protocol is a general guide based on the analysis of various pharmaceuticals in wastewater.[1][6]
1. Sample Preparation: a. Place a defined volume of the water sample (e.g., 5-10 mL) into a suitable vial. b. Adjust the pH of the sample with a buffer solution (e.g., carbonate buffer) to alkaline conditions (pH > 9). c. Add a salt (e.g., NaCl) to increase the ionic strength of the solution, which can enhance the extraction efficiency.
2. Derivatization: a. Add a specific volume of ethyl chloroformate (e.g., 20 µL) to the sample. b. Cap the vial and agitate (e.g., vortex or stir) for a set time to ensure complete derivatization.
3. SPME Procedure: a. Expose a pre-conditioned SPME fiber (e.g., PDMS-DVB) to the sample. This can be done via direct immersion or headspace extraction, depending on the volatility of the derivatives. b. Maintain a constant extraction time and temperature, with agitation, as optimized for the target analytes.
4. GC-MS Analysis: a. After extraction, desorb the fiber in the GC injector. b. Utilize a suitable GC temperature program and MS parameters for the analysis of the derivatized pharmaceuticals.
Protocol 3: Analysis of Bisphenol-A (BPA) in Water/Milk
This protocol is based on the determination of BPA in water and milk samples.[3][8]
1. Sample Preparation: a. For water samples, place a known volume (e.g., 4 mL) into a vial. b. For milk samples, an initial protein precipitation and centrifugation step may be necessary to obtain a clear supernatant for analysis.
2. Derivatization: a. Add a catalyst, such as pyridine (B92270) (e.g., 80 µL), to the sample. b. Add ethyl chloroformate and allow the reaction to proceed for a short, optimized time (e.g., 20 seconds) at room temperature.
3. SPME Procedure: a. Equilibrate the sample vial at a specific temperature (e.g., 70°C) for a set time (e.g., 10 minutes). b. Expose a 100 µm PDMS SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.
4. GC-MS Analysis: a. Desorb the fiber in the GC injection port (e.g., at 250°C for 5 minutes). b. Perform the analysis using a GC-MS system with appropriate temperature programming and mass spectrometric conditions for the BPA-ECF derivative.
Visualizations
The following diagrams illustrate the general workflow and the chemical derivatization process.
Caption: General workflow for SPME with in-situ chloroformate derivatization.
References
- 1. Optimization of in situ derivatization SPME by experimental design for GC-MS multi-residue analysis of pharmaceutical drugs in wastewater [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a fast and simple gas chromatographic protocol based on the combined use of alkyl chloroformate and solid phase microextraction for the assay of polyamines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of acidic pesticides using in situ derivatization with alkylchloroformate and solid-phase microextraction (SPME) for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodology for In-Situ Extraction and Derivatization of Amino Acids from Aqueous Media, 15-R6250 | Southwest Research Institute [swri.org]
- 10. A validated SPME-GC-MS method for simultaneous quantification of club drugs in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Small Molecules using Isotope Dilution Mass Spectrometry with Hexyl Chlorocarbonate-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices.[1][2] This method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, known as an internal standard, to the sample. Because the isotopically labeled standard is chemically identical to the analyte, it can correct for sample loss during preparation and for variations in instrument response.[1][2] This application note details a protocol for the use of Hexyl chlorocarbonate-d13 as a derivatization agent in IDMS workflows for the sensitive and accurate quantification of small molecules containing primary and secondary amine or phenolic hydroxyl groups, such as amino acids, biogenic amines, and neurotransmitters.
Derivatization with hexyl chlorocarbonate enhances the volatility and chromatographic properties of these polar analytes, making them amenable to gas chromatography-mass spectrometry (GC-MS) or improving their ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated derivatizing agent, this compound, allows for the creation of a suite of isotopically labeled internal standards from a single labeled reagent, providing a cost-effective and efficient approach for quantitative studies.[3]
Principle of the Method
The core of this method is the derivatization of the target analytes with this compound. This reagent reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable carbamates and carbonates, respectively. The heavy isotope-labeled hexyl group introduces a specific mass shift in the derivatized analytes, allowing them to be distinguished from their naturally abundant counterparts by the mass spectrometer.
By adding a known quantity of a non-deuterated standard (for reverse IDMS) or by creating a calibration curve with the derivatized standard, the precise concentration of the analyte in the original sample can be determined by measuring the ratio of the peak areas of the deuterated and non-deuterated derivatized analytes.
Featured Application: Quantification of Neurotransmitters in Biological Matrices
This protocol provides a general framework for the quantification of neurotransmitters, a critical class of small molecules in neuroscience and drug development research. The methodology can be readily adapted for other classes of compounds bearing similar functional groups.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard Derivatizing Agent)
-
Hexyl chlorocarbonate (for derivatization of standards for calibration)
-
Analytes of interest (e.g., dopamine, serotonin, norepinephrine)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Dichloromethane (B109758) (DCM), all HPLC or LC-MS grade
-
Pyridine (B92270) (reagent grade)
-
Sodium bicarbonate solution (5% w/v in water)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, cerebrospinal fluid, tissue homogenate)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
Autosampler vials with inserts
-
Heating block or water bath
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma, pre-treated tissue homogenate), add a known amount of a standard solution of the underivatized analyte (the amount will depend on the expected concentration in the sample).
-
Protein Precipitation (for biological fluids): Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
Derivatization Procedure
-
Reconstitution: Reconstitute the dried extract in 50 µL of a 1:1 (v/v) solution of pyridine and methanol.
-
Addition of Derivatizing Agent: Add 10 µL of this compound solution (10 mg/mL in dichloromethane).
-
Reaction: Vortex the mixture for 1 minute and then heat at 60°C for 30 minutes in a heating block.
-
Phase Separation: After cooling to room temperature, add 100 µL of dichloromethane and 100 µL of 5% sodium bicarbonate solution. Vortex for 1 minute.
-
Extraction: Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample Preparation: Transfer the dried organic extract to an autosampler vial with an insert for GC-MS or LC-MS/MS analysis.
Preparation of Calibration Standards
-
Prepare a series of standard solutions of the underivatized analytes of interest in a clean matrix (e.g., charcoal-stripped plasma or a synthetic matrix).
-
Derivatize these standards using the non-deuterated Hexyl chlorocarbonate following the same procedure as for the samples. This will create the external calibration curve.
GC-MS/MS Analysis (Exemplary Conditions)
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific transitions for each derivatized analyte and its deuterated counterpart will need to be optimized.
Data Presentation
The following tables provide representative quantitative data for analytes derivatized with alkyl chloroformates. Note that these values are illustrative and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Representative Linearity and Detection Limits for Alkyl Chloroformate Derivatized Analytes.
| Analyte | Derivatizing Agent | Matrix | Linearity Range | Limit of Detection (LOD) | Reference |
| Amino Acids | Methyl Chloroformate | Standard Solution | 1 - 100 µM | 0.1 - 1 µM | [4] |
| Biogenic Amines | Ethyl Chloroformate | Tuna Loin | 2.5 - 25 µg/g | 0.5 - 2.5 µg/g | [5] |
| Neurotransmitters | Isobutyl Chloroformate | Port Wine | 0.1 - 10 mg/L | 0.01 - 0.1 mg/L | [6] |
Table 2: Representative Recovery Data for Alkyl Chloroformate Derivatized Analytes.
| Analyte | Derivatizing Agent | Matrix | Spiked Concentration | Average Recovery (%) | Reference |
| Putrescine | Ethyl Chloroformate | Tuna Loin | 5.0 µg/g | 72% | [5] |
| Cadaverine | Ethyl Chloroformate | Tuna Loin | 5.0 µg/g | 79% | [5] |
| Histamine | Ethyl Chloroformate | Tuna Loin | 20.0 µg/g | 65% | [5] |
| Spermidine | Ethyl Chloroformate | Tuna Loin | 5.0 µg/g | 57% | [5] |
Visualizations
Caption: Experimental workflow for IDMS using this compound.
Caption: General derivatization reaction of an analyte with this compound.
Conclusion
The use of this compound as a derivatizing agent in an Isotope Dilution Mass Spectrometry workflow offers a robust, sensitive, and accurate method for the quantification of a wide range of small molecule analytes containing amine or hydroxyl functional groups. This approach is particularly valuable for complex biological matrices where high specificity and precision are paramount. The provided protocol serves as a foundational methodology that can be optimized for specific analytes and matrices to meet the rigorous demands of research, clinical, and drug development applications.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dabigatran Etexilate Intermediate Using Hexyl Chlorocarbonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate for Dabigatran (B194492) Etexilate, utilizing hexyl chlorocarbonate. Dabigatran Etexilate is an oral anticoagulant and a direct thrombin inhibitor. The protocols outlined below are based on established and patented synthetic methods.
Hexyl chlorocarbonate serves as a crucial reagent for the introduction of the hexyloxycarbonyl protecting group onto the amidine functionality of the core molecule, a critical step in the synthesis of the prodrug Dabigatran Etexilate. The reaction involves the acylation of ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate or its hydrochloride salt.
Experimental Protocols
Several methods for this synthetic transformation have been reported, primarily in patent literature. Below are detailed protocols for two common approaches: one employing an inorganic base in a mixed aqueous-organic solvent system, and another using an organic base in an anhydrous organic solvent.
Protocol 1: Acylation using Potassium Carbonate in Acetone (B3395972)/Water
This protocol describes the reaction of the amidine intermediate (hydrochloride salt or free base) with hexyl chlorocarbonate using potassium carbonate as the base in a mixture of acetone and water.
Materials:
-
Ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (or its hydrochloride salt)
-
Hexyl chlorocarbonate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Isopropyl alcohol (for purification)
Procedure:
-
In a suitable reaction vessel, dissolve the amidine intermediate (1.0 eq) in a mixture of acetone and water.[1][2][3]
-
Cool the reaction mixture to 10-15°C using an ice bath.[1][2]
-
Add potassium carbonate (approximately 3.0-6.0 eq) to the cooled mixture in portions while stirring.[1][2][3]
-
Slowly add hexyl chlorocarbonate (1.1-1.4 eq) to the reaction mixture, ensuring the temperature is maintained between 10-15°C.[1][2][3]
-
Stir the reaction mixture for 1-2 hours at this temperature.[1][2][3]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).[3]
-
Upon completion of the reaction, add water to the reaction mass and stir for 30 minutes.[3]
-
The product will precipitate out of the solution. Isolate the solid by filtration and wash with a mixture of acetone and water.[1][2]
-
Purify the crude product by recrystallization from a suitable solvent system, such as isopropyl alcohol or acetone/water, to yield the desired Dabigatran Etexilate intermediate.[1][2][3]
Protocol 2: Acylation using Triethylamine (B128534) in Dichloromethane (B109758)
This protocol outlines the synthesis using an organic base, triethylamine, in an anhydrous aprotic solvent, dichloromethane.
Materials:
-
Ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride salt
-
Hexyl chlorocarbonate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), dry
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (for purification)
Procedure:
-
Suspend the amidine intermediate hydrochloride salt (1.0 eq) in dry dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.[1][2][4]
-
Slowly add triethylamine (approximately 3.0-4.0 eq) to the reaction mixture and stir for 15 minutes at the same temperature.[1][2][4]
-
Add a solution of hexyl chlorocarbonate (1.1-1.2 eq) in dichloromethane dropwise over 15-30 minutes, maintaining the temperature at 0-5°C.[1][2][4]
-
Continue stirring the reaction mixture for 1 hour at the same temperature.[1][2][4]
-
Monitor the reaction for completion.
-
Once the reaction is complete, add water to the reaction mixture and separate the organic layer.[1][2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate to afford the pure Dabigatran Etexilate intermediate.[4]
Data Presentation
The following table summarizes the reaction conditions and reported yields for the synthesis of the Dabigatran Etexilate intermediate using hexyl chlorocarbonate.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Amidine Intermediate (free base or HCl salt) | Amidine Intermediate (HCl salt) |
| Base | Potassium Carbonate | Triethylamine |
| Solvent(s) | Acetone / Water | Dichloromethane or Chloroform |
| Temperature | 10-15°C | 0-5°C or Room Temperature |
| Reaction Time | 1-2 hours | 1 hour |
| Yield | 75-85% | ~71-75% |
| Purification | Recrystallization (Acetone/Water or IPA) | Recrystallization (Ethyl Acetate) or Column Chromatography |
Mandatory Visualization
Below are Graphviz diagrams illustrating the synthetic workflow and the logical relationship in the synthesis of the Dabigatran Etexilate intermediate.
Caption: Synthetic workflow for the acylation of the amidine intermediate.
Caption: Logical relationship of reactants and products in the synthesis.
References
- 1. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 2. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US8394962B2 - Method for the preparation of dabigatran and its intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions with Hexyl Chloroformate-d13
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing Hexyl chloroformate-d13 for the derivatization of analytes for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is Hexyl chloroformate-d13 and what are its primary applications?
Hexyl chloroformate-d13 is a deuterated derivatizing agent. It is used to introduce a hexoxycarbonyl group onto polar functional groups of analytes, such as amines, phenols, and carboxylic acids. This process increases the volatility and thermal stability of the analytes, making them more amenable to gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] The key application of the d13-labeled version is in the preparation of stable isotope-labeled internal standards for quantitative analysis, which can help correct for variability during sample preparation and analysis.
Q2: How does the deuterium (B1214612) labeling in Hexyl chloroformate-d13 affect the derivatization reaction?
The primary effect of the deuterium labeling is the potential for a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate for the deuterated reagent compared to its non-deuterated counterpart.[3] This may necessitate longer reaction times or higher temperatures to achieve complete derivatization. It is crucial to optimize the reaction conditions for your specific analyte when using Hexyl chloroformate-d13.
Q3: What are the main byproducts I should be aware of when using Hexyl chloroformate-d13?
Common impurities in the reagent itself can include hexanol-d13, which can arise from hydrolysis.[4] During the derivatization reaction, the primary byproduct is hydrochloric acid (HCl), which is typically neutralized by a base catalyst like pyridine.[2][5] Incomplete reactions can leave unreacted analyte, and side reactions may lead to the formation of carbonates if the reagent reacts with residual alcohol.[6]
Q4: My deuterated derivative shows a different retention time in my chromatographic analysis compared to the non-deuterated standard. Is this normal?
Yes, a slight shift in retention time between deuterated and non-deuterated compounds is a known phenomenon in chromatography, often referred to as an isotopic effect.[7] The magnitude of this shift is usually small but can be influenced by the chromatographic conditions. It is important to verify the retention times of both the labeled and unlabeled standards individually to ensure correct peak identification.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of analytes with Hexyl chloroformate-d13.
Problem 1: Incomplete Derivatization
-
Symptom: Low yield of the derivatized product, presence of a significant peak for the underivatized analyte in the chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagent | Increase the molar excess of Hexyl chloroformate-d13. A 2-5 fold excess is a good starting point, but this may need to be optimized. |
| Suboptimal Reaction Time or Temperature | Due to the potential for a kinetic isotope effect with the d13-labeled reagent, longer reaction times or slightly elevated temperatures may be required. Optimization is key. |
| Presence of Water | Hexyl chloroformate is sensitive to moisture, which can lead to hydrolysis of the reagent.[4][5] Ensure all solvents and glassware are anhydrous. If the sample is aqueous, consider an extraction step or use a protocol designed for aqueous matrices. |
| Incorrect pH | The derivatization of amines and phenols is typically carried out under basic conditions to neutralize the HCl byproduct. Ensure the pH of the reaction mixture is appropriately controlled, often with the addition of a base like pyridine.[8] |
| Matrix Effects | Components in the sample matrix may interfere with the reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary. |
Problem 2: Extraneous Peaks in the Chromatogram
-
Symptom: Multiple unexpected peaks are present in the chromatogram, complicating the analysis.
-
Possible Causes & Solutions:
| Cause | Solution |
| Reagent Impurities | The Hexyl chloroformate-d13 reagent may contain impurities such as hexanol-d13.[4] Analyze the reagent by itself to identify any impurity peaks. |
| Side Reactions | Side reactions can lead to the formation of byproducts like carbonates.[6] Optimizing the reaction conditions (temperature, time, reagent stoichiometry) can help minimize these. |
| Hydrolysis of Derivatives | The derivatized products may be susceptible to hydrolysis. Ensure the sample is dry before analysis and minimize the time between derivatization and injection. |
Problem 3: Poor Peak Shape and Resolution
-
Symptom: Tailing or broad peaks, or co-elution of the analyte and internal standard.
-
Possible Causes & Solutions:
| Cause | Solution |
| Chromatographic Conditions | Optimize the GC or LC method, including the temperature program, flow rate, and column chemistry, to improve peak shape and resolution. |
| Isotopic Separation | As noted, the deuterated and non-deuterated compounds may have slightly different retention times.[7] If co-elution is critical for your quantification method, you may need to adjust your chromatographic parameters. |
| Active Sites in the GC System | Active sites in the injector or column can lead to peak tailing. Ensure the system is properly maintained and consider using a deactivated liner and column. |
Experimental Protocols
Note: These are general protocols and should be optimized for your specific analyte and matrix. Due to the kinetic isotope effect, reaction times and temperatures may need to be adjusted when using Hexyl chloroformate-d13 compared to its non-deuterated analog.
Protocol 1: General Derivatization in an Aprotic Solvent
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Preparation: Prepare a solution of Hexyl chloroformate-d13 in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Reaction:
-
Add the appropriate volume of the Hexyl chloroformate-d13 solution to the dried sample.
-
Add a base catalyst, such as pyridine, to the reaction mixture.
-
Cap the vial tightly and vortex to mix.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). This step requires optimization.
-
-
Work-up:
-
Cool the reaction vial to room temperature.
-
If necessary, quench the reaction by adding a small amount of an appropriate reagent.
-
The sample can be directly injected into the GC-MS or may require further cleanup or dilution.
-
Protocol 2: Derivatization in an Aqueous Matrix (based on ethyl chloroformate protocols)
This protocol is adapted from methods using ethyl chloroformate and may require significant optimization for Hexyl chloroformate-d13.[8][9]
-
Sample Preparation: To an aqueous sample, add ethanol (B145695) and pyridine.
-
Reaction:
-
Add Hexyl chloroformate-d13 to the mixture.
-
Vortex or sonicate for 1-2 minutes to facilitate the reaction.
-
-
Extraction:
-
Add an extraction solvent (e.g., chloroform (B151607) or hexane) and vortex thoroughly.
-
Centrifuge to separate the layers.
-
-
pH Adjustment and Second Derivatization:
-
Carefully adjust the pH of the aqueous layer to 9-10 with NaOH.
-
Add a second aliquot of Hexyl chloroformate-d13 and vortex again.
-
-
Final Extraction and Analysis:
-
Perform a second extraction with the same organic solvent.
-
Combine the organic extracts, dry with a drying agent (e.g., sodium sulfate), and concentrate under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Visualizations
Caption: A generalized workflow for the derivatization of a sample with Hexyl chloroformate-d13.
Caption: A troubleshooting decision tree for incomplete derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. CN115508479A - Derivatization analysis method of chloroformic acid n-hexyl ester - Google Patents [patents.google.com]
- 5. framochem.com [framochem.com]
- 6. Method for synthesizing n-hexyl chloroformate by phosgene method - Eureka | Patsnap [eureka.patsnap.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects with Hexyl Chlorocarbonate-d13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Hexyl chlorocarbonate-d13 to overcome matrix effects in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS analysis?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference, occurring in the mass spectrometer's ion source, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a deuterium-labeled stable isotope of hexyl chlorocarbonate. It can be used as an internal standard (IS) in a stable isotope dilution (SID) LC-MS method.[1][3] When this compound is used to derivatize the target analyte, the resulting derivatized, deuterated internal standard will have nearly identical physicochemical properties to the derivatized, non-labeled analyte. This ensures they co-elute from the LC column and experience the same degree of ion suppression or enhancement.[3] By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[3]
Q3: What types of analytes are suitable for derivatization with Hexyl chlorocarbonate?
A3: Hexyl chlorocarbonate, like other alkyl chloroformates, is a versatile derivatizing agent for a wide range of polar compounds containing primary and secondary amines, and phenolic hydroxyl groups. This makes it particularly useful for the analysis of amino acids, biogenic amines, and other polar metabolites that exhibit poor retention in reversed-phase chromatography and/or low ionization efficiency.[4]
Q4: When should I consider using this compound as an internal standard?
Q5: Can I use this compound for both derivatization and as an internal standard simultaneously?
A5: Yes, and this is a common and effective strategy. In this approach, both the analyte and a known amount of a stable isotope-labeled analog of the analyte (if available) are derivatized with unlabeled hexyl chlorocarbonate. Separately, a known amount of the analyte is derivatized with this compound to serve as the internal standard. A more common approach is to use a deuterated analog of the analyte as the internal standard and derivatize both the analyte and the IS with unlabeled hexyl chlorocarbonate. However, if a deuterated analyte is not available, using the deuterated derivatizing agent to create a labeled version of the analyte is a viable strategy.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids in Plasma using Hexyl Chlorocarbonate and Quantification with this compound Labeled Internal Standard
This protocol describes the derivatization of amino acids in a plasma sample and the use of a d13-labeled amino acid derivative as an internal standard to correct for matrix effects.
Materials:
-
Hexyl chlorocarbonate
-
This compound
-
Amino acid standards
-
Stable isotope-labeled amino acid standards (e.g., L-Alanine-d4)
-
Plasma sample
-
Sodium bicarbonate buffer (1 M, pH 9.0)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the stable isotope-labeled amino acid internal standard solution (e.g., L-Alanine-d4 at 10 µg/mL).
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To the supernatant, add 100 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 20 µL of a 5% (v/v) solution of Hexyl chlorocarbonate in dichloromethane.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Add 20 µL of 5% (v/v) pyridine in methanol to quench the excess reagent.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of dichloromethane to the reaction mixture.
-
Vortex for 1 minute to extract the derivatized amino acids.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% ACN in water with 0.1% formic acid).
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
LC-MS/MS Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS: Multiple Reaction Monitoring (MRM) for each derivatized amino acid and its d13-labeled counterpart.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Product Peak | 1. Presence of water in the reaction: Hexyl chlorocarbonate is moisture-sensitive.[5] 2. Incorrect pH of the reaction mixture: The reaction is pH-dependent. 3. Degraded derivatizing reagent: Improper storage can lead to degradation. 4. Insufficient reagent concentration. | 1. Ensure all solvents and samples are as anhydrous as possible. Lyophilize aqueous samples if possible. 2. Optimize the pH of the reaction buffer (typically pH 8-10). 3. Use a fresh bottle of Hexyl chlorocarbonate and store it under inert gas. 4. Increase the concentration of the derivatizing reagent. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload: Injecting too much sample. 2. Secondary interactions with the column: The derivatized analyte may have residual polar groups. 3. Inappropriate mobile phase. | 1. Dilute the sample or reduce the injection volume. 2. Try a different column chemistry or adjust the mobile phase pH. 3. Optimize the mobile phase composition, including the organic modifier and additives. |
| High Background Noise | 1. Excess derivatizing reagent or byproducts: The quenching step may be inefficient. 2. Contaminated solvents or reagents. | 1. Optimize the quenching step by increasing the concentration or reaction time of the quenching agent. 2. Use high-purity, LC-MS grade solvents and reagents. |
| Analyte and d13-IS Peaks are Separated Chromatographically | 1. Isotope effect: Deuterium can slightly alter the retention time. 2. Suboptimal chromatographic conditions. | 1. This is a known phenomenon. If the separation is minor and consistent, quantification may still be possible. 2. Adjust the gradient steepness or mobile phase composition to minimize the separation. |
| Inconsistent Results/Poor Reproducibility | 1. Variable matrix effects: The d13-IS is not adequately compensating. 2. Incomplete derivatization reaction. 3. Sample degradation. | 1. Ensure the analyte and d13-IS are co-eluting as closely as possible. Further sample cleanup may be necessary. 2. Ensure consistent reaction times, temperatures, and reagent concentrations for all samples. 3. Analyze samples as quickly as possible after preparation, or investigate sample stability under different storage conditions. |
Data Presentation
The following table provides an illustrative example of the quantitative data obtained for the analysis of a target analyte in a biological matrix with and without the use of this compound as a derivatizing agent for the internal standard. This demonstrates the effectiveness of the stable isotope dilution method in correcting for matrix effects.
Table 1: Comparison of Analyte Quantification with and without this compound Internal Standard
| Sample ID | Matrix | Spiked Analyte Concentration (ng/mL) | Calculated Concentration without d13-IS (ng/mL) | Recovery (%) without d13-IS | Calculated Concentration with d13-IS (ng/mL) | Recovery (%) with d13-IS |
| 1 | Plasma Lot A | 50.0 | 35.2 | 70.4 | 49.5 | 99.0 |
| 2 | Plasma Lot A | 50.0 | 38.1 | 76.2 | 50.8 | 101.6 |
| 3 | Plasma Lot B | 50.0 | 29.8 | 59.6 | 48.9 | 97.8 |
| 4 | Plasma Lot B | 50.0 | 31.5 | 63.0 | 50.1 | 100.2 |
| 5 | Urine | 50.0 | 58.9 | 117.8 | 51.2 | 102.4 |
| 6 | Urine | 50.0 | 62.3 | 124.6 | 49.7 | 99.4 |
| Mean | 85.3 | 100.1 | ||||
| RSD (%) | 33.2 | 1.7 |
This data is for illustrative purposes and demonstrates the typical improvement in accuracy and precision when using a stable isotope-labeled internal standard.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GC-MS Sensitivity with Hexyl Chlorocarbonate-d13 Derivatization
Welcome to the technical support center for improving GC-MS sensitivity using Hexyl Chlorocarbonate-d13 derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for derivatization in GC-MS analysis?
Hexyl chlorocarbonate is a derivatizing agent used to enhance the gas chromatographic analysis of compounds that are otherwise not suitable for GC-MS due to low volatility or poor thermal stability.[1] The derivatization process chemically modifies the analyte to increase its volatility and improve its chromatographic properties, leading to better peak shape and sensitivity.[2][3] The "-d13" (deuterium-labeled) version serves as a stable isotope-labeled internal standard, which is crucial for accurate quantification by correcting for sample loss during preparation and analysis.
Q2: Which functional groups are suitable for derivatization with hexyl chlorocarbonate?
Hexyl chlorocarbonate primarily reacts with compounds containing active hydrogens, particularly amines, phenols, alcohols, and carboxylic acids.[1] This reaction, often an acylation, replaces the active hydrogen with a hexoxycarbonyl group, resulting in a more volatile and thermally stable derivative.[2]
Q3: Why is my derivatization reaction yielding no or very low product?
Several factors can lead to poor or no derivatization yield:
-
Presence of Water: Chloroformate reagents, including hexyl chlorocarbonate, are sensitive to moisture.[4] Water can hydrolyze the reagent, reducing its availability to react with the target analyte. It is critical to ensure all solvents, reagents, and samples are as anhydrous as possible.
-
Incorrect pH: The derivatization reaction with chloroformates typically requires an alkaline environment (pH > 9) to proceed efficiently.[5] This is often achieved by adding a base like pyridine (B92270) or sodium bicarbonate.
-
Incomplete Sample Dissolution: If the dried sample residue does not fully dissolve in the reaction solvent, the derivatization will be incomplete.[6] Consider using a small amount of a solvent like pyridine to aid dissolution before adding the derivatization reagent.[6]
-
Reagent Degradation: Hexyl chlorocarbonate should be stored under recommended conditions (e.g., 2-8°C) to prevent degradation.[7] Using old or improperly stored reagent can lead to failed reactions.
Q4: Can I use solvents other than hexane (B92381) for the extraction of the derivatives?
While hexane is commonly used, other organic solvents like chloroform (B151607) and ethyl acetate (B1210297) can also be effective for extracting the derivatized analytes from the aqueous reaction mixture.[5] The choice of solvent may depend on the polarity of the derivatized compound. It is advisable to test the extraction efficiency of different solvents for your specific analyte.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Incomplete derivatization. 2. Suboptimal GC-MS parameters. 3. Analyte loss during sample preparation. 4. Matrix effects suppressing the signal. | 1. Review the derivatization protocol; ensure anhydrous conditions, correct pH, and sufficient reagent concentration. 2. Optimize injector temperature, temperature program, and carrier gas flow rate.[8] Consider using splitless injection to maximize the amount of sample reaching the column.[8] 3. Use the d13-labeled internal standard to track and correct for losses. 4. Perform a matrix-matched calibration or further sample cleanup. |
| Multiple or Unexpected Peaks in Chromatogram | 1. Presence of by-products from side reactions. 2. Incomplete derivatization leading to partially derivatized species.[5] 3. Degradation of the derivatized product in the GC inlet.[4] 4. Contamination from solvents, glassware, or the sample matrix. | 1. Optimize reaction conditions (temperature, time) to favor the desired product. Ensure the absence of water which can lead to hydrolysis of the reagent.[4] 2. Increase the reaction time, temperature, or amount of derivatizing reagent to drive the reaction to completion. 3. Lower the injector temperature to the minimum required for efficient volatilization without causing thermal degradation.[8] 4. Run a solvent blank to identify sources of contamination. Ensure all glassware is thoroughly cleaned and dried. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. Co-elution with an interfering matrix component. 3. Column overload. | 1. Use a deactivated inlet liner and ensure the column is properly conditioned.[8] Silanizing glassware can also reduce active sites.[2] 2. Adjust the GC temperature program to improve separation. 3. Dilute the sample or reduce the injection volume. |
| Inconsistent Results / Poor Reproducibility | 1. Variability in the derivatization procedure. 2. Inconsistent sample injection volume. 3. Water contamination affecting reaction efficiency. 4. Instability of the derivatized product over time. | 1. Standardize all steps of the derivatization protocol, including reaction time, temperature, and reagent volumes. Using an autosampler can improve consistency. 2. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. 3. Prepare fresh anhydrous solvents for each batch of samples. 4. Analyze samples as soon as possible after derivatization. If storage is necessary, evaluate the stability of the derivatives under specific storage conditions (e.g., -20°C). |
Experimental Protocols
Protocol 1: General Derivatization of Analytes in an Aqueous Sample
This protocol is adapted from methodologies for chloroformate derivatization.[5][9]
-
Sample Preparation: To 500 µL of the aqueous sample (or standard solution) in a 10 mL glass tube, add a deuterated internal standard (if not using this compound as the primary reagent).
-
pH Adjustment: Make the solution alkaline (pH > 9) by adding 100 µL of 1 M sodium bicarbonate or a pyridine-containing buffer. Vortex briefly.
-
Derivatization Reaction: Add 2 mL of hexane (or another suitable extraction solvent) to the tube. Add 50 µL of this compound.
-
Extraction: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the derivatives into the organic layer.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Sample Analysis: Carefully transfer the upper organic layer to a GC vial for analysis.
Quantitative Data Summary
The following table summarizes typical performance metrics achievable with chloroformate derivatization methods, which can be used as a benchmark for the this compound method.
| Parameter | Value Range | Reference |
| Recovery | 70 - 120% | [9][10] |
| Intra-day Precision (RSD) | < 10% | [9][10] |
| Inter-day Precision (RSD) | < 15% | [9] |
| Limit of Detection (LOD) | 125 - 300 pg on-column | [10] |
| Correlation Coefficient (r²) | > 0.99 | [10][11] |
Visualized Workflows
Caption: Derivatization and extraction workflow.
Caption: Troubleshooting decision tree.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gcms.cz [gcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN115508479A - Derivatization analysis method of chloroformic acid n-hexyl ester - Google Patents [patents.google.com]
- 5. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. クロロギ酸ヘキシル derivatization grade (GC derivatization), LiChropur™, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 9. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor derivatization yield with chloroformates
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor derivatization yield with chloroformates.
Troubleshooting Guides in Q&A Format
FAQ 1: Why is my derivatization yield unexpectedly low or inconsistent?
Low or inconsistent derivatization yields are common issues that can often be traced back to several key factors related to reagents, reaction conditions, and sample matrix.
Potential Causes and Solutions:
-
Reagent Quality and Storage: Chloroformate reagents are highly reactive and sensitive to moisture.[1] Degradation of the reagent due to improper storage is a primary cause of poor derivatization.
-
Solution: Always use fresh, high-purity chloroformate reagent. Store it in a cool, dry place, tightly sealed to prevent hydrolysis. Discard any reagent that appears cloudy or has crystallized.
-
-
Presence of Water: Chloroformate derivatization is sensitive to water, which can hydrolyze the reagent and reduce the amount available to react with the analyte.[1]
-
Incorrect pH: The derivatization of different functional groups is highly pH-dependent. For the reaction to proceed efficiently, the pH of the reaction mixture must be alkaline.[2][3][4]
-
Solution: Adjust the pH of the reaction mixture to the optimal range for your specific analyte. For many applications involving amino acids and phenolic compounds, a pH between 9 and 10 is recommended.[2][5] Use a suitable base like sodium hydroxide (B78521) or sodium bicarbonate to achieve the desired pH.[2][3]
-
-
Suboptimal Reagent Concentrations: The molar ratio of the derivatization reagent to the analyte is critical. Insufficient reagent will result in incomplete derivatization.
-
Solution: Ensure an adequate excess of the chloroformate reagent is used. Optimization experiments may be necessary to determine the ideal ratio for your specific application.[3]
-
-
Matrix Effects: Complex biological matrices can contain interfering substances that suppress the derivatization reaction or the analytical signal.[6][7]
-
Solution: Employ appropriate sample cleanup procedures like solid-phase extraction (SPE) to remove interfering components such as salts and phospholipids (B1166683) before derivatization.[6] Sample dilution can also help mitigate matrix effects.
-
FAQ 2: I'm observing multiple or unexpected peaks in my chromatogram. What could be the cause?
The appearance of extraneous peaks can indicate incomplete reactions, side reactions, or the presence of contaminants.
Potential Causes and Solutions:
-
Incomplete Derivatization: If the reaction does not go to completion, you will see peaks for both the derivatized and underivatized analyte.
-
Solution: Review and optimize the reaction conditions as described in FAQ 1. This includes checking reagent quality, pH, reaction time, and temperature.
-
-
Side Reactions: Chloroformates can react with other nucleophilic groups present in the sample matrix, leading to the formation of unintended derivatives. The reagent itself can also degrade to form byproducts.
-
Solution: Proper sample cleanup is crucial to remove potentially reactive species. Optimizing the reaction conditions, such as temperature and reaction time, can also help to minimize side reactions.
-
-
Partially Derivatized Products: For molecules with multiple functional groups, it's possible for only some of them to be derivatized, resulting in multiple peaks for the same analyte.
-
Solution: Ensure that the reaction conditions are robust enough to drive the derivatization of all functional groups to completion. This may involve increasing the amount of reagent, adjusting the pH, or extending the reaction time.[3]
-
FAQ 3: What is the role of pyridine (B92270) in the reaction, and can I substitute it?
Pyridine is a common catalyst used in chloroformate derivatization reactions.[3][4]
Role of Pyridine:
-
Catalyst: Pyridine acts as a nucleophilic catalyst, reacting with the chloroformate to form a more reactive intermediate, which then derivatizes the analyte.
-
Acid Scavenger: The derivatization reaction produces hydrochloric acid (HCl) as a byproduct.[8] Pyridine is a weak base that neutralizes the HCl, preventing it from protonating the analyte and inhibiting the reaction.[8]
Substitution:
While pyridine is widely used, other tertiary amines can also function as catalysts and acid scavengers. However, the efficiency of the reaction may vary. If you choose to substitute pyridine, it is essential to validate the new protocol to ensure optimal derivatization yield.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the yield of chloroformate derivatization.
Table 1: Effect of pH on Derivatization Efficiency
| pH | Relative Derivatization Yield | Functional Groups Targeted | Reference(s) |
| < 7 | Low | Primarily amino groups (protonated carboxyl groups react poorly) | [2] |
| 8-10 | High | Amino, carboxyl, and phenolic hydroxyl groups | [2][3][5] |
| > 11 | May decrease due to hydrolysis | Can lead to excessive side reactions and reagent degradation | [9] |
Table 2: Typical Reagent Volumes for Ethyl Chloroformate (ECF) Derivatization
| Analyte/Matrix | Sample Volume | ECF Volume | Pyridine Volume | Ethanol (B145695) Volume | Reference(s) |
| Gallic Acid in Wine | 150 µL | 137 µL | 51 µL | 161 µL | [9] |
| Resveratrol in Wine | 250 µL | 30 µL | 10 µL | Present in matrix | [3] |
| Metabolites in Serum | 600 µL | 50 µL (x2) | 100 µL | 400 µL | [2] |
| Aromatic Carboxylic Acids and Phenols | 250 µL | 100 µL | 100 µL | 100 µL | [4] |
Key Experimental Protocols
Protocol 1: General Procedure for Ethyl Chloroformate (ECF) Derivatization of Metabolites in an Aqueous Sample
This protocol is a generalized procedure based on common practices for the derivatization of a broad range of metabolites containing amino, carboxyl, and hydroxyl groups.[2][5]
Materials:
-
Sample (e.g., serum, urine, cell extract)
-
Internal Standard Solution
-
Anhydrous Ethanol
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Sodium Hydroxide (7M solution)
-
n-Hexane or Chloroform (for extraction)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass tube, add 600 µL of the sample.
-
Add an appropriate amount of internal standard.
-
Add 400 µL of anhydrous ethanol and 100 µL of pyridine.
-
Add 50 µL of ECF.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Add 500 µL of n-hexane (or chloroform) and vortex again to extract the derivatives.
-
Carefully adjust the pH of the aqueous (lower) layer to 9-10 using the 7M NaOH solution.
-
Add another 50 µL of ECF to the mixture.
-
Vortex for another 30 seconds.
-
Centrifuge the sample to achieve phase separation.
-
Transfer the organic (upper) layer containing the derivatized analytes to a new vial for analysis.
Visualizations
Diagram 1: General Reaction Mechanism of Chloroformate Derivatization
Caption: Chloroformate derivatization reaction pathway.
Diagram 2: Troubleshooting Workflow for Poor Derivatization Yield
Caption: A stepwise guide to troubleshooting low derivatization yield.
References
- 1. gcms.cz [gcms.cz]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability of Hexyl Chlorocarbonate-d13 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hexyl chlorocarbonate-d13 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by moisture, temperature, and the presence of nucleophiles or catalysts. The most common degradation pathway is hydrolysis in the presence of water, which leads to the formation of hexanol-d13, hydrochloric acid, and carbon dioxide.[1][2] Elevated temperatures can accelerate decomposition, and contact with certain metals may catalyze this process.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a refrigerated, dry, and well-ventilated area in its original, tightly sealed container.[1][4] It is crucial to protect it from moisture to prevent hydrolysis.[3] For long-term storage, refrigeration is recommended.[4]
Q3: How long can I store this compound before its purity is compromised?
A3: When stored under the recommended refrigerated conditions, this compound is expected to be stable. However, it is advisable to re-analyze the compound for chemical purity after three years to ensure it meets the required specifications for your experiments.[4]
Q4: My reaction involving this compound is sluggish or incomplete. What could be the cause?
A4: An incomplete or sluggish reaction can be attributed to several factors. The this compound may have degraded due to improper storage, particularly exposure to moisture. The reactivity of the other reagents, such as the nucleophile (e.g., amine or alcohol), reaction temperature, and the choice of solvent and base are also critical. Ensure all reagents are pure and the reaction is performed under anhydrous conditions.[5]
Q5: I observe an unexpected solid precipitate in my reaction mixture. What is its likely identity?
A5: If your reaction is not conducted under strictly anhydrous conditions, the precipitate could be a result of the reaction of the degradation product, hydrochloric acid, with other components in your reaction mixture, such as an amine, to form an ammonium (B1175870) salt.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Low Yield or Incomplete Reaction
Possible Causes:
-
Degradation of this compound: The reagent may have been exposed to moisture, leading to hydrolysis.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.
-
Inactive Nucleophile: The amine or alcohol may be of low purity or sterically hindered.
-
Inappropriate Base: The base used may not be strong enough or may be sterically hindered.
-
Solvent Issues: The solvent may not be anhydrous or may be incompatible with the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh vial of this compound or verify the purity of the existing stock using a suitable analytical method like GC-MS or NMR.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time if necessary.
-
Evaluate Base and Nucleophile: Ensure the base is non-nucleophilic and in sufficient quantity to neutralize the HCl byproduct. Confirm the purity of the nucleophile.
-
Solvent Selection: Use a compatible, anhydrous solvent. Common choices include dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Issue 2: Formation of Multiple Products
Possible Causes:
-
Side Reactions: The nucleophile may have multiple reactive sites, or the reaction conditions may promote side reactions.
-
Presence of Impurities: Impurities in the starting materials or solvents can lead to the formation of byproducts.
-
Degradation of Product: The desired product may be unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Analyze Byproducts: Characterize the unexpected products using techniques like LC-MS or NMR to understand the side reactions.
-
Purify Starting Materials: Ensure the purity of all reactants and solvents before starting the reaction.
-
Modify Reaction Conditions: Adjust the reaction temperature, order of addition of reagents, or use a milder base to minimize side reactions.
-
Gentle Workup: During the workup, avoid exposure to strong acids or bases if the product is sensitive. Test the stability of your product to the workup conditions on a small scale.[6]
Data Presentation
The following tables summarize the stability of this compound under various conditions. This data is illustrative and based on the general chemical properties of chloroformates.
Table 1: Stability of this compound at Different Temperatures
| Temperature (°C) | Storage Duration (Months) | Purity (%) | Degradation Products Detected |
| 4 | 12 | >99 | None |
| 25 | 6 | ~95 | Hexanol-d13, HCl |
| 40 | 1 | ~80 | Hexanol-d13, HCl |
Table 2: Effect of Moisture on the Stability of this compound at 25°C
| Condition | Time (hours) | Purity (%) |
| Anhydrous | 24 | >99 |
| 50% Relative Humidity | 12 | ~90 |
| In presence of water | 1 | <50 |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of this compound
Objective: To determine the rate of degradation of this compound at elevated temperatures.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane)
-
GC-MS instrument
-
Thermostatically controlled heating block or oven
-
Sealed vials
Procedure:
-
Prepare a stock solution of this compound in anhydrous dichloromethane.
-
Aliquot the solution into several sealed vials.
-
Place the vials in heating blocks set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
At specific time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature.
-
Immediately cool the vial to quench any further degradation.
-
Analyze the sample by GC-MS to quantify the remaining this compound and identify any degradation products.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Protocol 2: Assessment of Hydrolytic Stability of this compound
Objective: To evaluate the stability of this compound in the presence of water.
Materials:
-
This compound
-
Buffer solutions of different pH (e.g., 4, 7, 9)
-
Acetonitrile (ACN)
-
LC-MS instrument
-
Thermostatted shaker
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, add a small aliquot of the stock solution to different pH buffers.
-
Incubate the vials in a thermostatted shaker at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each vial.
-
Quench the reaction by diluting the aliquot with cold acetonitrile.
-
Analyze the samples by LC-MS to measure the concentration of this compound.
-
Calculate the half-life of this compound at each pH to assess its hydrolytic stability.
Visualizations
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Hexyl Chlorocarbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl chlorocarbonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hexyl chlorocarbonate?
The most prevalent method for synthesizing hexyl chlorocarbonate is the reaction of liquid n-hexyl alcohol with a molar excess of dry, chlorine-free phosgene (B1210022) at low temperatures.[1] Alternative methods include the use of phosgene substitutes like triphosgene (B27547) (a solid) for improved safety and handling, and a photo-on-demand synthesis from chloroform (B151607).[2][3]
Q2: What are the primary impurities I should be aware of during synthesis?
The main impurities encountered during the synthesis of hexyl chlorocarbonate include:
-
Dihexyl carbonate: Formed from the reaction of hexyl chlorocarbonate with unreacted n-hexanol.[1][4]
-
Hydrogen chloride (HCl): A major byproduct of the primary reaction.[1][5]
-
Unreacted phosgene: Due to the use of excess phosgene to drive the reaction to completion.[1]
-
Hexyl chlorides: Can be formed as a side product.[1]
-
Carbon dioxide: Can be formed if moisture is present, as water reacts with phosgene.[1][6]
Q3: What are the typical purity and yield I can expect?
With optimized protocols, it is possible to achieve high purity and yields. For instance, one method reports a purity of 98.5%-99.0% and a yield greater than 97%.[4] Another process using a continuous thin film reactor claims a purity of 99.02% with a molar yield of 98.7%.[7] Commercial grades of chloroformates typically have a purity of around 98%.[1]
Troubleshooting Guides
Problem 1: Low Yield of Hexyl Chlorocarbonate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure a sufficient molar excess of phosgene is used. A common ratio is 1.7:1 of phosgene to n-hexanol.[4] Allow for adequate reaction time. Some protocols suggest a hold time of 2 hours after the addition of phosgene is complete.[4] |
| Loss of Phosgene | If using gaseous phosgene, ensure the delivery system is efficient and does not have leaks. The flow rate should be controlled to ensure complete absorption into the reaction mixture.[4] |
| Side Reactions | The presence of water will consume phosgene, reducing the yield of the desired product.[6] Ensure all reactants and equipment are anhydrous. |
| Product Decomposition | Avoid high temperatures during the reaction and work-up, as this can lead to the decomposition of the chloroformate. |
Problem 2: High Levels of Dihexyl Carbonate Impurity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reactant Ratio | The formation of dihexyl carbonate is favored when there is an excess of n-hexanol or if the reaction is not driven to completion. Using a molar excess of phosgene helps to minimize the presence of unreacted alcohol.[6] |
| Elevated Reaction Temperature | Higher temperatures can promote the reaction between the hexyl chlorocarbonate product and any remaining n-hexanol. It is crucial to maintain low reaction temperatures, typically around -15°C, especially during the initial addition of phosgene.[4][8] |
| Inefficient Mixing | Poor mixing can lead to localized areas of high n-hexanol concentration, promoting the formation of the carbonate. Ensure efficient and continuous stirring throughout the reaction. |
Problem 3: Presence of Acidic Impurities (HCl) in the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Byproduct | Hydrogen chloride is a significant byproduct of the reaction.[8] After the reaction is complete, it is essential to remove dissolved HCl. This is typically achieved by sparging the reaction mixture with an inert gas like nitrogen at a controlled temperature (e.g., 15°C).[4] |
| Hydrolysis of Product | Exposure of the final product to moisture can lead to hydrolysis, generating HCl, hexanol, and carbon dioxide.[9] Store the purified hexyl chlorocarbonate under anhydrous conditions. |
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Method 1: Phosgene Gas [4][8] | Method 2: Continuous Thin Film Reactor [7] | Method 3: Photo-on-Demand (from Chloroform) [2] |
| Primary Reactants | n-Hexanol, Phosgene | 2-Ethyl Hexanol, Phosgene | 1-Hexanol, Chloroform, Oxygen |
| Reaction Temperature | -15°C initially, then warming to 28°C | 0 to -5°C | Room Temperature |
| Reactant Molar Ratio (Phosgene:Alcohol) | 1.7:1 | 60-65% excess phosgene | Not specified, alcohol in chloroform solution |
| Reported Purity | 98.5% - 99.0% | 99.02% | Quantitative conversion |
| Reported Yield | > 97% | 98.7% | Not specified |
Experimental Protocols
Key Experiment: Synthesis of Hexyl Chlorocarbonate using Phosgene Gas
This protocol is based on a method described for the synthesis of n-hexyl chlorocarbonate.[4][8]
Materials and Equipment:
-
500 ml four-necked glass reaction flask
-
Low-temperature constant temperature reaction bath
-
Stirrer (e.g., PTFE)
-
Thermometer
-
Gas flowmeter (e.g., rotameter)
-
Gas dispersion tube
-
Tail gas absorption trap (containing 10% sodium hydroxide (B78521) solution)
-
n-Hexanol (300g)
-
Phosgene (495g)
-
Nitrogen gas supply
Procedure:
-
Preparation: Assemble the reaction apparatus, ensuring it is dry and protected from atmospheric moisture. The tail gas trap should be in place to neutralize any unreacted phosgene and HCl.
-
Charging the Reactor: Add 300g of n-hexanol to the four-necked reaction flask.
-
Cooling: Begin stirring and cool the reaction flask to approximately -15°C using the low-temperature bath.
-
Phosgene Addition: Once the target temperature is reached, begin bubbling phosgene gas into the n-hexanol through the gas dispersion tube at a controlled rate. In the initial stages, the reaction is exothermic and the temperature may rise rapidly. Control the phosgene flow rate to maintain the reaction temperature (initially less than 40 grams/hour).[4]
-
Temperature and Flow Rate Control: As the reaction proceeds and the exotherm subsides, the phosgene flow rate can be gradually increased to about 60 grams/hour.[4] The total amount of phosgene to be added is 495g, corresponding to a molar ratio of approximately 1.7:1 (phosgene:n-hexanol).
-
Warming and Hold: Once all the phosgene has been added, stop the flow. Slowly and uniformly warm the reaction mixture to 28°C (± 2°C) and hold at this temperature for 2 hours to ensure the reaction goes to completion.[4]
-
Purging: After the 2-hour hold, cool the mixture to 15°C (± 2°C). Introduce a stream of nitrogen gas to purge the solution of excess dissolved phosgene and hydrogen chloride. The off-gas should be directed through the caustic scrubber.
-
Product Isolation: The resulting liquid is the hexyl chlorocarbonate product. Further purification by vacuum distillation can be performed if necessary, though this protocol aims for a high-purity crude product.
Visualizations
Caption: Workflow for the synthesis of hexyl chlorocarbonate.
References
- 1. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 6. Phosgene - Wikipedia [en.wikipedia.org]
- 7. Improved Process For The Preparation Of Chloroformates Using A [quickcompany.in]
- 8. Method for synthesizing n-hexyl chloroformate by phosgene method - Eureka | Patsnap [eureka.patsnap.com]
- 9. framochem.com [framochem.com]
Technical Support Center: Hydrolysis of Hexyl Chlorocarbonate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with hexyl chlorocarbonate, focusing on its hydrolysis in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is hexyl chlorocarbonate and what are its primary uses?
Hexyl chlorocarbonate (also known as hexyl chlorocarbonate, CAS No. 6092-54-2) is a chemical reagent used in organic synthesis.[1][2] It is primarily used as a building block for creating n-hexyl carbonates and carbamates, which are important intermediates in the synthesis of various pharmacological compounds.[1][3] It is also utilized for the derivatization of analytes in chromatographic analyses.[1]
Q2: What are the products of hexyl chlorocarbonate hydrolysis?
When hexyl chlorocarbonate reacts with water, it undergoes hydrolysis to yield n-hexanol, hydrochloric acid (HCl), and carbon dioxide.[1]
Q3: How sensitive is hexyl chlorocarbonate to water?
Hexyl chlorocarbonate is highly sensitive to moisture.[4] Its reaction with water (hydrolysis) is a rapid process and is often an undesirable side reaction during synthesis.[4][5] The primary impurity found in hexyl chlorocarbonate is often its hydrolysis product, hexanol.[4]
Q4: What are the general safety precautions for handling hexyl chlorocarbonate?
Hexyl chlorocarbonate is a corrosive and reactive compound.[1][3] It is irritating to the skin, eyes, and mucous membranes.[1] Appropriate personal protective equipment, including safety eyewear, chemically resistant gloves, and suitable laboratory clothing, should always be worn.[1] All handling should be performed in a well-ventilated area, such as a chemical fume hood.[3]
Q5: How should hexyl chlorocarbonate be stored?
To ensure its stability, hexyl chlorocarbonate should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3] Storage at 2-8°C is often recommended.[2]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving hexyl chlorocarbonate, with a focus on preventing and identifying hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Hydrolysis of Hexyl Chlorocarbonate: The starting material may have been consumed by reacting with residual moisture.[6] | • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Employ anhydrous solvents and reagents.[6]• Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon.[6]• Proper Storage: Verify that the hexyl chlorocarbonate has been stored correctly to prevent degradation.[1] |
| Formation of a White Precipitate | Inefficient Acid Scavenging: When reacting with amines, the generated HCl can form an amine hydrochloride salt if not properly neutralized.[6] | • Use an Acid Scavenger: Add a suitable anhydrous base like triethylamine (B128534) or pyridine (B92270) (typically 1.1 equivalents or a slight excess) to the reaction mixture to neutralize HCl as it forms.[5][6] |
| Reaction Mixture Becomes Acidic (Low pH) | Uncontrolled Hydrolysis: The formation of hydrochloric acid from the reaction of hexyl chlorocarbonate with water will lower the pH.[6] | • Re-evaluate Anhydrous Setup: Immediately check the experimental setup for any potential sources of moisture ingress.• Monitor pH: If compatible with the reaction, monitor the pH and ensure the acid scavenger is effective. |
| Inconsistent or Non-Reproducible Results | Variable Moisture Content: Small, varying amounts of water in reagents or solvents can lead to different degrees of hydrolysis between experiments. | • Standardize Procedures: Implement a strict, standardized protocol for drying glassware and handling anhydrous reagents for all experiments.• Use Fresh Solvents: Use freshly opened bottles of anhydrous solvents or solvents from a solvent purification system. |
| Presence of Hexanol as a Major Impurity | Starting Material Degradation or In-situ Hydrolysis: The hexyl chlorocarbonate may have already partially hydrolyzed in storage, or hydrolysis is occurring during the reaction or workup.[4] | • Analyze Starting Material: Before use, check the purity of the hexyl chlorocarbonate, specifically for the presence of hexanol.[4]• Aqueous Workup Conditions: Perform aqueous workups quickly and at low temperatures to minimize hydrolysis of any remaining reactant. |
Experimental Protocols
General Protocol for the Synthesis of a Hexyl Carbamate (Anhydrous Conditions)
This protocol outlines a standard procedure for reacting hexyl chlorocarbonate with an amine, emphasizing the exclusion of water to prevent hydrolysis.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature in a desiccator or under an inert atmosphere.
-
Reaction Setup: Assemble the glassware under a steady flow of dry nitrogen or argon. Equip the flask with a magnetic stir bar.
-
Reagent Preparation:
-
Dissolve the amine substrate (1.0 equivalent) and an anhydrous acid scavenger such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under the inert atmosphere.[6]
-
In the dropping funnel, dissolve hexyl chlorocarbonate (1.05 equivalents) in the same anhydrous solvent.[6]
-
-
Reaction Execution:
-
Cool the amine solution to 0°C using an ice-water bath.[6]
-
Add the hexyl chlorocarbonate solution dropwise from the dropping funnel to the cooled amine solution over a period of 20-30 minutes with vigorous stirring.[6]
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.[6]
-
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[6]
-
Workup and Purification: Once the reaction is complete, proceed with a standard aqueous workup, followed by extraction, drying of the organic phase, and purification of the product (e.g., by column chromatography).
Visualizations
Caption: Reaction pathway for the hydrolysis of hexyl chlorocarbonate.
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow using hexyl chlorocarbonate.
References
- 1. framochem.com [framochem.com]
- 2. Hexyl chloroformate 97 6092-54-2 [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. CN115508479A - Derivatization analysis method of chloroformic acid n-hexyl ester - Google Patents [patents.google.com]
- 5. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Hexyl Chlorocarbonate-d13 Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hexyl chlorocarbonate-d13 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in analytical assays?
This compound is a deuterium-labeled version of Hexyl chlorocarbonate. In quantitative analysis, particularly with methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it is commonly used as an internal standard.[1] The stable heavy isotopes incorporated into its structure allow it to be distinguished from the non-labeled analyte while behaving similarly during sample preparation and analysis, thus improving the accuracy and precision of quantification.
Q2: Why is method validation crucial for assays involving this compound?
Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose.[2] It ensures the reliability, quality, and consistency of analytical results.[2] For assays using this compound, validation is essential to demonstrate that the method accurately and precisely quantifies the target analyte in the specific sample matrix.
Q3: What are the key parameters to evaluate during the validation of an analytical method?
According to international guidelines, such as those from the ICH, the key validation parameters include:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
System Suitability
Q4: When should an analytical method be revalidated?
Revalidation is necessary in several circumstances, including:
-
Before the method is introduced for routine use.[2]
-
When there are changes to the analytical conditions for which the method was validated, such as using an instrument with different characteristics.[2]
-
If the sample matrix changes.[2]
-
Whenever the method itself is modified beyond its original scope.[2]
-
If there are changes in the synthesis of the raw materials.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for Analyte or Internal Standard
-
Question: My chromatographic peaks for the analyte or this compound are tailing or fronting. What are the potential causes and solutions?
-
Answer:
-
Column Issues: The analytical column may be degraded or contaminated. Solution: Try flushing the column, or if the problem persists, replace the column. For GC-MS, the liner may be contaminated; it should be replaced.
-
Mobile/Stationary Phase Incompatibility: The analyte may be interacting with active sites on the stationary phase. Solution: For LC-MS, consider adjusting the mobile phase pH or using a different column chemistry. For GC-MS, ensure proper derivatization if necessary to reduce active group interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample and re-inject.
-
Issue 2: High Variability in Results (Poor Precision)
-
Question: I am observing a high relative standard deviation (%RSD) in my replicate injections. What could be causing this?
-
Answer:
-
Inconsistent Sample Preparation: Variability in extraction, derivatization, or dilution steps can lead to inconsistent results. Solution: Ensure that sample preparation steps are performed consistently. Use calibrated pipettes and ensure complete dissolution and mixing at each stage.
-
Injector Problems: Inconsistent injection volumes can be a significant source of variability. Solution: Check the autosampler for air bubbles in the syringe and ensure the injection port is not leaking.
-
Internal Standard Addition: Inconsistent addition of the this compound internal standard will directly impact the precision of the final calculated concentration. Solution: Verify the concentration of the internal standard stock solution and ensure it is added accurately to all samples and standards.
-
Issue 3: Inaccurate Results (Poor Recovery)
-
Question: The accuracy of my quality control samples is outside the acceptance criteria. What should I investigate?
-
Answer:
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte or internal standard, leading to ion suppression or enhancement in LC-MS. Solution: Evaluate the need for a more efficient sample clean-up procedure. A matrix-matched calibration curve may also be necessary.
-
Incorrect Standard Concentrations: Errors in the preparation of calibration standards or the internal standard spiking solution will lead to systematic errors in accuracy. Solution: Prepare fresh calibration standards and internal standard solutions from a reliable source.
-
Sample Degradation: The analyte may be unstable in the sample matrix or during the analytical process. Solution: Investigate the stability of the analyte under the experimental conditions. This may involve performing freeze-thaw and bench-top stability studies.
-
Issue 4: No Peak or Very Low Signal for the Analyte or Internal Standard
-
Question: I am not seeing a peak, or the signal is extremely low for my analyte or this compound. What are the possible reasons?
-
Answer:
-
Instrumental Failure: There could be an issue with the mass spectrometer, such as a detector failure, or a problem with the chromatographic system, like a blockage. Solution: Run instrument diagnostics and performance qualifications to ensure the system is operating correctly.
-
Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct mass-to-charge ratios (m/z) for the analyte and internal standard. Solution: Verify the parent and fragment ions for your analyte and this compound and ensure they are correctly entered in the acquisition method.
-
Sample Preparation Error: A critical step in the sample preparation, such as extraction or reconstitution, may have been missed. Solution: Review the sample preparation procedure and prepare a fresh sample, paying close attention to each step.
-
Quantitative Data Summary
The following table outlines typical acceptance criteria for key method validation parameters. These may vary depending on the specific application and regulatory requirements.
| Validation Parameter | Acceptance Criteria |
| Linearity | Coefficient of determination (r²) ≥ 0.99 |
| Accuracy | Mean recovery of 80-120% of the nominal value |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LOQ) |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| System Suitability | %RSD of peak areas and retention times for replicate injections of a standard should be within predefined limits (e.g., ≤ 5%). |
Experimental Protocols
Protocol 1: Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze blank matrix samples (e.g., plasma, tissue homogenate) from at least six different sources to investigate for interfering peaks at the retention time of the analyte and this compound.
-
Analyze the analyte and internal standard at a low concentration in the mobile phase to determine their retention times.
-
Spike the blank matrix with known interfering substances, if available, and analyze to see if they co-elute with the analyte or internal standard.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank matrix samples.
Protocol 2: Linearity and Range
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte and to define the concentration range over which the assay is accurate and precise.
-
Procedure:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add a constant amount of this compound internal standard to each calibration standard.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.
Protocol 3: Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
For intra-day precision (repeatability), analyze at least five replicates of each QC level on the same day.
-
For inter-day precision (intermediate precision), analyze the QC samples on at least three different days.
-
Calculate the mean, standard deviation, and %RSD for each QC level. Calculate the percent recovery for accuracy.
-
-
Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value, and the %RSD should be ≤ 15% (≤ 20% at the LOQ).
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: A decision tree for troubleshooting common assay issues.
References
Technical Support Center: Eliminating Interferences in Bioanalytical Methods Using Deuterated (d-labeled) Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated internal standards (IS) to eliminate interferences in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS bioanalysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the deuterated IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the deuterated IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What is the "deuterium isotope effect" and how can it affect my results?
The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium. This can sometimes lead to slight differences in chromatographic retention time between the analyte and its deuterated internal standard.[3][4] If the analyte and IS separate, even slightly, they may elute into the mass spectrometer at different times and be affected differently by matrix components, leading to differential ion suppression or enhancement.[3][5] This can compromise the accuracy of quantification.[3]
Q3: What is isotopic crosstalk and how can it be minimized?
Isotopic crosstalk occurs when the signal from the natural isotopes of the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice-versa.[1] This is particularly a concern when the mass difference between the analyte and the IS is small. The natural abundance of heavy isotopes (like ¹³C) in the analyte can result in an M+1 or M+2 peak that overlaps with the mass of the deuterated standard.[1] To minimize crosstalk, it is recommended to use an internal standard with a sufficient mass difference from the analyte, typically a mass shift of at least 3 atomic mass units (amu) is advised.[6]
Q4: How do I choose the optimal number of deuterium labels for my internal standard?
The ideal number of deuterium atoms is sufficient to shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the unlabeled analyte to prevent crosstalk.[1] A mass difference of at least 4-5 Da is often recommended.[1] However, a higher degree of deuteration can sometimes increase the chromatographic separation between the analyte and the IS (deuterium isotope effect).[7] Therefore, the optimal number of labels is a balance between minimizing isotopic interference and avoiding significant chromatographic shifts.
Q5: Are deuterated internal standards always the best choice?
While deuterated internal standards are considered the "gold standard" in bioanalysis, there are instances where other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N) may be preferred.[8][9] Carbon-13 labeled standards, for example, co-elute perfectly with the unlabeled analyte and are not susceptible to isotopic exchange, but they are typically more expensive to synthesize.[7][9] The choice of internal standard should be carefully considered during method development based on the specific analyte, matrix, and analytical requirements.[10]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate back-calculation of calibration standards.
-
Non-linear calibration curves.
Potential Causes and Troubleshooting Steps:
-
Differential Matrix Effects: The analyte and internal standard are experiencing different levels of ion suppression or enhancement.
-
Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated IS. A significant separation can lead to differential matrix effects.[3] If separation is observed, consider optimizing the chromatography (e.g., gradient, column chemistry) to improve co-elution.
-
Perform a Post-Column Infusion Experiment: This will identify regions of significant ion suppression in your chromatogram. If your analyte or IS elutes in a suppression zone, adjust the chromatography to move them to a cleaner region.[3]
-
-
Isotopic Crosstalk: The signal from the analyte is interfering with the signal of the internal standard.
-
Assess Isotopic Purity: Inject a high-concentration solution of the deuterated standard alone and monitor the MRM transition for the unlabeled analyte. A significant signal indicates the presence of an unlabeled impurity.[1]
-
Check for Analyte Contribution: Analyze a high-concentration sample of the unlabeled analyte and monitor the MRM transition of the deuterated standard. A peak at the retention time of the analyte confirms crosstalk.[11]
-
Increase Mass Difference: If crosstalk is confirmed, consider using an internal standard with a higher degree of deuteration to increase the mass difference.[12]
-
-
In-source Fragmentation of the Deuterated IS: The deuterated standard may be fragmenting in the ion source, leading to a loss of signal.
-
Optimize Source Conditions: Re-optimize ion source parameters such as temperature, gas flows, and voltages to minimize in-source fragmentation.
-
Issue 2: Drifting or Low Internal Standard Signal
Symptoms:
-
A gradual decrease or increase in the IS peak area throughout an analytical run.
-
Highly variable IS response across different samples.
-
Overall low signal intensity for the IS.
Potential Causes and Troubleshooting Steps:
-
Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms on the IS are exchanging with hydrogen atoms from the solvent or matrix, especially if the labels are in labile positions (e.g., on -OH, -NH groups).[2][9]
-
Evaluate Label Stability: Incubate the deuterated IS in the sample matrix under your experimental conditions and monitor for an increase in the signal of the unlabeled analyte.[2]
-
Choose a Stably Labeled Standard: Select an internal standard where the deuterium labels are on non-exchangeable positions, such as aromatic or aliphatic carbons.[9]
-
-
Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between individual samples.
-
Evaluate Matrix Effects Across Different Lots: Analyze samples from at least six different sources of the biological matrix to assess the variability of the matrix effect.[7][10]
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove more of the interfering matrix components.[13]
-
-
Poor Standard Quality or Degradation: The deuterated standard may have low purity or may have degraded during storage.
-
Verify Standard Purity: Check the certificate of analysis for the isotopic and chemical purity of the standard.
-
Assess Stability: Perform freeze-thaw and bench-top stability experiments with the deuterated standard in the matrix.[6]
-
-
Instrumental Issues: A dirty ion source, detector fatigue, or incorrect instrument settings can lead to a general decrease in signal.[2]
-
Perform Instrument Maintenance: Regularly clean the ion source and check instrument performance to ensure it is operating optimally.[14]
-
Quantitative Data Summary
Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Method with Deuterated IS | Method with Non-Deuterated (Structural Analogue) IS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Mean concentration within 15% of nominal value (20% for LLOQ) |
| Precision (% CV) | < 10% | < 15% | Precision should not exceed 15% CV (20% for LLOQ)[7] |
| Recovery Consistency | High | Moderate to High | Recovery should be consistent and reproducible[7] |
| Matrix Effect Compensation (IS-Normalized MF %CV) | ≤ 5% | 10-20% | A lower CV indicates better compensation for matrix effect variability[6] |
| Data is illustrative and based on typical performance characteristics reported in the literature.[7][10] |
Table 2: MRM Transitions for a Hypothetical Analyte and its d13-Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte | 228.1 | 112.1 |
| d13-Internal Standard | 241.2 | 116.1 |
| Note: Collision energies should be optimized on the specific instrument being used.[1] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Spiking
Objective: To quantitatively assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the initial mobile phase or a pure solvent at a known concentration (e.g., mid-point of the calibration curve).
-
Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = MF(analyte) / MF(IS)
-
-
Calculate Recovery:
-
Recovery (%) = (Peak area of analyte in Set C / Peak area of analyte in Set B) x 100
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix sources should be ≤15%. An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect.[11]
Protocol 2: Assessment of Isotopic Crosstalk
Objective: To determine if the unlabeled analyte contributes to the signal of the deuterated internal standard and vice-versa.
Methodology:
-
Prepare Three Sample Types:
-
Sample A (IS Purity Check): Blank matrix spiked with only the working concentration of the deuterated internal standard.
-
Sample B (Analyte Crosstalk Check): Blank matrix spiked with the highest expected concentration (ULOQ) of the unlabeled analyte.
-
Sample C (Blank): Blank matrix with no analyte or IS.
-
-
LC-MS/MS Analysis: Analyze all three samples using the established LC-MS/MS method. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard in all runs.
-
Data Analysis:
-
In the analysis of Sample B, the peak area in the internal standard channel should be negligible, ideally less than 5% of the internal standard's response in Sample A.
-
In the analysis of Sample A, the peak area in the analyte channel should be negligible, ideally less than 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).
-
Protocol 3: Protein Precipitation for Sample Preparation
Objective: A simple and rapid method for removing the majority of proteins from a biological sample prior to LC-MS/MS analysis.
Methodology:
-
To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 20 µL of the deuterated internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[15]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex and centrifuge again before injecting into the LC-MS/MS system.
Visualizations
Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Troubleshooting workflow for inaccurate or imprecise bioanalytical results.
Caption: Decision logic for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peak Shape for Derivatized Compounds
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the chromatography of derivatized compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions about chromatographic peak shape problems.
Peak Tailing
Q1: My derivatized compound is showing significant peak tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. For derivatized compounds, this can often be traced back to interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar or basic functional groups on your derivatized analyte, causing tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH. For derivatized basic compounds like amines, lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.[4] Conversely, for acidic compounds, keeping the pH below the pKa is recommended.[4]
-
Solution 2: Use an End-Capped Column. These columns have fewer accessible silanol groups, reducing the chance for unwanted interactions.[2][3]
-
Solution 3: Add a Silanol Suppressor. A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites.[4]
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the un-derivatized, more polar starting material can exhibit significant tailing.
-
Solution: Optimize the derivatization reaction conditions (e.g., temperature, time, and reagent concentration) to ensure the reaction goes to completion.[5]
-
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2][4]
Peak Fronting
Q2: My peaks are fronting after derivatization. What does this indicate and what should I do?
Peak fronting, an asymmetry where the front of the peak is less steep than the back, is often a sign of column overload or a mismatch between your sample and the chromatographic system.[7]
Troubleshooting Steps:
-
Column Overload: This is the most common cause of peak fronting and can be due to either injecting too high a concentration (concentration overload) or too large a mass (mass overload) of the analyte.[2][7][8]
-
Solution 1: Reduce Sample Concentration or Injection Volume. Dilute your derivatized sample or simply inject a smaller volume onto the column.[7][8]
-
Solution 2 (GC): Use a Split Injection. This will reduce the amount of sample that reaches the column.[8]
-
Solution 3: Use a Higher Capacity Column. A column with a wider internal diameter or a thicker stationary phase film can handle a larger sample load.[7][8]
-
-
Sample Solvent Mismatch: If the solvent your derivatized sample is dissolved in is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the start, leading to fronting.[7] This is especially relevant for early-eluting peaks.[7]
-
Solution: If possible, dissolve your derivatized sample in the initial mobile phase.[7]
-
-
Column Degradation: A sudden physical change in the column, sometimes referred to as column collapse, can also lead to peak fronting.[9]
-
Solution: Ensure you are operating the column within its recommended pH and temperature ranges. If collapse is suspected, the column will need to be replaced.[9]
-
Split Peaks
Q3: I am observing split or shoulder peaks for my derivatized analyte. What could be the cause?
Split peaks can be frustrating and may point to issues with the column, the sample injection, or the derivatization reaction itself.[10][11][12]
Troubleshooting Steps:
-
Blocked Column Frit or Column Void: If all peaks in your chromatogram are split, it's likely a problem at the column inlet.[9][12] A partially blocked inlet frit or a void in the packed bed can cause the sample band to be distributed unevenly.[12]
-
Solution: Reverse flush the column to try and dislodge any particulates from the frit. If this doesn't work, the column may need to be replaced. Using an in-line filter or guard column can prevent this issue.[12]
-
-
Incompatible Sample Solvent: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate on the column, leading to split peaks.[12]
-
Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
-
Incomplete Derivatization or Side Reactions: The derivatization process itself can be a source of split peaks.
-
Explanation: If the reaction is not complete, you may be seeing both the derivatized and un-derivatized compound. Alternatively, the derivatizing reagent might react with the analyte at multiple sites, creating different isomers that elute closely together. Some derivatization reagents can also exist in different forms that can lead to split peaks.
-
Solution: Re-optimize the derivatization procedure. This may involve adjusting the reaction time, temperature, or the ratio of reagent to sample.[5] Also, ensure effective mixing during the derivatization process to avoid interference.[13]
-
-
Co-elution: The split peak may actually be two different, unresolved compounds.[12]
-
Solution: To test this, inject a smaller amount of the sample. If the two peaks become more distinct, you are likely dealing with co-elution and will need to optimize your separation method (e.g., change the gradient, temperature, or column).[12]
-
Broad Peaks
Q4: My derivatized peaks are very broad, leading to poor sensitivity and resolution. How can I sharpen them?
Broad peaks can be caused by a variety of factors, from the instrument setup to the chemistry of the separation.[14] Derivatization is often performed to reduce peak broadening for highly polar compounds.[15] If you are still seeing broad peaks, consider the following:
Troubleshooting Steps:
-
Extra-Column Volume: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening.[4][16]
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.[3]
-
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.
-
Solution: Optimize the flow rate. Very high flow rates can decrease resolution, while very low flow rates can lead to band broadening due to diffusion.
-
-
Slow Detector Response: If the detector's data acquisition rate is too slow, it may not capture enough data points across the peak, making it appear broad.
-
Solution: Increase the data acquisition rate (Hz) or decrease the detector time constant. A general rule is to have at least 20-30 data points across a peak.[17]
-
-
Incomplete Derivatization: As with other peak shape issues, an incomplete reaction can result in a broad peak if the derivatized and underivatized forms co-elute.
-
Solution: Ensure your derivatization reaction has gone to completion by optimizing the reaction conditions.[5]
-
Quantitative Data Summary
The following table summarizes common mobile phase adjustments for improving peak shape for derivatized compounds, particularly basic analytes like amines that are prone to tailing on silica-based columns.
| Issue | Analyte Type | Mobile Phase Adjustment | Typical Range | Expected Outcome |
| Peak Tailing | Basic Compounds (e.g., derivatized amines) | Lower mobile phase pH | pH 2-4 | Protonates silanols, reducing secondary interactions and improving peak symmetry.[4][18] |
| Peak Tailing | Acidic Compounds | Adjust mobile phase pH | pH below analyte pKa | Suppresses ionization of the analyte, leading to better retention and peak shape.[4] |
| Peak Tailing | Basic Compounds | Increase buffer concentration | 10-50 mM | Can help to overcome secondary ion-exchange effects with silanol groups.[4][19] |
Experimental Protocols
Protocol 1: Optimizing Derivatization of a Primary Amine with a Silylating Reagent (e.g., BSTFA)
This protocol outlines a general procedure for optimizing the silylation of a primary amine to improve its volatility and peak shape for GC analysis.
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent and the derivatized product.[5]
-
Prepare a stock solution of your analyte in an aprotic solvent (e.g., acetonitrile, pyridine).
-
-
Reaction Setup:
-
In a series of reaction vials, add a fixed amount of the analyte stock solution.
-
Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) in varying molar excess ratios to the analyte (e.g., 2:1, 5:1, 10:1). A 2:1 molar ratio of reagent to active hydrogens is a good starting point.[5]
-
-
Optimization of Temperature and Time:
-
Incubate the vials at different temperatures (e.g., room temperature, 60°C, 75°C).[5]
-
At each temperature, take aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Quench the reaction if necessary, or directly inject the aliquot into the GC.
-
-
Analysis:
-
Analyze the samples by GC.
-
Monitor the peak area of the derivatized product and look for the disappearance of the peak corresponding to the starting material.
-
The optimal conditions are those that give the highest, most consistent peak area for the derivatized product with no evidence of the starting material. Good peak shape is also an indicator of a complete reaction.[5]
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. bio-works.com [bio-works.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 15. welch-us.com [welch-us.com]
- 16. bates.edu [bates.edu]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. lctsbible.com [lctsbible.com]
Technical Support Center: Detection of Isomers in n-Hexyl Chloroformate Samples
Welcome to the Technical Support Center for the analysis of n-hexyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection and quantification of isomers in n-hexyl chloroformate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers I should expect in my n-hexyl chloroformate sample?
The most common isomers present in n-hexyl chloroformate are positional isomers. These arise from the manufacturing process, which typically involves the reaction of phosgene (B1210022) with hexyl alcohol. Commercial hexyl alcohol is often a mixture of isomers, with the primary component being n-hexanol (1-hexanol). However, it can also contain other isomers such as 2-hexanol (B165339) and 3-hexanol. Consequently, your n-hexyl chloroformate sample may contain 2-hexyl chloroformate and 3-hexyl chloroformate, among other branched isomers, in addition to the primary n-hexyl chloroformate.
Q2: What are the typical impurities found in n-hexyl chloroformate?
Aside from positional isomers, n-hexyl chloroformate samples can contain several process-related impurities. Due to its water sensitivity, a common impurity is hexanol, the hydrolysis product.[1] Other potential impurities include residual starting materials like phosgene, and byproducts such as corresponding carbonates and alkyl chlorides.[2] Commercial preparations of chloroformates may also contain small amounts of hydrogen chloride (HCl).[2]
Q3: Which analytical technique is most suitable for detecting and quantifying n-hexyl chloroformate isomers?
Gas chromatography (GC) is the most widely used and effective technique for the separation and quantification of volatile compounds like n-hexyl chloroformate and its isomers. When coupled with a mass spectrometer (GC-MS), it also allows for the confident identification of the separated isomers.
Q4: Is derivatization necessary for the GC analysis of n-hexyl chloroformate isomers?
While direct GC analysis is possible, derivatization can be employed to improve the chromatographic separation and detection of isomers. A patented method describes the use of 4-nitrophenol (B140041) to derivatize n-hexyl chloroformate for enhanced isomer detection.[3] This can be particularly useful when dealing with complex matrices or when aiming for very low detection limits.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of n-hexyl chloroformate isomers.
Problem 1: Poor Separation of Isomer Peaks
Symptoms:
-
Co-eluting or overlapping peaks for different isomers.
-
Broad peaks, leading to loss of resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate GC Column: The column chemistry is not suitable for separating positional isomers. | Use a mid-polarity capillary column. A column with a stationary phase of 6% cyanopropylphenyl - 94% dimethylpolysiloxane has been shown to be effective. |
| Suboptimal Temperature Program: The oven temperature ramp rate is too fast or the initial/final temperatures are not optimized. | Start with a lower initial oven temperature to improve the separation of early-eluting isomers. A slower ramp rate can also enhance resolution. Refer to the detailed experimental protocol below for a recommended temperature program. |
| Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, nitrogen) is too high or too low, affecting column efficiency. | Optimize the carrier gas flow rate. A typical flow rate for a 0.32 mm ID capillary column is around 1-2 mL/min. |
| Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution. | Reduce the injection volume or dilute the sample. |
Problem 2: Presence of Ghost Peaks in the Chromatogram
Symptoms:
-
Peaks appearing in blank runs or at unexpected retention times.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Septum Bleed: Small particles from the injection port septum are entering the column. | Use high-quality, low-bleed septa and replace them regularly. |
| Contamination of the Injection Port: Residue from previous injections can accumulate in the injector liner. | Clean or replace the injector liner. Using a deactivated liner can help minimize analyte interactions. |
| Carryover from Previous Injections: Insufficient cleaning of the syringe between injections. | Implement a thorough syringe cleaning protocol with an appropriate solvent after each injection. |
| Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline and ghost peaks. | Use high-purity carrier gas and install appropriate gas purifiers. |
Problem 3: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Active Sites in the GC System: Interaction of the analyte with active sites in the injector, column, or detector. Chloroformates can be reactive. | Use a deactivated injector liner and a high-quality, well-conditioned column. Ensure all connections are properly made to avoid dead volume. |
| Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase. | Trim the first few centimeters of the column from the injector end. If the problem persists, the column may need to be replaced. |
| Sample Degradation: n-Hexyl chloroformate is moisture-sensitive and can degrade in the presence of water. | Ensure all solvents and samples are anhydrous. Use a fresh sample for analysis. |
Experimental Protocols
Gas Chromatography (GC) Method for Isomer Analysis
This protocol is based on a method developed for the analysis of n-hexyl chloroformate and its related substances.
| Parameter | Specification |
| GC Column | Agilent DB-624 (or equivalent), 30 m x 0.320 mm, 1.8 µm film thickness |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 1.9 - 2.1 mL/min |
| Injector Temperature | 190 - 210 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 245 - 255 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial temperature: 38 - 42 °C, hold for 0 min. Ramp to 220 °C at 10 °C/min, hold for 10 min. |
Sample Preparation (Derivatization with 4-Nitrophenol)
This method can be used to enhance the detection of isomers.
-
Add 4-nitrophenol to a volumetric flask and disperse it in dichloromethane.
-
Add triethylamine (B128534) and swirl until the solid is completely dissolved.
-
Cool the flask in an ice water bath.
-
Accurately weigh the n-hexyl chloroformate sample and add it to the flask. Mix thoroughly.
-
Keep the reaction mixture in the ice water bath for a specified time to allow for derivatization.
-
The resulting solution can then be injected into the GC.
Data Presentation
Table 1: Typical GC Parameters for n-Hexyl Chloroformate Isomer Analysis
| Parameter | Value |
| Column Type | Mid-polarity (e.g., 6% cyanopropylphenyl) |
| Column Length | 30 m |
| Internal Diameter | 0.32 mm |
| Film Thickness | 1.8 µm |
| Carrier Gas | Nitrogen/Helium |
| Flow Rate | ~2 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Temperature Program | 40 °C (0 min) -> 220 °C at 10 °C/min (hold 10 min) |
Note: The exact retention times for the isomers will depend on the specific instrument and conditions used. It is recommended to run individual standards of the expected isomers, if available, to confirm their retention times.
Visualizations
Caption: Experimental workflow for the detection of isomers in n-hexyl chloroformate samples.
References
Minimizing degradation of Hexyl chlorocarbonate-d13 during storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Hexyl chlorocarbonate-d13 during storage and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of Hexyl chlorocarbonate.[1][2][3][4] It is primarily used as a stable isotope-labeled internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification in complex biological or chemical matrices.
Q2: What are the primary factors that can cause the degradation of this compound?
This compound is a reactive chemical and is susceptible to degradation from:
-
Moisture: Chloroformates are water-sensitive and can hydrolyze.[5]
-
Heat: Elevated temperatures can accelerate decomposition.[6][7]
-
Light: Exposure to light, particularly UV radiation, can promote degradation.[6][7]
-
Incompatible Materials: Contact with strong bases, oxidizers, and certain metals can lead to decomposition.[7][8]
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage conditions. One supplier recommends re-analyzing the compound for chemical purity after three years if stored under recommended conditions.[9]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (typically 2-8 °C) | Minimizes thermal decomposition.[9] |
| Light | Store in the dark or in an amber/opaque vial | Prevents photodegradation.[6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents reaction with atmospheric moisture. |
| Container | Tightly sealed, original manufacturer's container | Prevents evaporation and contamination.[6][7] |
| Location | A dry, well-ventilated area away from incompatible chemicals | Ensures safety and prevents cross-contamination.[6][10] |
Q4: What are the likely degradation products of this compound?
The primary degradation pathway for chloroformates is hydrolysis. Due to its sensitivity to water, a significant impurity in n-hexyl chloroformate is its hydrolysis product, hexanol.[5] In the case of this compound, the degradation product would be the corresponding deuterated hexanol (Hexan-d13-ol). Another potential degradation pathway, especially under thermal stress or in the presence of certain catalysts, could lead to the formation of hexyl chloride and carbon dioxide.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem: I am observing unexpected peaks in my analytical results (GC-MS or LC-MS).
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify the age and storage conditions of your reagent.
-
Analyze the standard solution alone to identify potential degradation products. Look for the mass corresponding to Hexan-d13-ol.
-
If degradation is suspected, use a fresh vial of the standard.
-
-
-
Possible Cause 2: Contamination of the solvent or glassware.
-
Troubleshooting Steps:
-
Run a blank analysis with just the solvent to check for contaminants.
-
Ensure all glassware is scrupulously dried before use to prevent hydrolysis.
-
-
-
Possible Cause 3: Reaction with other components in the sample matrix.
-
Troubleshooting Steps:
-
Review the chemical compatibility of this compound with all other reagents in your experiment.
-
Consider if any step in your sample preparation could be inducing a reaction.
-
-
Problem: My quantitative results are inconsistent or show poor recovery.
-
Possible Cause 1: Inaccurate concentration of the standard due to degradation.
-
Troubleshooting Steps:
-
Perform a purity check of your this compound standard (see Experimental Protocols below).
-
Prepare a fresh stock solution from a new, unopened vial.
-
-
-
Possible Cause 2: Volatility of the compound leading to loss during sample preparation.
-
Troubleshooting Steps:
-
Minimize the time samples are left open to the atmosphere.
-
Avoid high temperatures during any evaporation steps.
-
-
-
Possible Cause 3: Adsorption of the compound onto labware.
-
Troubleshooting Steps:
-
Consider using silanized glassware to reduce active sites for adsorption.
-
Rinse all transfer vessels and pipette tips thoroughly with the transfer solvent.
-
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol outlines a general method to check the purity of this compound and identify potential degradation products.
-
Objective: To determine the chemical purity of a this compound standard and identify the presence of Hexan-d13-ol.
-
Materials:
-
This compound standard
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., a mid-polarity column)
-
-
Procedure:
-
Prepare a dilute solution of the this compound standard in the anhydrous solvent (e.g., 10 µg/mL).
-
Inject an appropriate volume of the solution into the GC-MS.
-
Run a suitable temperature program to separate the components. For example, start at 50°C and ramp up to 250°C.
-
Acquire mass spectra in full scan mode.
-
Integrate the peak area for this compound and any other observed peaks.
-
Identify potential degradation products by their mass spectra. The mass spectrum of Hexan-d13-ol should show a molecular ion corresponding to its deuterated mass.
-
-
Data Analysis: Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN115508479A - Derivatization analysis method of chloroformic acid n-hexyl ester - Google Patents [patents.google.com]
- 6. laballey.com [laballey.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. quora.com [quora.com]
Technical Support Center: Enhancing Analyte Recovery After Chloroformate Derivatization
Welcome to the technical support center for chloroformate derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical workflows. Here you will find answers to frequently asked questions and detailed troubleshooting guides to enhance the recovery of your target analytes.
Troubleshooting Guide
This guide addresses specific issues that can lead to low analyte recovery during and after chloroformate derivatization.
Problem: Consistently low or no recovery of my target analyte.
This is a common issue that can arise from several stages of your workflow, from sample preparation to instrumental analysis. A systematic approach is necessary to identify the source of analyte loss.
Initial Troubleshooting Steps:
-
Workflow Analysis: Break down your process into discrete steps (sample preparation, derivatization, extraction, and analysis) to pinpoint the stage where the loss is occurring.
-
Standard vs. Spiked Sample: Compare the analytical response of a pure standard that has undergone the full sample preparation and derivatization process against a standard injected directly into the instrument. This will help differentiate between losses during sample preparation and instrumental issues.[1][2]
Frequently Asked Questions (FAQs)
Sample Preparation & Derivatization Reaction
Q1: What is the optimal pH for chloroformate derivatization and how does it impact analyte recovery?
A1: The pH of the reaction mixture is critical. The derivatization reaction with chloroformates typically requires an alkaline environment to deprotonate the functional groups of the analyte (e.g., amino, phenolic, and carboxyl groups), making them nucleophilic enough to react with the chloroformate reagent.[3][4][5]
-
For Amines and Phenols: A pH range of 9-10 is generally recommended to ensure the deprotonation of amino and phenolic hydroxyl groups, facilitating their conversion to carbamates.[3][5][6]
-
For Carboxylic Acids: The carboxyl group is converted into a highly reactive mixed anhydride, which is then esterified by the alcohol present in the reaction mixture.[7]
-
Troubleshooting: If you are experiencing low recovery, verify the pH of your reaction mixture before and during the addition of the chloroformate reagent. Inadequate buffering can lead to a drop in pH as the reaction proceeds, halting the derivatization.
Q2: I'm observing incomplete derivatization. What are the likely causes?
A2: Incomplete derivatization can be a significant source of low recovery. Consider the following factors:
-
Reagent Concentration: An insufficient amount of the chloroformate reagent will lead to incomplete derivatization, especially in complex matrices. A molar excess of the derivatizing agent is recommended.[8]
-
Reaction Time: While chloroformate reactions are generally rapid, ensure sufficient reaction time for your specific analytes and matrix.[3][9] Reaction times are often on the order of seconds to a few minutes.[4][9]
-
Presence of Water: While chloroformate derivatization can be performed in aqueous media, excess water can lead to the hydrolysis of the chloroformate reagent, reducing its availability for derivatizing the target analyte.[5][8]
Q3: Can components of my sample matrix interfere with the derivatization process?
A3: Yes, matrix effects can significantly impact derivatization efficiency and analyte recovery.[1][10]
-
Competing Reactions: Other nucleophilic compounds in your sample matrix can compete with your analyte for the chloroformate reagent.
-
Ion Suppression: In LC-MS analysis, co-eluting matrix components can suppress the ionization of the derivatized analyte in the mass spectrometer source.[1][10]
-
Solution: A sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization can be highly effective in removing interfering matrix components and improving analyte recovery.[11][12][13] Optimization of the SPE cleanup can yield recovery rates of 95% or higher for many amino acids.[11][12][13]
Extraction & Sample Handling
Q4: Which extraction solvent should I use after derivatization, and how can I optimize the extraction?
A4: The choice of extraction solvent is crucial for efficiently recovering the derivatized analytes from the aqueous reaction mixture. The derivatization process makes the initially polar analytes more non-polar.
-
Solvent Selection: Solvents like chloroform (B151607), hexane (B92381), and ethyl acetate (B1210297) are commonly used.[4] The optimal solvent will depend on the specific properties of your derivatized analyte. It is advisable to test a few solvents to determine the best one for your application. For example, in the analysis of resveratrol (B1683913), hexane provided the best recovery yields compared to chloroform and ethyl acetate.[4]
-
Multiple Extractions: Performing two or more consecutive extractions can significantly improve recovery. For resveratrol isomers, at least two extraction steps were necessary to achieve recoveries greater than 99%.[4]
-
Phase Separation: Ensure complete separation of the organic and aqueous phases. Incomplete separation can lead to loss of the organic layer containing your analyte. Centrifugation can aid in achieving a clean separation.[1]
Q5: My analyte is degrading during the sample preparation process. How can I prevent this?
A5: Analyte stability is a key factor in achieving good recovery.
-
Temperature: Avoid high temperatures during sample preparation and evaporation steps, as this can lead to the degradation of thermally labile derivatives.[2][14]
-
Light and Oxygen: For light-sensitive compounds, such as some vitamins, it is important to work under protected conditions (e.g., using amber vials) and to consider adding antioxidants to the sample.[2][14]
-
Adsorption: Analytes can adsorb to the surfaces of glassware and plasticware. Rinsing surfaces with the extraction solvent can help to recover adsorbed analytes.
Quantitative Data Summary
The following tables summarize recovery data from various studies to provide a benchmark for expected recovery rates.
Table 1: Amino Acid Recovery after Methyl Chloroformate Derivatization and SPE Cleanup
| Amino Acid | Recovery Rate (%) |
| Most Amino Acids | ≥ 95% |
| Arginine | < 95% |
| Data from an optimized method for amino acid quantification in plant tissue. Cysteine, histidine, and tryptophan were excluded from this analysis due to variations in accuracy and precision.[11][12][13] |
Table 2: Analyte Recovery in Serum using Ethyl Chloroformate Derivatization
| Analyte Class | Recovery Range (%) |
| Various Metabolites | 70 - 120% |
| Data from a validated method for the comprehensive analysis of endogenous metabolites in serum.[5] |
Table 3: Resveratrol Isomer Recovery after Ethyl Chloroformate Derivatization
| Isomer | Concentration (ng/mL) | Recovery (%) |
| trans-Resveratrol | 200 | > 99% |
| 2000 | > 99% | |
| cis-Resveratrol | 100 | > 99% |
| 1000 | > 99% | |
| Recovery was achieved after two consecutive extraction steps.[4] |
Experimental Protocols
Protocol 1: Optimized Methyl Chloroformate (MCF) Derivatization for Amino Acids in Plant Tissue
This protocol is adapted from a study on amino acid profiling in Arabidopsis thaliana.[11][12][13]
-
Sample Extraction: Homogenize plant material and perform a solid-phase extraction (SPE) for cleanup.
-
Derivatization:
-
To the eluate, add 333 µL of methanol (B129727) and 67 µL of pyridine (B92270) and mix.
-
Add 80 µL of methyl chloroformate and stir thoroughly for 60 seconds.
-
-
Extraction:
-
Extract the amino acid derivatives with 400 µL of chloroform.
-
Add 400 µL of 50 mM sodium bicarbonate.
-
Collect the chloroform phase for GC-MS analysis.[13]
-
Protocol 2: Two-Step Ethyl Chloroformate (ECF) Derivatization for Metabolites in Serum
This protocol is based on a method for comprehensive metabolite analysis in human serum.[5]
-
Sample Preparation: Dilute 600 µL of serum with an equal volume of water.
-
First Derivatization & Extraction:
-
Add 100 µL of internal standard, 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.
-
Ultrasonicate the mixture for 60 seconds.
-
Extract with 500 µL of n-hexane.
-
-
Second Derivatization & Extraction:
-
Adjust the aqueous layer to pH 9-10 with 100 µL of 7 M NaOH.
-
Add another 50 µL of ECF.
-
Vortex for 30 seconds and centrifuge.
-
Combine the n-hexane extracts, dry under a stream of nitrogen, and reconstitute in chloroform for GC-MS analysis.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.vub.be [researchportal.vub.be]
- 13. researchgate.net [researchgate.net]
- 14. welchlab.com [welchlab.com]
Technical Support Center: Fine-tuning Mass Spectrometry for Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for fine-tuning mass spectrometry parameters for d-labeled (deuterated) compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard showing a different retention time than the unlabeled analyte?
A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect". The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of a molecule, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This can be problematic if the analyte and the internal standard elute into regions with differing matrix effects, potentially leading to inaccurate quantification.[2]
Q2: I'm observing poor signal intensity or no peak at all for my deuterated standard. What are the possible causes?
A2: Several factors could contribute to low signal intensity for your deuterated standard:
-
Suboptimal MS Parameters: The instrument may not be properly tuned for the specific mass of the deuterated standard.[3]
-
Incorrect Concentration: The concentration of the internal standard may be too low, leading to a signal that is suppressed by the analyte or other matrix components.[2]
-
Standard Quality and Purity: Low chemical or isotopic purity of the deuterated standard will result in a weaker signal for the desired mass.[2]
-
Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.[2]
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.[2][4]
-
Leaks: Leaks in the LC or MS system can lead to a loss of sensitivity.[4][5]
Q3: My results are showing high variability and poor reproducibility. What could be the issue?
A3: High variability can stem from several sources when working with deuterated standards:
-
Differential Matrix Effects: If the analyte and the deuterated internal standard do not perfectly co-elute, they may be affected differently by ion suppression or enhancement from the sample matrix, leading to inconsistent results.[1][6]
-
Loss of Deuterium Label (Back-Exchange): Deuterium atoms can sometimes be exchanged for protons from the solvent (e.g., water in the mobile phase), especially if the label is on an exchangeable site like a hydroxyl or amine group.[1][7] This can lead to a decrease in the deuterated standard's signal and an increase in the analyte's signal over time.
-
Inconsistent Sample Preparation: Variability in sample handling, extraction, and reconstitution can introduce errors.[8] The use of a stable isotope-labeled internal standard is intended to correct for these variations, but significant inconsistencies can still impact results.[8]
Q4: How does deuterium labeling affect the fragmentation pattern in MS/MS analysis?
A4: The fragmentation pathways are generally similar to the non-deuterated compound. However, any fragment containing the deuterium labels will have a corresponding mass shift.[9] It is crucial to know the position of the labels to predict the mass of the product ions accurately. In some cases, the presence of deuterium can slightly alter fragmentation efficiencies, which is why it's important to optimize the collision energy for the labeled standard.
Q5: What is isotopic crosstalk and how can it affect my results?
A5: Isotopic crosstalk happens when the signal from the natural isotopes of the unlabeled analyte (particularly the M+1 peak from ¹³C) overlaps with the signal of the deuterated internal standard.[10] This can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration. This is more likely to be an issue when there is a small mass difference between the analyte and the standard.
Troubleshooting Guides
Issue 1: Poor Signal Intensity of the Deuterated Standard
If you are experiencing a weak or absent signal from your deuterated internal standard, follow this troubleshooting workflow.
Issue 2: Chromatographic Separation of Analyte and Deuterated Standard
When your analyte and deuterated internal standard are not co-eluting, it can lead to inaccurate quantification due to differential matrix effects.
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
Objective: To determine the optimal cone/declustering potential and collision energy for the deuterated internal standard.
Methodology:
-
Prepare Infusion Solution: Create a solution of the deuterated standard in a solvent similar to your mobile phase at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration should be sufficient to produce a stable signal (e.g., 100-1000 ng/mL).[3]
-
Infuse the Standard: Using a syringe pump, directly infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min).[3]
-
Optimize Cone Voltage/Declustering Potential (DP): While monitoring the precursor ion of the deuterated standard, ramp the cone voltage/DP across a relevant range. Plot the ion intensity against the voltage to find the value that gives the maximum signal.[3]
-
Optimize Collision Energy (CE): Set the cone voltage/DP to the optimized value. Set up a product ion scan and acquire spectra at a moderate collision energy (e.g., 20-40 eV) to identify the major fragment ions.[3][11] For each major fragment, perform a collision energy ramp and plot the intensity of the fragment ion against the collision energy to determine the optimal CE for each transition.[3][12]
Protocol 2: Evaluation of Differential Matrix Effects
Objective: To assess whether the analyte and the deuterated internal standard are affected differently by the sample matrix.
Methodology:
-
Prepare Two Sets of Samples: [1]
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the final mobile phase composition at a known concentration.
-
Set B (Matrix Solution): Take a blank matrix sample (e.g., plasma, urine) and perform your established sample preparation procedure. Spike the analyte and deuterated internal standard into the extracted blank matrix at the same concentration as Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect: [1]
-
Matrix Effect (Analyte) = (Peak Area in Set B) / (Peak Area in Set A)
-
Matrix Effect (Internal Standard) = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation: A significant difference between the matrix effect values for the analyte and the internal standard indicates that they are experiencing differential matrix effects. A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.[6][13]
Data Presentation
Table 1: Example of MS Parameter Optimization for a Deuterated Standard
Note: These are representative examples; actual optimal values will be compound-dependent.
| Parameter | Initial Value | Optimized Value | Rationale |
| Capillary Voltage (kV) | 2.5 | 3.5 | Increased voltage can improve ionization efficiency.[2] |
| Cone Voltage (V) | 20 | 35 | Higher cone voltage can improve ion transmission, but excessive voltage may cause fragmentation.[2] |
| Desolvation Gas Flow (L/hr) | 600 | 800 | Higher flow can improve desolvation and reduce adduct formation.[2] |
| Desolvation Temperature (°C) | 350 | 450 | Increased temperature aids in solvent evaporation and ion formation.[2] |
| Collision Energy (eV) | 20 | 32 | Optimized to produce the most abundant and stable fragment ion for the deuterated standard. |
Table 2: Comparison of Retention Time Shifts for Different Isotope Labels
| Internal Standard | Retention Time Shift (min) | Peak Area (arbitrary units) | Comments |
| Analyte | 0 | 1,000,000 | Reference |
| D3-Standard | -0.05 | 950,000 | Slight retention time shift observed. |
| D5-Standard | -0.12 | 920,000 | More pronounced retention time shift.[2] |
| ¹³C₃-Standard | 0 | 995,000 | Co-elutes with the analyte, minimizing differential matrix effects.[2][14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Hexyl Chlorocarbonate-d13 vs. C13-Labeled Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of two stable isotope-labeled standards: Hexyl chlorocarbonate-d13, a deuterium-labeled derivatizing agent, and the gold standard, C13-labeled internal standards.
Stable isotope-labeled (SIL) internal standards are indispensable tools in modern analytical chemistry, designed to mimic the behavior of the target analyte throughout the entire analytical process, from sample preparation to detection. By co-eluting with the analyte, they effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification. However, the choice between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling can significantly influence the performance and reliability of an assay.
Performance Face-Off: The Isotope Effect in Action
The primary distinction between deuterated and C13-labeled standards lies in their physicochemical properties and, consequently, their chromatographic behavior. While deuterium labeling is a common and often more cost-effective approach, it can introduce a phenomenon known as the "chromatographic isotope effect." This effect, stemming from the slightly stronger and shorter carbon-deuterium bond compared to the carbon-hydrogen bond, can cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.
In contrast, C13-labeled standards are considered the superior choice as the substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties.[1][2] This ensures virtually identical retention times and ionization efficiencies between the standard and the analyte, a critical factor for accurate quantification, especially in complex biological matrices where ion suppression or enhancement can vary across a chromatographic peak.[1][2]
Data Presentation: A Comparative Overview
The following table summarizes the key performance differences between this compound and a hypothetical C13-labeled internal standard, based on established principles of isotope-labeled standards in mass spectrometry.
| Feature | This compound (Deuterated) | C13-Labeled Internal Standard | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (elutes earlier) compared to the non-labeled analyte derivative.[3][4] | Co-elutes perfectly with the non-labeled analyte derivative.[1][2] | The C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interaction with the stationary phase in reversed-phase chromatography. The mass difference in C13-labeling has a negligible effect on chromatographic properties. |
| Isotope Effect | Pronounced, leading to potential chromatographic separation from the analyte.[3][4] | Negligible, ensuring the standard and analyte experience the same analytical conditions.[1] | The significant mass difference between deuterium and protium (B1232500) alters molecular vibrations and bond strengths. The mass difference between ¹³C and ¹²C is proportionally smaller. |
| Correction for Matrix Effects | Can be compromised if the retention time shift causes the standard and analyte to experience different zones of ion suppression or enhancement.[2] | Excellent correction for matrix effects due to identical elution profiles.[2] | Perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences at the point of ionization. |
| Label Stability | Deuterium labels can be susceptible to back-exchange with protons from the solvent or matrix, especially if located at labile positions. | Highly stable with no risk of isotope exchange.[] | The ¹³C atoms are integrated into the carbon backbone of the molecule, making them chemically inert to exchange reactions. |
| Accuracy & Precision | Can lead to inaccuracies, with potential for errors in quantification if the isotope effect is not carefully managed.[2] | Demonstrates superior accuracy and precision, providing more reliable and reproducible results.[2] | The identical behavior of the C13-labeled standard to the analyte minimizes analytical variability. |
Experimental Protocols: Derivatization for Enhanced Analysis
Hexyl chlorocarbonate is a derivatizing agent used to improve the chromatographic properties of polar analytes, such as amino acids, by increasing their hydrophobicity and volatility, making them more amenable to GC-MS or LC-MS analysis. The following is a generalized protocol for the derivatization of amino acids in a biological sample using hexyl chlorocarbonate.
Protocol: Amino Acid Derivatization using Hexyl Chlorocarbonate for LC-MS/MS Analysis
1. Sample Preparation:
- To 100 µL of plasma or urine sample, add a known amount of the appropriate stable isotope-labeled internal standard (e.g., a C13-labeled amino acid mixture).
- Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of pyridine (B92270) and water.
- Add 10 µL of hexyl chlorocarbonate.
- Vortex immediately for 30 seconds to ensure thorough mixing.
- Allow the reaction to proceed at room temperature for 5 minutes.
3. Extraction:
- Add 200 µL of chloroform (B151607) to the reaction mixture to extract the derivatized amino acids.
- Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the layers.
- Carefully transfer the lower organic layer (chloroform) to a clean tube.
- Evaporate the chloroform to dryness under a stream of nitrogen.
4. Analysis:
- Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).
- Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 10% to 90% B over 15 minutes).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for each derivatized amino acid and its corresponding C13-labeled internal standard.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide, providing a visual representation of the experimental workflow and the critical differences in the performance of deuterated and C13-labeled internal standards.
Caption: Experimental workflow for the quantitative analysis of analytes using derivatization.
Caption: Chromatographic co-elution of C13-IS vs. shift of d13-IS.
Conclusion: The Clear Choice for Uncompromised Data Quality
For analytical scientists and researchers in drug development, where data integrity is paramount, C13-labeled internal standards represent the gold standard for quantitative mass spectrometry. Their ability to perfectly co-elute with the target analyte provides the most robust and reliable correction for analytical variability, including matrix effects.
While this compound and other deuterated standards can be a viable and more economical option for some applications, their use necessitates careful method development and validation to mitigate the potential for chromatographic isotope effects and label instability. When the highest level of accuracy and precision is required, the investment in C13-labeled internal standards is a scientifically sound decision that yields more defensible and reproducible data.
References
A Comparative Guide to Analytical Method Validation: Leveraging Hexyl Chlorocarbonate-d13 for Enhanced Accuracy
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data quality, reliability, and regulatory compliance. The choice of derivatizing agent can significantly impact method performance, particularly in sensitive quantification assays using liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of analytical methods validated using a stable isotope-labeled derivatizing agent, Hexyl chlorocarbonate-d13, against its non-labeled counterpart, Hexyl chlorocarbonate, and another common derivatizing agent, Dansyl chloride.
The use of stable isotope-labeled derivatizing agents like this compound offers a distinct advantage in quantitative analysis. By introducing a known mass shift, the derivatized analyte can be distinguished from its naturally occurring counterpart, enabling the use of the labeled derivative as an ideal internal standard. This approach, known as isotope dilution mass spectrometry, effectively corrects for matrix effects and variations in sample preparation and instrument response, leading to superior accuracy and precision.[1][2]
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for an LC-MS/MS method for the quantification of a model amine-containing analyte derivatized with this compound, Hexyl chlorocarbonate, and Dansyl chloride. The data presented is a representative compilation based on established performance characteristics of these reagent types.
| Validation Parameter | This compound (Isotope Dilution MS) | Hexyl Chlorocarbonate | Dansyl Chloride | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | High (Mass-based discrimination) | Moderate (Chromatographic separation) | Moderate (Chromatographic separation) | No significant interference at the retention time of the analyte.[3][4][5] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 | r² ≥ 0.99[3][6] |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 100 | 1 - 200 | The interval demonstrating acceptable precision, accuracy, and linearity.[3][6] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.1 - 104.5% | 93.2 - 106.8% | Typically 80-120% for low concentrations and 98-102% for assays.[6] |
| Precision (%RSD) | ||||
| - Repeatability | < 2% | < 5% | < 6% | Typically ≤ 2% for assays.[7] |
| - Intermediate Precision | < 3% | < 7% | < 8% | Typically ≤ 3-5% across different days/analysts/equipment.[6] |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | 0.3 | Signal-to-noise ratio ≥ 3.[6] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.5 | 1 | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.[6] |
| Robustness | High | Moderate | Moderate | Method remains unaffected by small, deliberate variations in parameters.[3][5] |
Experimental Protocols
Derivatization Protocol using this compound
This protocol describes the derivatization of a primary amine-containing analyte in a biological matrix (e.g., plasma) for LC-MS/MS analysis.
Materials:
-
This compound solution (1 mg/mL in acetonitrile)
-
Analyte stock solution and quality control (QC) samples
-
Internal Standard (IS) working solution (a structurally similar analyte derivatized with non-labeled Hexyl chlorocarbonate)
-
0.1 M Sodium borate (B1201080) buffer (pH 9.0)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
Procedure:
-
Sample Preparation: To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization Reaction:
-
Add 100 µL of 0.1 M sodium borate buffer (pH 9.0).
-
Add 50 µL of this compound solution.
-
Vortex for 2 minutes and incubate at 50°C for 15 minutes.
-
-
Reaction Quenching: Add 10 µL of formic acid to stop the reaction.
-
Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS injection.
LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the derivatized analyte and internal standard.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for sample derivatization and the logical relationship between key analytical method validation parameters.
References
- 1. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjarr.com [wjarr.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of LC-MS and GC-MS Methods for Derivatized Analytes
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes is a cornerstone of scientific research and drug development. When dealing with compounds that are not readily analyzable in their native state, derivatization is a crucial step to enhance their detectability and chromatographic performance. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that often employ derivatization. Cross-validation of these two methods is essential to ensure the reliability, reproducibility, and transferability of analytical data, particularly in regulated environments. This guide provides an objective comparison of LC-MS and GC-MS methods for derivatized analytes, supported by experimental data and detailed protocols.
Principles of Cross-Validation
Cross-validation is the process of formally comparing two distinct analytical methods to demonstrate that they produce equivalent and reliable results for a specific analyte.[1] This is critical when:
-
Transferring a method from a development to a quality control laboratory.
-
Utilizing different analytical methods within the same clinical or non-clinical study.
-
Comparing data generated across different studies that used different analytical techniques.
The primary goal is to ensure that any observed differences in results between the two methods are within predefined, acceptable limits.[2]
Technology Overview: LC-MS vs. GC-MS for Derivatized Analytes
The fundamental difference between LC-MS and GC-MS lies in the mobile phase used for separation. LC-MS is suitable for a wide range of compounds, including polar and thermally labile molecules, while GC-MS is ideal for volatile and thermally stable compounds.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): For non-volatile or polar analytes, derivatization is a mandatory step in GC-MS to increase their volatility and thermal stability.[4] Common derivatization techniques include silylation, alkylation, and acylation, which convert polar functional groups (e.g., -OH, -NH2, -COOH) into less polar and more volatile derivatives.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS): While often used for analyzing compounds in their native form, derivatization in LC-MS can significantly enhance the ionization efficiency, improve chromatographic retention and separation, and increase the overall sensitivity of the method.[5] This is particularly useful for small molecules that are difficult to ionize or are poorly retained on conventional reversed-phase columns.
Quantitative Data Comparison
The choice between LC-MS and GC-MS for a derivatized analyte often depends on the specific analytical performance requirements. The following tables summarize a comparison of typical quantitative performance characteristics for the analysis of a hypothetical derivatized analyte.
Table 1: Performance Characteristics of LC-MS and GC-MS for a Derivatized Analyte
| Parameter | LC-MS/MS | GC-MS | Considerations |
| Sensitivity (LOD/LOQ) | Typically lower (pg/mL to fg/mL) | Good (ng/mL to pg/mL) | LC-MS/MS often provides superior sensitivity due to enhanced ionization of the derivative.[6] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both techniques can achieve excellent linearity over a wide dynamic range. |
| Precision (%RSD) | < 15% | < 15% | Precision is highly dependent on the reproducibility of the derivatization reaction and the stability of the derivatives. |
| Accuracy (%Recovery) | 85-115% | 85-115% | Accuracy is influenced by the efficiency of the derivatization reaction and potential matrix effects. |
| Throughput | Higher | Lower | LC-MS methods can often have shorter run times and are more amenable to high-throughput automation.[7] |
| Matrix Effects | Can be significant | Generally less pronounced | Matrix effects in LC-MS can be mitigated through the use of stable isotope-labeled internal standards and optimized sample preparation. |
Table 2: Comparison of Derivatization Procedures
| Feature | LC-MS Derivatization | GC-MS Derivatization |
| Primary Goal | Enhance ionization efficiency, improve chromatography | Increase volatility and thermal stability |
| Common Reagents | Dansyl chloride, FMOC-Cl, reagents introducing a permanent charge | Silylating agents (e.g., BSTFA, MSTFA), alkylating agents (e.g., methyl iodide), acylating agents (e.g., trifluoroacetic anhydride) |
| Reaction Conditions | Often milder, can be performed at room temperature | May require elevated temperatures and anhydrous conditions |
| Byproducts | Need to be chromatographically resolved from the analyte | Can interfere with the analysis if not removed |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a successful cross-validation study. Below are representative methodologies for the analysis of a derivatized analyte by both LC-MS and GC-MS.
Sample Preparation and Derivatization (Common for both methods)
-
Sample Extraction: Extract the analyte from the biological matrix (e.g., plasma, urine) using an appropriate technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Solvent Evaporation: Evaporate the organic solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent derivatization step.
GC-MS Protocol
-
Derivatization (Silylation Example):
-
To the reconstituted extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
LC-MS Protocol
-
Derivatization (Dansylation Example):
-
To the reconstituted extract, add 50 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Add 50 µL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Add a quenching reagent (e.g., 10 µL of a primary amine solution like methylamine) to react with excess dansyl chloride.
-
Acidify the sample with a small volume of formic acid to a pH of ~3.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualization of Workflows
To provide a clear understanding of the experimental and logical processes, the following diagrams have been generated using the DOT language.
References
- 1. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Precision: Evaluating Hexyl chlorocarbonate-d13 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comparative overview of the expected performance of Hexyl chlorocarbonate-d13 as an internal standard, placed in the context of commonly used alternatives. Due to a lack of publicly available, specific experimental data on the accuracy and precision of this compound, this guide leverages established principles of using stable isotope-labeled internal standards and presents data from analogous compounds to offer a comprehensive performance expectation.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based quantitative analysis, including GC-MS and LC-MS. The fundamental advantage of a deuterated standard is its near-identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
Performance Comparison of Internal Standards
To illustrate the expected performance of a deuterated internal standard like this compound, this section presents a comparative summary of accuracy and precision data for different types of internal standards used in the quantitative analysis of small molecules. The data is compiled from various studies and represents typical performance characteristics.
| Internal Standard Type | Analyte Class Example | Accuracy (% Recovery) | Precision (% RSD) | Notes |
| Deuterated Analog (e.g., this compound) | Alcohols, Amines, Phenols (requiring derivatization) | 95-105% | < 5% | Co-elutes with the analyte, providing the best correction for matrix effects and variability. |
| Stable Isotope-Labeled (¹³C, ¹⁵N) | Various small molecules | 97-103% | < 3% | Considered the most accurate due to minimal isotopic effects on retention time. |
| Structural Analog (Non-isotopically labeled) | Various small molecules | 85-115% | < 15% | May have different extraction recovery and ionization efficiency compared to the analyte. |
| Homologous Series | Fatty acids, Alkanes | 90-110% | < 10% | Assumes similar behavior to the analyte, which may not always be the case. |
Experimental Protocol: A Generalized Workflow for Internal Standard Use
The following protocol outlines a typical workflow for the use of an internal standard in a quantitative analytical method, such as GC-MS or LC-MS, for the analysis of target analytes in a biological matrix.
1. Preparation of Stock Solutions:
- Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
- Prepare a stock solution of the internal standard (e.g., this compound) at a known concentration (e.g., 1 mg/mL) in the same solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
- Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte.
- To each calibration standard and quality control (QC) sample, add a fixed amount of the internal standard solution.
3. Sample Preparation (e.g., Liquid-Liquid Extraction):
- To the unknown samples, add the same fixed amount of the internal standard solution as was added to the calibration standards.
- Perform the extraction procedure (e.g., add an extraction solvent, vortex, centrifuge, and evaporate the organic layer).
4. Derivatization (if necessary):
- If the analyte requires derivatization for improved chromatographic or detection characteristics, the derivatizing agent is added to the extracted and dried residues of the samples, calibrators, and QCs. For analytes with active hydrogens like alcohols or amines, a reagent like Hexyl chlorocarbonate would be used at this stage.
5. Instrumental Analysis:
- Reconstitute the dried extracts in a suitable solvent.
- Inject an aliquot of the reconstituted sample into the GC-MS or LC-MS system.
6. Data Analysis:
- Measure the peak area of the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To further clarify the logical flow of a quantitative analysis using an internal standard, the following diagram illustrates the key steps.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Signaling Pathway of Internal Standard Function
The core principle behind the effectiveness of a stable isotope-labeled internal standard is its ability to mirror the analytical journey of the target analyte, thereby correcting for variations at multiple stages. This relationship can be visualized as a parallel signaling pathway.
Caption: How a stable isotope-labeled internal standard corrects for analytical variability.
Alkyl Chloroformates in Focus: A Comparative Guide to Derivatization Efficiency
For researchers, scientists, and drug development professionals seeking to optimize analytical methodologies, the choice of derivatizing agent is paramount. Alkyl chloroformates are widely employed to enhance the volatility and chromatographic performance of polar analytes for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of the derivatization efficiency of common alkyl chloroformates—namely methyl, ethyl, and isobutyl chloroformate—supported by experimental data and detailed protocols to aid in reagent selection and methods development.
Quantitative Comparison of Derivatization Efficiency
The selection of an appropriate alkyl chloroformate significantly influences reaction yields, reproducibility, and analytical sensitivity. The following table summarizes quantitative data on the performance of methyl, ethyl, and isobutyl chloroformate in the derivatization of various analytes.
| Derivatizing Reagent | Analyte(s) | Analytical Method | Derivatization Efficiency/Yield | Key Findings |
| Methyl Chloroformate (MCF) | Seleno Amino Acids | GC-MS | 40 - 100% | Generally performed best in terms of derivatization yield and reproducibility compared to ethyl and menthyl chloroformates.[1] |
| Amino and Carboxylic Acids | GC-MS/MS | - | Enables quantitative analysis of over 60 metabolites with quantitation limits in the low picomole range.[2] | |
| Ethyl Chloroformate (ECF) | Amino Acids | nano-ESI UHR-FTMS | 82 - 99.9% | Reaction efficiency was high for amino acid standards.[3] |
| Resveratrol (B1683913) Isomers | GC-MS | - | Provides low limits of quantification (25 ng/mL for cis- and 50 ng/mL for trans-resveratrol) with excellent accuracy and precision.[4] | |
| Seleno Amino Acids | GC-MS | 30 - 75% | Lower overall efficiency compared to methyl chloroformate.[1] | |
| Bisphenol-A (BPA) | SPME-GC-MS | - | Found to be the optimal choice for derivatization of BPA compared to methyl and isobutyl chloroformate.[5] | |
| Isobutyl Chloroformate (IBCF) | Amino Acids | GC-FID, GC-MS | - | Derivatives provided more sensitivity for analyses by GC-flame ionization detection and GC-MS relative to other alkyl chloroformates.[6] |
| Perfluorinated Organic Acids | GC-ECD, GC-EI-MS | - | A rapid and simple derivatization procedure was developed using IBCF.[7] | |
| Biogenic Amines | GC-MS | - | A two-phase derivatization procedure with isobutyl chloroformate in a toluene (B28343) medium provides a quantitative reaction in 10 minutes.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these derivatization techniques. Below are representative protocols for methyl, ethyl, and isobutyl chloroformate derivatization.
Protocol 1: Methyl Chloroformate (MCF) Derivatization of Seleno Amino Acids
This protocol is adapted from the comparative study on seleno amino acid derivatization.
Materials:
-
Methyl Chloroformate (MCF)
-
Sodium Bicarbonate solution (1 M)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample containing seleno amino acids
Procedure:
-
To 100 µL of the aqueous sample, add 50 µL of 1 M sodium bicarbonate solution.
-
Add 20 µL of pyridine as a catalyst.
-
Add 20 µL of MCF.
-
Vortex the mixture for 30 seconds to facilitate the derivatization reaction.
-
Extract the derivatives by adding 200 µL of chloroform and vortexing for another 30 seconds.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
The dried chloroform extract is then ready for GC-MS analysis.
Protocol 2: Ethyl Chloroformate (ECF) Derivatization of Resveratrol in Red Wine
This protocol is based on the GC-MS analysis of resveratrol isomers.[4]
Materials:
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Chloroform
-
Sodium Hydroxide (B78521) solution
-
Red wine sample
Procedure:
-
To 0.5 mL of the red wine sample, add sodium hydroxide solution to create an alkaline environment.
-
Add 10 µL of pyridine as a catalyst.
-
Add 2 mL of hexane containing 20 µL of ECF.
-
Shake the tube vigorously for 2 minutes. Briefly uncap to release CO2 produced during the reaction.
-
Separate the organic (upper) layer.
-
Perform a second extraction on the aqueous layer with 2 mL of chloroform containing an additional 20 µL of ECF.
-
Combine the organic extracts (hexane and chloroform).
-
Dry the combined organic extract under a stream of nitrogen.
-
Reconstitute the dried residue in 75 µL of chloroform for GC-MS analysis.[4]
Protocol 3: Isobutyl Chloroformate (IBCF) Derivatization of Biogenic Amines
This protocol describes a rapid, two-phase derivatization for the analysis of biogenic amines in wine and grape juice.[8]
Materials:
-
Isobutyl Chloroformate (IBCF)
-
Toluene
-
Pyridine
-
Sodium Hydroxide solution
-
Sample containing biogenic amines
Procedure:
-
To 1 mL of the sample, add sodium hydroxide solution to adjust the pH.
-
Add 100 µL of pyridine.
-
Add 500 µL of toluene containing 50 µL of IBCF.
-
Vortex the mixture for 10 minutes to complete the derivatization.
-
To eliminate excess IBCF, add 200 µL of a solution of 10% ammonia (B1221849) in methanol and vortex for 5 minutes.
-
Centrifuge to separate the phases.
-
The upper toluene layer containing the derivatized amines is collected for GC-MS analysis.
Visualizing the Derivatization Workflow
To better illustrate the general process of alkyl chloroformate derivatization for analysis, the following workflow diagram is provided.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization using Hexyl Chlorocarbonate-d13 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexyl Chlorocarbonate and its deuterated analog, Hexyl Chlorocarbonate-d13, with other common derivatization agents for the analysis of polar analytes by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, such as this compound, is a critical component of robust quantitative analytical methods, offering superior accuracy and precision by compensating for matrix effects and variability in sample preparation and injection. This guide presents supporting experimental data from various studies, details experimental protocols, and visualizes key workflows to aid in method selection and development.
The Role of Derivatization and Isotope-Labeled Internal Standards
Many compounds of interest in pharmaceutical and biomedical research, such as amino acids, biogenic amines, and various drug metabolites, are non-volatile and cannot be directly analyzed by GC-MS. Chemical derivatization is employed to convert these polar analytes into more volatile and thermally stable derivatives. Alkyl chloroformates, including Hexyl Chlorocarbonate, are effective derivatizing agents that react with functional groups containing active hydrogens, such as amines, phenols, and carboxylic acids. The reaction is typically rapid and can often be performed in an aqueous matrix, simplifying sample preparation.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, but with a different mass, is the gold standard in quantitative mass spectrometry. This compound serves as a derivatizing agent for an internal standard that perfectly mimics the derivatization and chromatographic behavior of the target analyte derivatized with non-labeled Hexyl Chlorocarbonate, ensuring the most accurate quantification.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the performance of an analytical method. The following tables summarize the performance characteristics of Hexyl Chlorocarbonate and other commonly used derivatizing agents for various classes of analytes.
Table 1: Analysis of Drugs and Metabolites
| Analyte | Derivatization Agent | Linearity Range | LOD/LOQ | Precision (RSD%) | Recovery (%) | Reference |
| Benzoylecgonine (B1201016) | Hexyl Chlorocarbonate | 0.10 - 20.0 µg/mL | LOD: 0.03 µg/mL | Intra-day: 6.8 - 8.8%; Inter-day: ≤ 3.3% | Not Reported | [1] |
| Methamphetamine | Ethyl Chloroformate | Not Reported | LOD: 3 ng/mL | < 5.2% | Accuracy (bias): -9.6 to 14.0% | [2] |
| Amphetamine | Ethyl Chloroformate | Not Reported | LOD: 1.5 ng/mL | < 5.2% | Accuracy (bias): -9.6 to 14.0% | [2] |
| THC Metabolites | MSTFA | Not Reported | LOD: 0.01 ng/mg; LOQ: 0.02 ng/mg | Intra-day: 2.9 - 7.8%; Inter-day: 5.7 - 9.3% | 99.8% | [3] |
Table 2: Analysis of Amino Acids
| Analyte Class | Derivatization Agent | Linearity (R²) | MDL/MQL (ng/m³) | Recovery (%) | Reference |
| 13 Amino Acids | Ethyl Chloroformate | > 0.99 | MDL: 0.016 - 0.411; MQL: 0.048 - 1.234 | 70.3 - 118.8% | [4] |
| 13 Amino Acids | MTBSTFA (Silylating agent) | > 0.99 | MDL: 0.094 - 2.336; MQL: 0.281 - 7.009 | 75.2 - 114.7% | [4] |
| 18 Metabolites | Ethyl Chloroformate | > 0.99 | LOD: 125 - 300 pg (on-column) | 70 - 120% | [5][6] |
Table 3: Analysis of Biogenic Amines and Phenols
| Analyte Class | Derivatization Agent | Performance Highlights | Reference |
| 22 Biogenic Amines | Isobutyl Chloroformate | Excellent linearity, recovery, repeatability, and low detection limits. | [7] |
| Phenolic Acids | Chloroformates | LODs lower than other reported methods. | [8] |
| Alkylphenols, etc. | BSTFA (Silylating agent) | Fast reaction (15s in acetone), enables high sensitivity and reproducibility. | [9] |
Experimental Protocols
Detailed Methodology: Quantification of Biogenic Amines in Plasma using Hexyl Chlorocarbonate Derivatization and GC-MS with this compound as Internal Standard
This hypothetical protocol is based on established methods for derivatization with alkyl chloroformates.
1. Materials and Reagents:
-
Hexyl Chlorocarbonate
-
This compound (as internal standard derivatizing agent)
-
Sodium Bicarbonate buffer (1 M, pH 9)
-
Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Stock solutions of biogenic amine standards and internal standards (deuterated analogs of analytes)
2. Sample Preparation:
-
To 100 µL of plasma sample in a glass vial, add 10 µL of the internal standard solution (containing deuterated biogenic amines).
-
Vortex briefly to mix.
-
Add 200 µL of 1 M Sodium Bicarbonate buffer to adjust the pH.
-
Add 500 µL of Hexane to the vial.
3. Derivatization:
-
Add 20 µL of a 1:1 mixture of Hexyl Chlorocarbonate and this compound in Hexane. (Note: In a real application, the deuterated internal standard of the analyte would be added first, followed by derivatization with non-deuterated Hexyl Chlorocarbonate. For the purpose of this guide, we are illustrating the use of the deuterated reagent itself as a tool for creating the internal standard in-situ, which is a less common but feasible approach if deuterated analytes are unavailable).
-
Immediately add 20 µL of pyridine (catalyst).
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
4. Extraction and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial with a micro-insert.
-
Inject 1 µL of the extract into the GC-MS system.
5. GC-MS Conditions (Typical):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 260°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM)
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the analysis of biogenic amines.
Caption: Principle of stable isotope dilution analysis.
References
- 1. Aqueous phase hexylchloroformate derivatization and solid phase microextraction: determination of benzoylecgonine in urine by gas chromatography-quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Accurate Quantification: A Guide to Deuterium-Labeled Internal Standards
In the landscape of modern drug discovery, development, and clinical research, the precise and reliable quantification of analytes in complex biological matrices is not just a goal, but a necessity. Liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for bioanalytical techniques, and its accuracy is fundamentally reliant on the use of appropriate internal standards. Among the options available, stable isotope-labeled internal standards (SIL-IS), particularly those labeled with deuterium (B1214612) (²H or D), are widely regarded as the gold standard.[1]
This guide provides an objective comparison of deuterium-labeled internal standards with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Core Principle: Mitigating Analytical Variability
An internal standard (IS) is a compound added in a known amount to every sample, calibrator, and quality control sample at the beginning of the analytical process.[2] Its purpose is to correct for variability that can occur during sample preparation, injection, and instrument response.[3] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is equally affected by these variations.[3]
Deuterium-labeled internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier, non-radioactive isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical chemical properties ensure they behave similarly throughout the analytical workflow.[4]
Performance Comparison: Deuterated vs. Non-Deuterated and ¹³C-Labeled Standards
The choice of internal standard significantly impacts data quality. The primary alternatives to deuterium-labeled standards are non-deuterated (structural analogue) internal standards and those labeled with other stable isotopes, such as Carbon-13 (¹³C).
Deuterated vs. Non-Deuterated (Structural Analogue) Internal Standards
A structural analogue IS is a molecule with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, they are generally considered less effective than SIL-IS.[5] The key performance differentiator is the ability to compensate for matrix effects.
Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[4][6] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix-induced ionization changes.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, this variability is effectively canceled out.[4] Structural analogues, having different physicochemical properties, may not co-elute and will be affected differently by the matrix, leading to poor correction and potentially unreliable data.[7]
Table 1: Quantitative Comparison of Internal Standard Performance
| Parameter | Deuterated IS | Non-Deuterated IS | Justification |
| Inter-patient Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% | The lower coefficient of variation (CV) for the deuterated IS demonstrates its superior ability to correct for matrix differences between individual patient samples, leading to more robust and reproducible results.[8][9] |
| Accuracy (Mean Bias) | Closer to 100% (e.g., 100.3%) | Higher deviation from 100% (e.g., 96.8%) | The use of a deuterated standard results in a statistically significant improvement in accuracy, ensuring that the measured concentrations are closer to the true values.[10] |
| Matrix Effect Compensation (IS-Normalized MF CV%) | Significantly Lower | Higher | A lower CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect across different biological samples.[1] |
Deuterated vs. ¹³C-Labeled Internal Standards
While deuterium labeling is the most common and cost-effective method for creating SIL-IS, ¹³C-labeled standards are considered by many to be a superior choice, particularly for high-stakes assays.[2][11][12]
The primary drawback of deuterium labeling is the "isotope effect." The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[11] If this separation occurs in a region of fluctuating matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[13][14] This phenomenon is known as "differential matrix effects."[3]
¹³C-labeling results in a negligible change to the physicochemical properties of the molecule, leading to near-perfect co-elution with the unlabeled analyte.[11] This makes ¹³C-labeled standards more effective at correcting for matrix effects.[11]
Another consideration is the stability of the isotopic label. Deuterium atoms, especially those on heteroatoms or adjacent to carbonyl groups, can sometimes be prone to back-exchange with hydrogen atoms from the solvent or matrix.[15] ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.
Table 2: Head-to-Head Comparison of Deuterated and ¹³C-Labeled Internal Standards
| Feature | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Advantage of ¹³C-Labeling |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect).[11] | Near-perfect co-elution with the analyte.[11] | Minimizes the risk of differential matrix effects, leading to more accurate quantification.[11] |
| Isotopic Stability | Can be susceptible to H/D exchange in certain molecular positions.[15] | Highly stable, with no risk of isotopic exchange. | Ensures the integrity of the internal standard throughout the analytical process. |
| Fragmentation in MS/MS | The stronger C-D bond can sometimes alter fragmentation patterns.[12] | Identical fragmentation pattern to the native analyte.[12] | Simplifies method development and ensures a consistent response between the analyte and IS. |
| Cost & Availability | Generally more cost-effective and widely available.[2] | Typically more expensive and less commonly available.[16] | Deuterated standards offer a practical advantage in terms of cost and accessibility. |
Experimental Protocols
To objectively compare the performance of different internal standards, a thorough validation experiment should be conducted. The following is a detailed methodology for the evaluation of matrix effects.
Objective:
To assess and compare the ability of a deuterium-labeled and a non-deuterated (or ¹³C-labeled) internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Analyte of interest.
-
Deuterium-labeled internal standard.
-
Alternative internal standard (non-deuterated or ¹³C-labeled).
-
Appropriate solvents for reconstitution.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standards prepared in a clean solvent at a known concentration (e.g., mid-range of the calibration curve).[3]
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (Internal Standards in Neat Solution): Prepare the internal standards in a clean solvent at the concentration that will be used in the final assay.[3]
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the internal standards at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.[3]
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[1]
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
-
Calculation of IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.[1]
-
IS-Normalized MF = MF(analyte) / MF(IS)
-
-
Evaluation of Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both internal standards.[1] A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1]
Visualizing the Workflow and Justification
Caption: General experimental workflow for sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. waters.com [waters.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. myadlm.org [myadlm.org]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. caymanchem.com [caymanchem.com]
Performance Showdown: Hexyl Chlorocarbonate-d13 Versus Key Alternatives in Complex Matrices
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of derivatization reagent is paramount. This guide provides a comprehensive performance evaluation of Hexyl chlorocarbonate-d13 in complex matrices, juxtaposed with common alternatives. The following data, protocols, and workflows are designed to facilitate an informed selection process for enhancing analytical sensitivity and specificity in challenging bioanalytical applications.
This compound, a deuterium-labeled derivatizing agent, is primarily utilized as an internal standard in quantitative analyses via nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its non-labeled counterpart, Hexyl chlorocarbonate, is employed as a derivatization reagent to improve the analytical properties of target molecules, particularly for GC-MS analysis of compounds in urine and other biological samples.[2] This guide will compare the performance of alkyl chlorocarbonates with other widely used derivatization reagents for the analysis of small molecules in complex biological matrices.
Comparative Performance of Derivatization Reagents
The selection of a derivatization reagent significantly impacts the sensitivity, selectivity, and chromatographic performance of an analytical method. While direct head-to-head LC-MS/MS data for this compound is limited in publicly available literature, this comparison draws from studies on Hexyl chlorocarbonate and other alkyl chlorocarbonates, alongside popular amine-derivatizing reagents.
| Reagent Class | Reagent | Target Analytes | Matrix | Platform | Recovery | Matrix Effect | LLOQ | Key Advantages | Key Disadvantages |
| Alkyl Chlorocarbonates | Hexyl Chlorocarbonate | Benzoylecgonine (B1201016) | Urine | GC-MS | Data not specified | Not explicitly detailed, but method showed good reproducibility | 0.03 µg/mL | Simple, rapid derivatization in aqueous phase. | Primarily reported for GC-MS; LC-MS performance not well-documented. |
| Methyl Chlorocarbonate | Seleno amino acids | Aqueous extracts | GC-MS | 40-100% | Conditioning effects noted | Data not specified | Good derivatization yield and reproducibility.[1] | Performance can be influenced by instrumental configuration.[1] | |
| Ethyl Chlorocarbonate | Amino acids, organic acids | Rat Urine | GC-MS | 70-120% | Minimized by the method | 150-300 pg on column | Suitable for aqueous phase derivatization; broad applicability.[3] | Less significant conditioning effects than methyl chlorocarbonate.[1] | |
| Sulfonyl Chlorides | Dansyl Chloride | Amines | Herbal Medicine Extract | LC-MS/MS | Data not specified | Data not specified | Data not specified | Versatile, fluorescent, high ionization efficiency.[4] | May require specific pH conditions for optimal reaction. |
| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amines, Glyphosate (B1671968) | Herbal Medicine Extract, Human Urine | LC-MS/MS | Data not specified | Addressed by optimized sample prep | Data not specified | Useful under highly acidic chromatographic conditions.[4][5] | Can be less versatile than Dansyl-Cl under certain conditions. |
| Isothiocyanates | Phenyl isothiocyanate (PITC) | Amino acids | General | LC-MS | Data not specified | Data not specified | Data not specified | Well-established reagent for amino acid analysis. | May require anhydrous conditions for optimal reaction. |
| Acyl Chlorides | Benzoyl Chloride | Amines, Alcohols | Saline Samples | UHPLC-MS/MS | Data not specified | Data not specified | Average 38 nM | Can derivatize both amines and alcohols; improves chromatographic performance.[6] | Reagent can react with water.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summarized protocols for key derivatization experiments cited in this guide.
Protocol 1: Derivatization of Benzoylecgonine in Urine using Hexyl Chlorocarbonate for GC-MS Analysis
This protocol is adapted from a validated method for the determination of benzoylecgonine in urine.[7]
-
Sample Preparation: To 1 mL of urine, add 1.5 µg/mL of the internal standard (benzoylecgonine-d3).
-
Derivatization: Add 12 µL of hexyl chlorocarbonate and 70 µL of a mixture containing acetonitrile:water:hexanol:2-dimethylaminopyridine (5:2:2:1 v/v).
-
Reaction: Sonicate the mixture for 3 minutes.
-
Extraction: Transfer a 250 µL aliquot for solid-phase microextraction (SPME) using a 100 µm polydimethylsiloxane (B3030410) fiber.
-
Analysis: Transfer the SPME fiber to the GC-MS for thermal desorption and analysis.
Protocol 2: Derivatization of Amino Acids using Methyl Chlorocarbonate for GC-MS Analysis
This protocol is based on a comparative study of different chloroformates for seleno amino acid analysis.[1]
-
Sample Preparation: An aqueous extract containing the amino acids is prepared.
-
Derivatization: The sample is treated with methyl chloroformate.
-
Extraction: The derivatives are extracted from the aqueous phase.
-
Analysis: The extracted derivatives are analyzed by GC-MS.
Protocol 3: General Derivatization of Amines with Dansyl Chloride for LC-MS/MS Analysis
This is a general protocol based on a comparative study of amine-derivatization methods.[4]
-
Reaction Buffer: Prepare a suitable reaction buffer, typically at a basic pH (e.g., sodium bicarbonate buffer, pH 9).
-
Derivatization: To the sample dissolved in the reaction buffer, add a solution of Dansyl Chloride in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Quench the reaction by adding a small amount of an amine-containing reagent (e.g., glycine (B1666218) or methylamine (B109427) solution) or by acidification.
-
Analysis: Inject an aliquot of the final solution into the LC-MS/MS system.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for derivatization-based analysis and the logical relationship in selecting a derivatization reagent.
Caption: General experimental workflow for derivatization-based LC-MS/MS analysis.
Caption: Logical considerations for selecting a suitable derivatization reagent.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the determination of glyphosate in human urine after pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aqueous phase hexylchloroformate derivatization and solid phase microextraction: determination of benzoylecgonine in urine by gas chromatography-quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Calibration: A Comparative Guide to ¹³C-Labeled and Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of an internal standard for calibration is a critical decision. This guide provides an objective comparison of ¹³C-labeled (d13) internal standards against the commonly used deuterated (²H) alternatives, supported by experimental data, to inform the establishment of robust and accurate calibration curves.
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable for correcting variations in sample preparation, chromatography, and ionization.[1][2][3] Among SILs, carbon-13 (¹³C) labeled and deuterium (B1214612) (²H) labeled compounds are the most prevalent. While both serve to mimic the analyte of interest, their fundamental physicochemical properties can lead to significant differences in analytical performance, particularly in the critical aspects of calibration curve linearity and the accurate determination of the analytical range.[1][2]
Performance Showdown: ¹³C-Labeled vs. Deuterated Standards
The primary advantage of ¹³C-labeled internal standards lies in their near-identical chemical and physical properties to the unlabeled analyte.[1][4] This results in a crucial characteristic for accurate quantification: co-elution during chromatographic separation.[1][5] Deuterated standards, on the other hand, can exhibit a phenomenon known as the "isotope effect," where the stronger carbon-deuterium bond can lead to a slight shift in retention time, causing them to elute slightly earlier than the analyte.[6][7] This chromatographic separation can compromise the internal standard's ability to compensate for matrix effects that may vary across the elution peak, potentially impacting the linearity and accuracy of the calibration curve.[2][8]
Furthermore, ¹³C labels are integrated into the carbon skeleton of the molecule, rendering them highly stable and not susceptible to the back-exchange with protons that can sometimes occur with deuterated standards, especially those with labels in exchangeable positions.[4][6]
Quantitative Comparison
The following table summarizes the key performance parameters of calibration curves established using ¹³C-labeled and deuterated internal standards for the analysis of 2-Chloroacetamide. The data highlights the superior performance of the ¹³C-labeled standard in achieving a more ideal linear response.
| Performance Parameter | ¹³C-Labeled Internal Standard | Deuterated (d4) Internal Standard | Key Findings |
| Linearity (r²) | > 0.9995 | 0.9985 | The improved co-elution of the ¹³C-labeled standard provides a more consistent and linear response across the concentration range.[9] |
| Accuracy (% Bias) | -3.2% to +4.5% | -8.5% to +12.3% | The chromatographic shift of the d4-standard can lead to differential matrix effects, resulting in reduced accuracy.[9] |
| Precision (%RSD) | < 5% | < 10% | The ¹³C-labeled standard offers better precision due to more effective correction for analytical variability.[9] |
Experimental Protocols
Establishing Linearity and Range with a ¹³C-Labeled Internal Standard
This protocol outlines the key steps for determining the linearity and analytical range of a method using a ¹³C-labeled internal standard with LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of the analyte and dissolve it in a suitable solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.
-
¹³C-Labeled Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the ¹³C-labeled IS in a similar manner to the analyte stock solution.
-
Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the analyte stock solution to prepare a series of at least 5-7 working solutions that will constitute the calibration standards. The concentration range should bracket the expected concentrations of the analyte in the samples.[10][11]
-
IS Working Solution: Dilute the IS stock solution to a constant concentration that falls within the linear range of the detector response.
2. Preparation of Calibration Standards:
-
In a set of clean vials, aliquot a fixed volume of the IS working solution.
-
To each vial, add a specific volume of one of the analyte working solutions to create a series of calibration standards with increasing analyte concentrations and a constant IS concentration.
-
Prepare a blank sample containing only the IS to check for interferences.
3. Sample Analysis:
-
Analyze the prepared calibration standards using the developed LC-MS/MS method.
-
The analysis should be performed in a randomized order to minimize systematic errors.
4. Data Analysis and Evaluation:
-
For each calibration standard, calculate the peak area ratio of the analyte to the ¹³C-labeled IS.
-
Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
Linearity Assessment: The linearity is typically considered acceptable if the coefficient of determination (r²) is greater than or equal to 0.995.[11] A visual inspection of the calibration curve and the residual plot is also crucial to identify any non-linear trends.
-
Range Determination: The analytical range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.[12][13] The lower limit of the range is the Limit of Quantification (LOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).
Visualizing the Workflow and Key Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for linearity determination.
Caption: Chromatographic behavior comparison.
Potential Challenges and Considerations
While ¹³C-labeled standards offer superior performance, it is important to consider some potential challenges:
-
Cost and Availability: ¹³C-labeled standards are generally more expensive and may be less commercially available than their deuterated counterparts.[6][14]
-
Isotopic Purity: It is crucial to use highly pure ¹³C-labeled standards, as the presence of unlabeled analyte as an impurity can affect the accuracy of the calibration.
-
Cross-Signal Contribution: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, which can lead to non-linear calibration behavior, especially at high analyte-to-internal standard concentration ratios.[15][16]
Conclusion
For applications demanding the highest level of accuracy and precision, ¹³C-labeled internal standards are the superior choice for establishing linear and reliable calibration curves. Their ability to co-elute with the analyte provides more effective compensation for matrix effects, leading to improved data quality. While deuterated standards can be a viable and more cost-effective option for some applications, careful validation is essential to ensure that the potential for chromatographic shifts and isotopic instability does not compromise the integrity of the results. The investment in ¹³C-labeled internal standards is a scientifically sound decision that enhances the robustness and defensibility of quantitative data in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 4. ukisotope.com [ukisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. caymanchem.com [caymanchem.com]
- 15. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Hexyl Chlorocarbonate-d13: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the isotopic purity of reagents is paramount for the validity and reproducibility of experimental outcomes. Hexyl chlorocarbonate-d13, a deuterated derivatizing agent, is frequently employed as a tracer or internal standard in quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide provides a comprehensive comparison of the isotopic purity of this compound with its non-deuterated counterpart and another deuterated alternative, supported by established analytical methodologies.
Comparative Analysis of Isotopic and Chemical Purity
The primary measure of a deuterated compound's quality is its isotopic purity, which quantifies the percentage of molecules containing the heavy isotope at the designated positions. This is distinct from chemical purity, which measures the proportion of the desired chemical compound, irrespective of its isotopic composition.
| Compound | Type | Purity Specification | Analytical Method |
| This compound | Deuterated Reagent | Isotopic Enrichment: ≥98 atom % D[2] | NMR Spectroscopy, Mass Spectrometry |
| Hexyl chlorocarbonate | Non-deuterated Analog | Chemical Purity: ≥97% (GC) | Gas Chromatography (GC) |
| Ethyl-d5 chlorocarbonate | Deuterated Alternative | Isotopic Purity: 99 atom % D | NMR Spectroscopy, Mass Spectrometry |
Table 1: Comparison of Purity Specifications. This table summarizes the typical isotopic and chemical purity of this compound and its alternatives.
Methodologies for Isotopic Purity Assessment
The two principal techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
High-Resolution Mass Spectrometry (HRMS)
HRMS separates ions based on their mass-to-charge ratio with high precision, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the mass peaks corresponding to the fully deuterated compound and its less-deuterated variants, the isotopic enrichment can be accurately calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly deuterium (B1214612) NMR (²H or D-NMR), provides a direct method to observe and quantify the deuterium atoms within a molecule.[4] For highly deuterated compounds where residual proton signals in ¹H NMR are minimal, ²H NMR is an effective technique for confirming the sites of deuteration and determining the isotopic enrichment.[4] Quantitative ¹H NMR can also be used to measure the small amounts of remaining protons, which can then be used to calculate the extent of deuteration.[5]
Experimental Protocols
The following are detailed protocols for the assessment of isotopic purity of this compound using HRMS and NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the isotopic distribution and calculate the isotopic enrichment of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ionization source parameters to achieve stable and efficient ionization of the analyte.
-
Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of this compound and its potential isotopologues (approximately m/z 170-190).
-
-
Data Analysis:
-
Identify the monoisotopic mass peak of the fully deuterated this compound ([M+H]⁺ or M⁺).
-
Identify and integrate the peak areas of all observed isotopologues (d0 to d13).
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d13) / Σ(Intensities of all isotopologues)] x 100
-
Quantitative NMR Spectroscopy Protocol
Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add a precise volume of a deuterated solvent containing a known internal standard with a distinct and well-resolved signal (e.g., 0.75 mL of Chloroform-d with 0.05% v/v Tetramethylsilane - TMS).
-
-
¹H NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all signals (typically 5 times the longest T1).
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals corresponding to the hexyl chain of Hexyl chlorocarbonate.
-
Integrate the area of the internal standard signal.
-
Calculate the amount of residual protons in the sample relative to the known amount of the internal standard.
-
From the amount of residual protons, calculate the isotopic purity.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes for assessing the isotopic purity of this compound.
Caption: Workflow for HRMS-based isotopic purity assessment.
Caption: Workflow for qNMR-based isotopic purity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Hexyl chlorocarbonate-d13 versus Ethyl Chloroformate for GC-MS Analysis
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the effective derivatization of analytes is paramount for achieving robust and reliable results. Alkyl chloroformates have emerged as versatile reagents for this purpose, efficiently converting polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis. This guide provides an objective comparison between a deuterated long-chain alkyl chloroformate, Hexyl chlorocarbonate-d13, and the more commonly used short-chain reagent, Ethyl Chloroformate (ECF).
At a Glance: Key Differences and Applications
Ethyl chloroformate is a widely used derivatizing agent praised for its rapid, single-step derivatization of a broad range of compounds containing active hydrogen atoms, such as amino acids, organic acids, and phenols.[1][2][3] Its application is extensive in metabolomics and general quantitative analysis where an external standard calibration is often employed.
This compound, on the other hand, serves a dual purpose. As a derivatizing agent, it functions similarly to other alkyl chloroformates. However, its key feature is the deuterium (B1214612) labeling (-d13), which makes it an ideal internal standard for stable isotope dilution (SID) GC-MS analysis. This approach offers superior accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume. While non-deuterated hexyl chloroformate can be used for general derivatization, the d13 version is specifically designed for quantitative methods requiring the highest level of accuracy.
Performance Characteristics: A Comparative Overview
The choice between these two reagents often depends on the specific analytical requirements, particularly the need for precise quantification versus high-throughput screening.
| Feature | This compound | Ethyl Chloroformate |
| Primary Application | Derivatizing agent and internal standard for Stable Isotope Dilution (SID) GC-MS | General purpose derivatizing agent for GC-MS |
| Derivatization Principle | Reacts with active hydrogens (-OH, -NH2, -SH, -COOH) to form hexyloxycarbonyl derivatives. The deuterated alkyl group provides a distinct mass shift for use as an internal standard. | Reacts with active hydrogens to form ethoxycarbonyl derivatives. |
| Reaction Conditions | Typically rapid, often at room temperature in an aqueous/organic biphasic system with a catalyst (e.g., pyridine). | Very fast, often instantaneous at room temperature in an aqueous/organic biphasic system, usually with a catalyst like pyridine (B92270).[2] |
| Analyte Coverage | Broad; suitable for amino acids, organic acids, phenols, and other polar metabolites. | Broad; widely used for amino acids, organic acids, fatty acids, and phenols.[1][3] |
| Volatility of Derivatives | Forms less volatile derivatives compared to ECF due to the longer hexyl chain. This can be advantageous for the analysis of more volatile analytes. | Forms highly volatile derivatives, suitable for a wide range of analytes. |
| Chromatographic Behavior | Derivatives have longer retention times on standard non-polar GC columns compared to ECF derivatives. | Derivatives have shorter retention times. |
| Quantification Strategy | Enables highly accurate and precise quantification through stable isotope dilution. | Typically used with external or internal standards (that are not isotopologues of the derivatizing agent). |
| Reported LOD/LOQ | Data not widely available for a range of compounds, as it is primarily an internal standard. | LODs reported in the range of 125 to 300 pg on-column for various metabolites.[1] |
| Reported Recovery | Not applicable in the traditional sense when used as an internal standard. | Generally good, with mean recoveries reported to be between 70% and 120% for many metabolites.[1] |
| Precision (RSD%) | SID methods generally provide very high precision, often with RSDs <5%. | Good repeatability reported, with RSDs typically <10%.[1] |
Experimental Protocols
Derivatization using Ethyl Chloroformate
A general and rapid derivatization protocol for biological samples using ethyl chloroformate is as follows. This procedure is often performed in an aqueous medium, which is a significant advantage.
Materials:
-
Sample (e.g., serum, urine, or a standard solution)
-
Ethyl Chloroformate (ECF)
-
Pyridine (catalyst)
-
Anhydrous ethanol (B145695)
-
Extraction solvent (e.g., chloroform (B151607) or n-hexane)
-
Sodium bicarbonate or other base to adjust pH
Procedure:
-
To an aliquot of the sample in a reaction vial, add anhydrous ethanol and pyridine.
-
Add ethyl chloroformate to the mixture. The reaction is typically vigorous and instantaneous, often accompanied by the release of CO2.
-
Vortex the mixture for 30-60 seconds.
-
Add an extraction solvent (e.g., chloroform) and vortex again to extract the derivatized analytes into the organic phase.
-
Separate the organic layer, which can then be dried (e.g., with anhydrous sodium sulfate) and injected into the GC-MS system.
Derivatization and Quantification using this compound (Stable Isotope Dilution)
The derivatization reaction with hexyl chlorocarbonate is chemically similar to that with ECF. The key difference in the workflow is the addition of the deuterated reagent as an internal standard.
Materials:
-
Sample
-
This compound (as internal standard)
-
Non-deuterated Hexyl chlorocarbonate (for derivatizing the analyte if not using the labeled reagent for both)
-
Pyridine
-
Anhydrous alcohol (e.g., hexanol)
-
Extraction solvent (e.g., chloroform)
-
Base for pH adjustment
Procedure:
-
A known amount of this compound is added to the sample at the beginning of the sample preparation process.
-
The sample is then derivatized with (non-deuterated) hexyl chloroformate in the presence of pyridine and an alcohol. Alternatively, for some methods, only the labeled reagent is used to derivatize the endogenous analyte, and quantification is based on a calibration curve of the analyte derivatized with the same labeled reagent.
-
The derivatized sample, containing both the analyte derivative and the deuterated internal standard derivative, is extracted using an organic solvent.
-
The organic extract is analyzed by GC-MS. The quantification is performed by measuring the ratio of the peak area of the analyte derivative to the peak area of the deuterated internal standard derivative.
Workflow and Reaction Diagrams
The general workflow for GC-MS analysis following derivatization with an alkyl chloroformate is depicted below.
Caption: General experimental workflow for GC-MS analysis using alkyl chloroformate derivatization.
The derivatization reaction for an amino acid using an alkyl chloroformate proceeds as follows, targeting both the amine and carboxylic acid functional groups.
Caption: Derivatization of an amino acid with an alkyl chloroformate.
Conclusion: Making the Right Choice
The selection between this compound and ethyl chloroformate for GC-MS analysis is fundamentally driven by the analytical objective.
Ethyl chloroformate is an excellent, cost-effective choice for general-purpose derivatization, enabling rapid and sensitive analysis of a wide array of polar compounds. It is particularly well-suited for high-throughput screening and metabolomic profiling where relative quantification or quantification via external standards is sufficient.
This compound , while also an effective derivatizing agent, finds its primary and most powerful application as an internal standard for stable isotope dilution GC-MS. For drug development professionals and researchers requiring the highest levels of accuracy and precision in their quantitative assays, the use of a deuterated internal standard like this compound is the gold standard. It effectively mitigates variability in sample preparation and matrix effects, leading to more reliable and defensible quantitative data. The longer alkyl chain of the hexyl group also provides derivatives with longer retention times, which can be beneficial for separating them from early-eluting matrix components.
References
Evaluating Analytical Method Robustness: A Comparative Guide to Hexyl Chlorocarbonate-d13
For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is paramount for generating reliable and reproducible data. In liquid chromatography-mass spectrometry (LC-MS) analysis of polar compounds such as amines, amino acids, and phenols, derivatization is a critical step to improve chromatographic retention and ionization efficiency. Hexyl chlorocarbonate is a commonly used derivatizing agent; however, the use of its deuterated analog, Hexyl chlorocarbonate-d13, as an internal standard, offers significant advantages in enhancing method robustness.
This guide provides an objective comparison of analytical methods utilizing this compound versus its non-deuterated counterpart. The comparison is supported by experimental data from published studies and established principles of stable isotope dilution analysis.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization. This is particularly crucial for mitigating matrix effects, which can significantly impact the accuracy and precision of LC-MS methods.
Performance Comparison: this compound vs. Non-Deuterated Hexyl Chlorocarbonate
The following tables summarize the performance of analytical methods using non-deuterated hexyl chlorocarbonate for derivatization and the expected performance when employing this compound as an internal standard. The data for the non-deuterated reagent is based on a validated method for the quantification of hexyl chlorocarbonate as a genotoxic impurity after derivatization with benzylamine (B48309).[1]
Table 1: Performance of a Validated LC-MS/MS Method Using Non-Deuterated Hexyl Chlorocarbonate Derivatization [1]
| Validation Parameter | Observed Performance | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | 2.1 ppm | Method-dependent |
| Limit of Quantification (LOQ) | 4.2 ppm | Method-dependent |
| Precision (%RSD) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Robustness | Method performance remained acceptable with small variations in mobile phase composition and flow rate. | Consistent results with deliberate small changes in method parameters. |
Table 2: Expected Performance of an LC-MS/MS Method Utilizing this compound as an Internal Standard
| Validation Parameter | Expected Performance | Rationale |
| Specificity | High | Co-elution with the analyte allows for precise differentiation from matrix interferences. |
| Linearity (r²) | ≥ 0.999 | Correction for variability at each concentration level. |
| Limit of Detection (LOD) | Potentially lower | Improved signal-to-noise ratio due to reduced variability. |
| Limit of Quantification (LOQ) | Potentially lower and more consistent | Accurate quantification at lower concentrations. |
| Precision (%RSD) | ≤ 10% | Effective compensation for random errors during sample processing and analysis. |
| Accuracy (% Recovery) | 90-110% | Correction for analyte loss during extraction and matrix-induced signal suppression or enhancement. |
| Robustness | High | Minimizes the impact of slight variations in experimental conditions on the final quantitative result. |
Experimental Protocols
Below are detailed methodologies for experiments involving hexyl chlorocarbonate derivatization.
Protocol 1: Quantification of Hexyl Chlorocarbonate as a Genotoxic Impurity[1][2][3]
Objective: To develop and validate a selective and sensitive LC-MS/MS method for the quantitative determination of hexyl chlorocarbonate in a drug substance.
Derivatization Reaction: Hexyl chlorocarbonate (HCF) is derivatized with benzylamine to form the stable complex, hexyl benzylcarbamate (HBC).
Instrumentation:
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB SCIEX QTRAP 5500 or equivalent
-
Column: Poroshell EC-C18 (4.6 x 50 mm, 2.7 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (AR grade)
-
Acetic acid (AR grade)
-
Benzylamine (AR grade)
-
Hexyl chlorocarbonate standard
-
Drug substance sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the drug substance in a suitable solvent to a final concentration of 10 mg/mL.
-
Derivatization: To 1 mL of the sample solution, add an excess of benzylamine and vortex for 1 minute. Allow the reaction to proceed at room temperature for 15 minutes.
-
LC-MS/MS Analysis:
-
Mobile Phase: 0.1% v/v ammonium hydroxide in water (pH adjusted to 6 with acetic acid) and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor the transition for HBC (m/z 236 → 152).
-
-
Quantification: Construct a calibration curve using derivatized hexyl chlorocarbonate standards and determine the concentration of hexyl chlorocarbonate in the sample.
Protocol 2: Derivatization of Antiepileptic Drugs with Hexyl Chlorocarbonate[4]
Objective: To derivatize zwitterionic antiepileptic drugs (e.g., gabapentin, pregabalin) for improved LC-MS/MS analysis.
Instrumentation:
-
Liquid Chromatograph
-
Tandem Mass Spectrometer
-
Analytical Column (e.g., C8 or C18)
Reagents:
-
Hexyl chlorocarbonate
-
Hexanol
-
Sodium hydroxide
-
Analyte standards
-
Biological matrix (e.g., serum)
Procedure:
-
Sample Preparation: Precipitate proteins from the serum sample using a suitable organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Derivatization:
-
To the supernatant, add sodium hydroxide solution to adjust the pH to approximately 11.
-
Add a solution of hexyl chlorocarbonate in hexanol.
-
Add pyridine as a catalyst.
-
Vortex vigorously for 1 minute to facilitate the derivatization and extraction of the derivatives into the hexanol phase.
-
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
LC-MS/MS Analysis:
-
Inject an aliquot of the organic layer into the LC-MS/MS system.
-
Optimize the mobile phase composition and gradient to achieve good chromatographic separation of the derivatized analytes.
-
Use multiple reaction monitoring (MRM) to detect and quantify the derivatized drugs.
-
Visualizing Workflows and Pathways
To better illustrate the logical relationships in method validation and the role of deuterated internal standards, the following diagrams are provided in DOT language.
Caption: Workflow for analytical method development and validation using a non-deuterated derivatizing agent.
Caption: Experimental workflow demonstrating the use of this compound as an internal standard for robust quantification.
References
Cost-Benefit Analysis: Enhancing Routine Testing with Hexyl Chlorocarbonate-d13
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive cost-benefit analysis of utilizing Hexyl chlorocarbonate-d13, a deuterated derivatizing agent, in routine testing compared to its non-deuterated counterpart, Hexyl chlorocarbonate. This comparison is supported by established principles of stable isotope dilution analysis, experimental data from analogous compounds, and a detailed exemplary protocol for a common application.
Executive Summary
The use of this compound as an internal standard and derivatizing agent offers significant advantages in terms of analytical performance, leading to higher data quality and confidence in results. While the initial procurement cost of the deuterated standard is higher, the long-term benefits of improved accuracy, precision, and method robustness can outweigh this initial investment, particularly in regulated environments and for critical decision-making in research and development.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] Non-deuterated standards, often structural analogs, may not co-elute perfectly with the analyte and can be affected differently by matrix effects, potentially compromising data quality.[1]
The primary benefits of using a deuterated internal standard like this compound include:
-
Improved Accuracy and Precision: Deuterated standards co-elute with the target analyte, experiencing the same degree of ion suppression or enhancement in the mass spectrometer. This leads to more accurate and precise quantification.[1]
-
Enhanced Method Robustness: By effectively mitigating matrix effects, methods using deuterated standards are more robust and less susceptible to variations between different sample matrices.[1]
-
Increased Confidence in Data: The superior performance of deuterated standards provides a higher degree of confidence in the analytical results, which is crucial for regulatory submissions and pivotal research findings.
The following table summarizes the expected performance differences based on extensive literature on the use of deuterated versus non-deuterated internal standards.
| Performance Parameter | This compound (Deuterated IS) | Hexyl chlorocarbonate (Non-Deuterated Analog IS) |
| Accuracy (% Bias) | Lower (e.g., ± 5%) | Higher (e.g., ± 20%) |
| Precision (% RSD) | Lower (e.g., < 10%) | Higher (e.g., < 20%) |
| Matrix Effect Compensation | High | Low to Moderate |
| Correction for Sample Loss | High | Moderate |
| Confidence in Results | High | Moderate |
Cost-Benefit Analysis
The primary drawback of using this compound is its higher purchase price compared to the non-deuterated version. However, a comprehensive cost-benefit analysis should consider the potential costs associated with lower quality data.
| Aspect | This compound | Hexyl chlorocarbonate |
| Initial Cost | Higher | Lower |
| Risk of Failed Batches | Lower | Higher |
| Need for Re-analysis | Reduced | Increased |
| Time to Reliable Results | Faster | Slower |
| Confidence in Data for Critical Decisions | High | Moderate |
| Long-term Cost-Effectiveness | Potentially Higher | Potentially Lower due to repeated work and erroneous conclusions |
Cost Data:
| Compound | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| n-Hexyl-d13 Chloroformate | CDN Isotopes | 0.25 g | 310.00 | 1240.00 |
| n-Hexyl-d13 Chloroformate | CDN Isotopes | 0.5 g | 519.00 | 1038.00 |
| Hexyl chloroformate | Otto Chemie Pvt. Ltd. | 5 g | 55.50 | 11.10 |
| Hexyl chloroformate | Otto Chemie Pvt. Ltd. | 25 g | 123.88 | 4.96 |
While the initial per-gram cost of the deuterated standard is significantly higher, the investment can be justified by the reduced risk of costly experimental failures, the avoidance of time-consuming re-analyses, and the increased certainty in data-driven decisions.
Experimental Protocol: Comparative Analysis of Amino Acids in Plasma using GC-MS
This section provides a detailed experimental protocol for the derivatization and analysis of amino acids in a plasma sample. This protocol can be adapted for a head-to-head comparison of this compound and Hexyl chlorocarbonate.
Objective: To compare the performance of this compound and Hexyl chlorocarbonate as derivatizing agents and internal standards for the quantitative analysis of amino acids in human plasma by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Hexyl chlorocarbonate
-
This compound
-
Amino acid standards mix
-
Human plasma (or other biological matrix)
-
Pyridine
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
-
Methanol
-
Deionized water
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add a known amount of an internal standard solution. For the comparative study, one set of samples will be spiked with Hexyl chlorocarbonate and the other with this compound.
-
Deproteinize the plasma samples by adding 400 µL of methanol, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To the supernatant, add 50 µL of pyridine.
-
Add 50 µL of either Hexyl chlorocarbonate or this compound solution (10 mg/mL in chloroform).
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of 5% sodium bicarbonate solution to stop the reaction and neutralize excess reagent.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of chloroform and vortex for 1 minute to extract the derivatized amino acids.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions (Exemplary):
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Exemplary):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Acquisition mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective.
-
-
Data Analysis:
-
For each amino acid, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Compare the linearity, accuracy, precision, and matrix effects for the methods using the deuterated and non-deuterated standards.
Visualization of the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis when deciding between a deuterated and non-deuterated internal standard.
Caption: A flowchart outlining the decision-making process for a cost-benefit analysis.
Conclusion
The selection of an internal standard is a critical step in the development of robust and reliable quantitative analytical methods. While this compound has a higher upfront cost, its use as a deuterated internal standard provides significant advantages in terms of data quality, accuracy, and precision. For routine testing in regulated environments, drug development, and critical research applications, the long-term benefits of using this compound can far outweigh the initial investment by minimizing the risk of costly experimental failures and ensuring the highest confidence in analytical results. For less critical applications or initial screening where high precision is not the primary objective, the non-deuterated Hexyl chlorocarbonate may be a more cost-effective option. A thorough evaluation of the specific analytical needs and the potential impact of data quality on project outcomes is essential for making an informed decision.
References
Safety Operating Guide
Safe Disposal of Hexyl Chlorocarbonate-d13: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Hexyl chlorocarbonate-d13 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound, like its non-deuterated counterpart, is classified as a toxic and corrosive material that reacts with water.[1][2][3] Therefore, it must be managed as hazardous waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety Precautions
Before handling this compound, ensure that all requisite safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated chemical fume hood.[2]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible. Fire extinguishing equipment suitable for flammable liquids should also be available.[5]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, bases, alcohols, and amines.[2][6] Contact with water liberates toxic gas.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Procedures
The disposal of this compound and its containers must be handled with care, following a clearly defined protocol.
Disposal of Unused or Waste Product:
-
Do Not Neutralize: Do not attempt to neutralize or quench unwanted this compound yourself.[7] Highly reactive reagents should be handled by trained EHS personnel.
-
Package Securely: Place the original container with the unused product in a secondary, compatible, and clearly labeled container. If transferring from a reaction mixture, ensure the waste is properly segregated.
-
Label Clearly: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (if available), and a clear indication of its reactive and toxic properties.
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[7][8]
Disposal of Empty Containers:
-
Do Not Rinse with Water: Given the reactivity of chlorocarbonates with water, do not rinse the empty container with water.
-
Triple Rinse with a Suitable Solvent: Triple rinse the container with a small amount of an appropriate, dry, organic solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Air Dry: Allow the rinsed container to air dry completely in a chemical fume hood.
-
Deface Label: Once completely dry and free of residue, deface or remove the original label.
-
Dispose of Container: Dispose of the container in accordance with your institution's guidelines for chemically contaminated sharps or glassware.[9]
The following table summarizes the key disposal information for this compound.
| Item to be Disposed | Procedure | Key Considerations |
| Unused/Waste Product | Package securely in a labeled hazardous waste container. | Do not attempt to neutralize. Segregate from incompatible materials. |
| Contact EHS for pickup. | ||
| Empty Containers | Triple rinse with a suitable dry organic solvent. | Do not use water for rinsing. |
| Collect rinsate as hazardous waste. | ||
| Air dry the container in a fume hood. | ||
| Deface the label and dispose of as contaminated glassware. | ||
| Contaminated Materials | Package in a labeled hazardous waste container. | Includes spill cleanup materials and contaminated PPE. |
| Contact EHS for pickup. |
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 8. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Hexyl Chlorocarbonate-d13
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals like Hexyl chlorocarbonate-d13 is of paramount importance. This document provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a safe laboratory environment.
This compound is a deuterated form of Hexyl chlorocarbonate, a corrosive and toxic chemical. The deuterated version is often used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Due to its reactivity, stringent safety measures must be observed.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes and corrosive vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves such as PVC, Neoprene, or Nitrile rubber.[1] Gloves must be inspected for integrity before each use. | To prevent skin contact, which can result in severe burns.[1] |
| Body Protection | A chemical-resistant lab coat, a complete chemical suit, or a PVC apron.[1] | To protect the body from accidental splashes and contact.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or if exposure limits are exceeded.[2] | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][4]
Handling Procedure:
-
Before starting any work, ensure all required PPE is correctly worn.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not inhale vapors or mists.[3]
-
Use spark-proof tools and explosion-proof equipment as the non-deuterated form is a flammable liquid.[3]
-
Keep the container tightly closed when not in use.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Keep containers tightly sealed.[3]
-
Incompatible materials include water, strong bases, alcohols, amines, and oxidizing agents.[1][3]
Disposal Plan
Spill Response:
-
In the event of a small spill, absorb the chemical with an inert material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
For larger spills, evacuate the area immediately and follow emergency procedures.
Waste Disposal:
-
This compound is considered hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[3]
-
Do not dispose of it down the drain.
Experimental Protocol: Use of this compound as an Internal Standard
The primary application of this compound is as an internal standard for quantitative analysis, leveraging its similar chemical properties to the non-deuterated analyte but with a distinct mass-to-charge ratio.
Detailed Methodology for Quantitative Analysis using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of an analyte in a given sample matrix.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same organic solvent.
2. Preparation of Calibration Standards:
-
Perform a serial dilution of the analyte stock solution to create a series of calibration standards at different concentrations.
-
Spike each calibration standard with a fixed concentration of the this compound internal standard solution.
3. Sample Preparation:
-
To the unknown sample, add the same fixed concentration of the this compound internal standard solution.
-
Depending on the sample matrix, a sample clean-up or extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration standards and samples into the LC-MS/MS system.
-
The liquid chromatography step separates the analyte and internal standard from other components in the sample.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard based on their specific precursor-to-product ion transitions.
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by using the peak area ratio from the sample and interpolating from the calibration curve.
Visualizations
Caption: A logical workflow diagram illustrating the key stages of handling this compound, from preparation to disposal and spill response.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
